Ddr1-IN-6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-benzoxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N5O/c1-14-7-9-19-21(18(14)10-8-17-13-27-20-6-3-11-28-31(17)20)32-30-22(19)29-16-5-2-4-15(12-16)23(24,25)26/h2-7,9,11-13H,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBAAUWGHRTFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NO2)NC3=CC=CC(=C3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ddr1-IN-6: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ddr1-IN-6 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and matrix remodeling. Dysregulation of DDR1 signaling is implicated in various pathological conditions, including fibrosis and cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, its impact on downstream signaling pathways, and detailed experimental protocols for its characterization.
Introduction to DDR1
Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family that is activated by binding to various types of collagen. Unlike many other RTKs that are activated by soluble growth factors, DDR1's interaction with the extracellular matrix component collagen triggers its dimerization, autophosphorylation, and the subsequent activation of intracellular signaling cascades. These pathways, including the MAPK/ERK and PI3K/Akt pathways, are pivotal in regulating fundamental cellular processes. In numerous cancers, the overexpression and hyperactivity of DDR1 have been correlated with tumor progression, metastasis, and therapeutic resistance.
Biochemical and Cellular Activity of this compound
This compound demonstrates high potency in inhibiting DDR1 kinase activity and its downstream cellular functions. The available quantitative data underscores its efficacy and selectivity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| DDR1 Inhibition (IC50) | 9.72 nM | Biochemical Assay | [1] |
| DDR1b Autophosphorylation (Y513) Inhibition (IC50) | 9.7 nM | Cellular Assay | [1] |
| Collagen Production Inhibition (IC50) | 13 nM | Human Hepatic Stellate Cells (LX-2) | [1] |
| Cytotoxicity (CC50) | 3 µM | Human Hepatic Stellate Cells (LX-2) | [1] |
| Anti-proliferation (IC50, 3 days) | 5.7 µM | Primary tumor cells (PC-07-0024) | [1] |
| Anti-proliferation (IC50, 6 days) | 2.65 µM | Primary tumor cells (PC-07-0024) | [1] |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its effects by directly inhibiting the kinase activity of DDR1, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the MAPK/ERK and PI3K/Akt pathways, both of which are central to cell survival, proliferation, and migration.
Inhibition of the MAPK/ERK Pathway
Upon activation by collagen, DDR1 recruits and activates adaptor proteins, leading to the activation of the Ras-Raf-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation and differentiation. This compound, by inhibiting the initial phosphorylation of DDR1, prevents the activation of this cascade.
Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is another major signaling route downstream of DDR1. Activation of this pathway promotes cell survival and inhibits apoptosis. This compound-mediated inhibition of DDR1 phosphorylation prevents the recruitment and activation of PI3K, subsequently blocking the phosphorylation and activation of Akt.
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay to determine the IC50 value of this compound against DDR1.
Materials:
-
Recombinant human DDR1 kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase tracer
-
Kinase buffer
-
This compound (serial dilutions)
-
384-well microplate
Procedure:
-
Prepare a 2X solution of DDR1 kinase and Eu-anti-tag antibody in kinase buffer.
-
Prepare a 2X solution of the kinase tracer in kinase buffer.
-
Add 5 µL of the this compound serial dilutions to the wells of the 384-well plate.
-
Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Add 5 µL of the 2X tracer solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the values against the inhibitor concentration to determine the IC50.
Cellular DDR1 Autophosphorylation Assay
This protocol details a cell-based assay to measure the inhibition of collagen-induced DDR1 autophosphorylation by this compound.
Materials:
-
U2OS cells overexpressing DDR1
-
Collagen Type I
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-phospho-DDR1 (Y792), anti-DDR1, and secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed U2OS-DDR1 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 10 µg/mL Collagen Type I for 90 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-DDR1 and anti-DDR1 antibodies.
-
Visualize the bands using an appropriate detection system and quantify the band intensities to determine the IC50 for autophosphorylation inhibition.
References
Ddr1-IN-6: A Technical Guide to a Selective DDR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ddr1-IN-6 is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that has emerged as a significant target in oncology and fibrotic diseases. Activated by collagen, DDR1 is implicated in a variety of cellular processes including proliferation, migration, and extracellular matrix remodeling. Dysregulation of DDR1 signaling is associated with the progression of numerous cancers and fibrotic conditions. This compound, a member of the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide series of compounds, demonstrates high affinity and selectivity for DDR1, making it a valuable tool for investigating DDR1-mediated signal transduction and a promising candidate for therapeutic development. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, kinase selectivity, and detailed experimental protocols.
Introduction to DDR1
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by the binding of various types of collagen.[1][2] Unlike many other RTKs that are activated by soluble growth factors, DDR1's interaction with the extracellular matrix component collagen initiates a signaling cascade that is characterized by slow but sustained kinase activation.[3] DDR1 is primarily expressed in epithelial cells and its signaling has been shown to play a crucial role in cell adhesion, proliferation, migration, and survival.[2][4]
Aberrant DDR1 expression and activity have been linked to the pathology of several diseases. In oncology, overexpression of DDR1 is associated with poor prognosis in various cancers, including lung, breast, and pancreatic cancer, where it is thought to promote tumor progression, invasion, and metastasis.[1][5] In the context of fibrosis, DDR1 signaling contributes to the excessive deposition of extracellular matrix, a hallmark of fibrotic diseases affecting organs such as the liver and lungs.[6] The critical role of DDR1 in these pathological processes has made it an attractive target for therapeutic intervention.
This compound: An Overview
This compound belongs to a class of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives designed as potent and selective DDR1 inhibitors.[7][8] It exhibits strong inhibitory activity against DDR1 kinase with a high degree of selectivity over other kinases, including the closely related DDR2.
Chemical Structure
The chemical structure of the core scaffold of this compound is presented below. Specific substitutions on the benzamide ring contribute to its potency and selectivity.
Note: The exact substitution pattern for the commercial this compound is proprietary to the vendor. The data presented here is based on the closely related and well-characterized compound 7rh from the foundational scientific literature.
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of this compound and its closely related analogs.
Table 1: In Vitro Kinase and Cellular Inhibition
| Target/Assay | IC50 / CC50 | Cell Line / Conditions | Reference |
| DDR1 (enzymatic) | 9.72 nM | - | |
| DDR1b (Y513) auto-phosphorylation | 9.7 nM | - | |
| DDR1 (enzymatic, compound 7rh) | 6.8 nM | - | [7][8] |
| DDR2 (enzymatic, compound 7rh) | >1000 nM | - | [7][8] |
| Bcr-Abl (enzymatic, compound 7rh) | >1000 nM | - | [7][8] |
| c-Kit (enzymatic, compound 7rh) | >1000 nM | - | [7][8] |
| Collagen Production | 13 nM | LX-2 (human hepatic stellate cells) | |
| Cytotoxicity | 3 µM | LX-2 (human hepatic stellate cells, 72h) | |
| Anti-proliferation (PC-07-0024 PDX) | 5.7 µM (3 days) | Primary tumor cells | |
| Anti-proliferation (PC-07-0024 PDX) | 2.65 µM (6 days) | Primary tumor cells | |
| Anti-proliferation (LU-01-0523 PDX) | >30 µM (3 and 6 days) | Primary tumor cells |
Table 2: Kinase Selectivity Profile (Compound 7rh)
| Kinase | Kd (nM) | Reference |
| DDR1 | 0.6 | [7][8] |
Compound 7rh was tested against a panel of 456 kinases and was found to be highly selective for DDR1. The S(35) and S(10) selectivity scores were 0.035 and 0.008, respectively.[7][8]
Signaling Pathways and Experimental Workflows
DDR1 Signaling Pathway in Cancer
The following diagram illustrates the DDR1 signaling cascade upon activation by collagen, leading to downstream effects on cell proliferation, survival, and migration in cancer cells.
Caption: DDR1 signaling pathway in cancer cells.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a DDR1 inhibitor like this compound.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
DDR1 Kinase Inhibition Assay (Enzymatic)
This protocol is adapted from the methods described for the characterization of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives.[7][8]
-
Reagents and Materials:
-
Recombinant human DDR1 kinase domain
-
Biotinylated peptide substrate
-
ATP
-
This compound (or test compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647 tracer, or similar TR-FRET based system)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.
-
Add 5 µL of the diluted inhibitor to the assay plate.
-
Add 5 µL of a mixture of DDR1 kinase and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for DDR1.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the reaction and detect the phosphorylated substrate by adding the detection reagents.
-
Incubate for 30-60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on a suitable plate reader (e.g., TR-FRET compatible).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Cellular DDR1 Autophosphorylation Assay
This protocol is based on the general methods for assessing inhibitor activity on receptor tyrosine kinase phosphorylation in cells.[4]
-
Reagents and Materials:
-
Cells expressing DDR1 (e.g., U2OS-DDR1 stable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compound)
-
Collagen Type I
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-DDR1 (e.g., anti-pY513), anti-total-DDR1, and a loading control antibody (e.g., anti-GAPDH)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with collagen I (e.g., 10 µg/mL) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies (anti-phospho-DDR1, anti-total-DDR1, and loading control) followed by the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of the inhibitor on DDR1 autophosphorylation.
-
Cell Proliferation Assay
This is a general protocol for assessing the anti-proliferative effects of a compound.
-
Reagents and Materials:
-
Cancer cell lines or primary cells
-
Complete cell culture medium
-
This compound (or test compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or similar)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for the desired period (e.g., 3 or 6 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 or CC50 value.
-
Collagen Production Assay in Hepatic Stellate Cells
This protocol is designed to measure the effect of this compound on collagen synthesis in a fibrotic cell model.
-
Reagents and Materials:
-
LX-2 human hepatic stellate cells
-
Cell culture medium
-
This compound (or test compound)
-
Reagents for collagen detection (e.g., Sirius Red/Fast Green Collagen Staining Kit or ELISA for Type I collagen)
-
-
Procedure:
-
Plate LX-2 cells and culture them to induce an activated, myofibroblast-like phenotype.
-
Treat the activated cells with various concentrations of this compound for 24 hours.
-
Collect the cell culture supernatant and/or cell lysates.
-
Quantify the amount of collagen using a suitable method. For Sirius Red staining, the dye selectively binds to collagen, and the absorbance can be measured after elution. For ELISA, specific antibodies are used to quantify the amount of secreted collagen in the supernatant.
-
Normalize the collagen amount to the total protein content or cell number.
-
Determine the IC50 value for the inhibition of collagen production.
-
Synthesis
This compound and related 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives can be synthesized via a multi-step process. A key step in the synthesis is a Sonogashira coupling reaction between a halogenated pyrazolo[1,5-a]pyrimidine intermediate and a terminal alkyne-substituted benzamide. The pyrazolo[1,5-a]pyrimidine core is typically constructed through the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. The substituted benzamide portion can be prepared using standard amide coupling reactions. For detailed synthetic procedures, please refer to the supplementary information of the publication by Gao et al. (2013).[7][8]
Conclusion
This compound is a highly potent and selective inhibitor of DDR1 kinase. Its demonstrated activity in both enzymatic and cellular assays, coupled with its selectivity, makes it an invaluable research tool for elucidating the role of DDR1 in various physiological and pathological processes. The anti-proliferative and anti-fibrotic effects observed in preclinical models suggest that this compound and its analogs hold significant promise as starting points for the development of novel therapeutics for the treatment of cancer and fibrotic diseases. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of inhibitors.
References
- 1. Multifaceted Collagen-DDR1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Inhibition of DDR1 Autophosphorylation by the Selective Kinase Inhibitor DDR1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Abstract: Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by extracellular matrix collagens, playing pivotal roles in cell proliferation, migration, and matrix remodeling.[1][2] Its dysregulation is implicated in numerous pathologies, including fibrosis, atherosclerosis, and cancer, making it a compelling therapeutic target.[2][3][4] Activation of DDR1 is initiated by collagen-induced receptor clustering and subsequent trans-autophosphorylation, a process with unusually slow kinetics.[5][6][7] This whitepaper provides an in-depth technical guide on the mechanism of DDR1 autophosphorylation and its inhibition by DDR1-IN-1, a potent and selective ATP-competitive inhibitor.[8][9] We detail the downstream signaling pathways, present quantitative data on inhibitor efficacy, and provide comprehensive experimental protocols for assessing DDR1 inhibition both in vitro and in cellular contexts.
Note: The user query specified "Ddr1-IN-6". Publicly available scientific literature extensively documents the inhibitors "DDR1-IN-1" and "DDR1-IN-2". This guide will focus on these well-characterized compounds, assuming "this compound" was a typographical error.
The Mechanism of DDR1 Autophosphorylation
Unlike most receptor tyrosine kinases, which dimerize upon ligand binding, DDR1 exists as a stable, pre-formed non-covalent dimer on the cell surface.[2][5][6] Its activation mechanism does not rely on ligand-induced dimerization but rather on a higher-order clustering of these existing dimers.
The binding of fibrillar or network-forming collagens to the extracellular discoidin (DS) domain of DDR1 induces a reorganization of the receptors on the plasma membrane.[10] This leads to the lateral association of DDR1 dimers into dense clusters.[10] This increased molecular density and proximity within the clusters facilitates phosphorylation in trans between the kinase domains of adjacent dimers.[5][6] This autophosphorylation occurs on multiple tyrosine residues within the intracellular juxtamembrane region and the kinase activation loop, a crucial step for unleashing the receptor's full catalytic activity and initiating downstream signaling.[4][5] This multi-step activation process is believed to be the reason for the unusually slow and sustained phosphorylation kinetics observed for DDR1, which can take hours to reach its maximum.[5][6]
DDR1-Mediated Signaling Pathways
Once activated, phosphorylated DDR1 serves as a docking site for various adaptor proteins and enzymes, triggering multiple downstream signaling cascades.[4] The specific pathways engaged are context-dependent but generally converge on critical cellular processes like survival, proliferation, and migration. Key pathways include:
-
PI3K/Akt/mTOR Pathway: Promotes cell survival and proliferation.[11]
-
MAPK/ERK Pathway: Regulates gene expression, cell growth, and differentiation.[11][12]
-
NF-κB Pathway: Involved in inflammation and chemoresistance.[13]
-
Src Family Kinases: Mediate signals related to cell migration and invasion.[13]
-
Notch Signaling: Cross-talk with DDR1 can regulate cell proliferation and survival.[3][13]
These pathways collectively contribute to the physiological and pathological functions attributed to DDR1.
DDR1-IN-1: A Selective Type II Kinase Inhibitor
DDR1-IN-1 is a potent, selective, and cell-permeable inhibitor of DDR1 kinase activity.[8][9] It functions as a Type II inhibitor, meaning it preferentially binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[2][4][14] In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating an allosteric pocket adjacent to the ATP-binding site that the inhibitor occupies.[4] This mechanism confers greater selectivity compared to Type I inhibitors that target the highly conserved active conformation.
Quantitative Inhibitor Potency
The inhibitory activity of DDR1-IN-1 and related compounds has been quantified through both enzymatic and cell-based assays. DDR1-IN-1 demonstrates a clear preference for DDR1 over the closely related DDR2.
| Inhibitor | Target | Assay Type | Potency (IC50/EC50) | Reference(s) |
| DDR1-IN-1 | DDR1 | Enzymatic (LanthaScreen) | 105 nM | [4][8][15] |
| DDR2 | Enzymatic (LanthaScreen) | 413 nM | [8][15] | |
| DDR1 | Cell-based Autophosphorylation | 86 nM | [15] | |
| DDR1-IN-2 | DDR1 | Enzymatic (LanthaScreen) | 47 nM | [4][8][15] |
| DDR2 | Enzymatic (LanthaScreen) | 145 nM | [8][15] | |
| DDR1 | Cell-based Autophosphorylation | 9 nM | [15] | |
| Imatinib | DDR1 | Enzymatic | 41 nM | [2] |
| DDR2 | Enzymatic | 71 nM | [2] | |
| DDR1 | Cell-based Autophosphorylation | 21 nM | [2] | |
| Dasatinib | DDR1 | Enzymatic | 1.35 nM | [4] |
Table 1. Potency of selected inhibitors against DDR1 and DDR2 kinases. IC50 values represent the concentration required for 50% inhibition in enzymatic assays, while EC50 values represent the effective concentration for 50% inhibition in cell-based assays.
Experimental Protocols for Assessing DDR1 Inhibition
In Vitro Kinase Assay
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase's enzymatic activity. The LanthaScreen® Eu Kinase Binding Assay is a common FRET-based method.
Principle: This assay measures the displacement of an Alexa Fluor® 647-labeled, ATP-competitive tracer from the DDR1 kinase domain. A europium (Eu)-labeled anti-tag antibody binds the kinase, and when the tracer is also bound, FRET occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a loss of FRET signal.[16]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[16]
-
Prepare a serial dilution of the test inhibitor (e.g., Ddr1-IN-1) in 1X Kinase Buffer A with a small percentage of DMSO.
-
Prepare a solution of recombinant human DDR1 kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a solution of the Alexa Fluor® 647-labeled tracer at the desired concentration in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the serially diluted inhibitor to the appropriate wells.
-
Add 5 µL of the DDR1 kinase/Eu-antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells. Final volume is 15 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Measure emissions at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.
-
Calculate the emission ratio (665/615).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based DDR1 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular environment.[15][17]
Principle: A DDR1-expressing cell line (e.g., U2OS, T47D) is pre-treated with the inhibitor and then stimulated with collagen.[15][18] Cells are lysed, and the level of phosphorylated DDR1 (p-DDR1) is quantified by Western blotting using a phospho-specific antibody.
Detailed Protocol:
-
Cell Culture:
-
Plate U2OS cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal kinase activity.
-
-
Inhibitor Treatment and Stimulation:
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (e.g., 7.5% polyacrylamide gel) and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated DDR1 (e.g., anti-pY792) overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total DDR1 to confirm equal protein loading.[1] A loading control like GAPDH or Vinculin should also be used.[19][20]
-
Quantify band intensities using densitometry software. Normalize the p-DDR1 signal to the total DDR1 signal.
-
Plot the normalized p-DDR1 signal against inhibitor concentration to determine the EC50 value.
-
Conclusion
DDR1 represents a critical signaling hub that translates cues from the extracellular matrix into profound cellular responses. Its unique activation mechanism and involvement in severe diseases underscore its importance as a therapeutic target. Selective inhibitors like DDR1-IN-1 are invaluable pharmacological tools that allow for the acute and specific interrogation of DDR1-dependent signaling.[8][9] The data and methodologies presented in this guide provide a framework for researchers to effectively study the inhibition of DDR1 autophosphorylation, facilitating further investigation into DDR1 biology and the development of novel therapeutics for cancer, fibrosis, and inflammatory diseases.
References
- 1. DDR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 4. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 7. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor | Semantic Scholar [semanticscholar.org]
- 10. DDR1 autophosphorylation is a result of aggregation into dense clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tools.thermofisher.cn [tools.thermofisher.cn]
- 17. researchgate.net [researchgate.net]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. JCI Insight - Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma [insight.jci.org]
- 20. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Ddr1-IN-6: A Technical Guide to its Role in Modulating Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Discoidin Domain Receptor 1 (DDR1) has emerged as a critical player in oncology, driving key processes in tumor progression, including proliferation, survival, and migration. Its unique activation by collagen within the tumor microenvironment makes it a compelling therapeutic target. Ddr1-IN-6 is a potent and selective inhibitor of DDR1, demonstrating significant potential in curbing cancer cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell proliferation, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.
Introduction to DDR1 in Cancer
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is frequently overexpressed in a multitude of cancers, including but not limited to, breast, lung, colon, and pancreatic cancer.[1][2][3] Unlike many other RTKs that are activated by soluble growth factors, DDR1 is uniquely activated by its ligand, collagen, a major component of the extracellular matrix.[2] This interaction triggers a signaling cascade that promotes cancer cell proliferation, survival, invasion, and resistance to chemotherapy.[2][4] The central role of DDR1 in mediating tumor-stroma interactions has positioned it as a high-value target for anti-cancer therapies.
This compound: A Selective DDR1 Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against DDR1. Its primary mechanism of action is the inhibition of DDR1 autophosphorylation, a critical step in the activation of its downstream signaling pathways.
Mechanism of Action
This compound binds to the ATP-binding pocket of the DDR1 kinase domain, preventing the transfer of a phosphate group to tyrosine residues within the receptor. This inhibition of autophosphorylation effectively blocks the initiation of the DDR1 signaling cascade.
Diagram of this compound Mechanism of Action
Caption: this compound inhibits collagen-induced DDR1 autophosphorylation, blocking downstream signaling.
Impact of this compound on Cancer Cell Proliferation: Quantitative Data
This compound has demonstrated potent anti-proliferative effects across various cancer cell lines. The following table summarizes the available quantitative data for this compound and its close analog, DDR1-IN-1.
| Compound | Parameter | Cell Line(s) | Value | Reference(s) |
| This compound | IC₅₀ (DDR1 inhibition) | Not specified | 9.72 nM | |
| This compound | IC₅₀ (inhibition of auto-phosphorylation) | Not specified | 9.7 nM | |
| DDR1-IN-1 | IC₅₀ (DDR1 inhibition) | Not specified | 105 nM | [1] |
| DDR1-IN-1 | EC₅₀ (inhibition of DDR1 autophosphorylation) | U2OS | 86 nM | [1] |
| DDR1-IN-1 | Effect on Proliferation | A375 (Melanoma), SK-HEP (Hepatoma) | ~3-fold inhibition of Ki67 expression | [5] |
| DDR1-IN-1 | Effect on Proliferation | Oral Squamous Carcinoma Cells (C9, OEC-M1, TW2.6) | Inhibition of clonogenic proliferation | [6] |
Core Signaling Pathways Modulated by this compound
DDR1 activation by collagen triggers several key signaling pathways that are fundamental to cancer cell proliferation and survival. By inhibiting DDR1, this compound effectively downregulates these pro-tumorigenic cascades.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Upon DDR1 activation, this pathway is stimulated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets that promote cell cycle progression and inhibit apoptosis. Studies have shown that DDR1 knockdown or chemical inhibition leads to reduced Akt phosphorylation.[5][7]
Diagram of DDR1-PI3K/Akt Signaling
Caption: this compound inhibits the DDR1-mediated activation of the pro-survival PI3K/Akt pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. DDR1 activation leads to the phosphorylation and activation of ERK.[5][8] Inhibition of DDR1 has been shown to decrease ERK phosphorylation, thereby attenuating its downstream effects on cell proliferation.[5]
Diagram of DDR1-MAPK/ERK Signaling
Caption: this compound blocks the DDR1-dependent activation of the proliferative MAPK/ERK pathway.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. In the context of cancer, constitutive NF-κB activation is associated with increased proliferation and resistance to apoptosis. DDR1 has been shown to activate the NF-κB pathway, contributing to chemoresistance.[9][10] Inhibition of DDR1 is therefore expected to suppress NF-κB activity and its pro-tumorigenic effects.
Diagram of DDR1-NF-κB Signaling
Caption: this compound is predicted to inhibit NF-κB activation by blocking DDR1 signaling.
Experimental Protocols
To facilitate the investigation of this compound and its effects on cancer cell proliferation and signaling, detailed protocols for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of this compound on the metabolic activity of cancer cells, as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Workflow for MTT Assay
Caption: Workflow for assessing cell proliferation using the MTT assay.
Western Blotting for Phosphorylated Signaling Proteins
Objective: To detect the levels of phosphorylated proteins in key signaling pathways (e.g., p-Akt, p-ERK) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Collagen I
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-DDR1)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with collagen I (e.g., 50 µg/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
Workflow for Western Blotting
Caption: General workflow for Western blot analysis of signaling proteins.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of various cancers by targeting the critical DDR1 signaling nexus. Its ability to inhibit cancer cell proliferation is attributed to the downregulation of key pro-tumorigenic pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound. Future research should focus on expanding the quantitative analysis of this compound across a broader range of cancer models, elucidating the precise molecular interactions through structural biology, and evaluating its efficacy in in vivo models and in combination with other anti-cancer agents. These efforts will be crucial in translating the promise of DDR1 inhibition into effective clinical therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Discoidin Domain Receptor 1 (DDR1) Signaling and Its Crosstalk with β1-Integrin Emerges as a Key Factor for Breast Cancer Chemosensitization upon Collagen Type 1 Binding [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discoidin Domain Receptor-1 (DDR1) is Involved in Angiolymphatic Invasion in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discoidin domain receptor 1 promotes Th17 cell migration by activating the RhoA/ROCK/MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DDR1 Inhibition in Fibrosis: A Technical Guide to DDR1-IN-6 and Compound 2.45
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a critical mediator in the progression of fibrosis in various tissues, including the kidney, liver, and lungs. Its upregulation and activation in response to tissue injury are associated with pro-fibrotic signaling cascades, making it a compelling therapeutic target. This technical guide provides an in-depth overview of two selective DDR1 inhibitors, DDR1-IN-6 and compound 2.45, and their effects on fibrosis, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Concepts: DDR1 as a Pro-Fibrotic Mediator
DDR1 is uniquely activated by direct binding to collagen, a primary component of the fibrotic scar. This interaction triggers a slow and sustained autophosphorylation of the receptor's intracellular kinase domain. This sustained signaling is distinct from the transient activation of many other receptor tyrosine kinases and is thought to be a key factor in its pro-fibrotic effects. Activated DDR1 orchestrates a complex network of downstream signaling events that collectively promote a fibrotic microenvironment.
Quantitative Data on DDR1 Inhibitors
The following tables summarize the key quantitative data for this compound and compound 2.45, providing a comparative overview of their potency and efficacy in preclinical models.
Table 1: In Vitro Potency and Selectivity of DDR1 Inhibitors
| Compound | Target | Assay Type | IC50 | Selectivity | Cell Line | Reference |
| This compound | DDR1 | Kinase Assay | 9.72 nM | - | - | [1] |
| DDR1b (Y513) Autophosphorylation | Cellular Assay | 9.7 nM | - | - | [1] | |
| Collagen Production | Cellular Assay | 13 nM | - | LX-2 (Human Hepatic Stellate Cells) | [1] | |
| Compound 2.45 | DDR1 | Biochemical Assay | 29 nM | 64-fold vs. DDR2 | - | [2] |
| DDR1 Phosphorylation | Cellular Assay | >70% inhibition at 1 µM | Selective over DDR2 | HT1080 (Human Fibrosarcoma) | [2] |
Table 2: In Vivo Efficacy of Compound 2.45 in a Mouse Model of Alport Syndrome (Renal Fibrosis)
| Parameter | Treatment Group | Result | p-value | Reference |
| Renal Function | ||||
| Albumin/Creatinine Ratio | Col4a3-/- + Vehicle | Increased | - | [3] |
| Col4a3-/- + Compound 2.45 | Significantly Reduced | < 0.023 | [3] | |
| Fibrotic Markers | ||||
| DDR1 Phosphorylation | Col4a3-/- + Vehicle | Increased | - | [3] |
| Col4a3-/- + Compound 2.45 | Reduced | - | [3] |
Note: The in vivo study was conducted in Col4a3-/- mice, a model for Alport syndrome which develops progressive renal fibrosis.
Signaling Pathways Modulated by DDR1 Inhibition
DDR1 activation by collagen initiates a cascade of intracellular signaling events that drive fibrosis. Inhibition of DDR1 with small molecules like this compound and compound 2.45 can disrupt these pathological pathways.
DDR1-Mediated Pro-Fibrotic Signaling
Upon collagen binding, DDR1 undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. Key pro-fibrotic pathways activated by DDR1 include:
-
STAT3/TGF-β Pathway: Activated DDR1 can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] Activated STAT3 then promotes the transcription and secretion of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis that stimulates ECM production by fibroblasts.[4]
-
BCR/β-catenin/MCP-1 Pathway: In the context of kidney injury, DDR1 has been shown to phosphorylate the Breakpoint Cluster Region (BCR) protein.[4] This phosphorylation relieves the inhibitory effect of BCR on β-catenin, leading to increased β-catenin activity and the subsequent production of Monocyte Chemoattractant Protein-1 (MCP-1).[4] MCP-1 is a potent chemokine that recruits inflammatory cells to the site of injury, further perpetuating the fibrotic response.[4]
Experimental Workflow for Evaluating DDR1 Inhibitors in a Renal Fibrosis Model
The evaluation of DDR1 inhibitors in preclinical models of fibrosis typically follows a structured workflow, as exemplified by the studies on compound 2.45 in the Alport syndrome mouse model.
Experimental Protocols
Detailed, step-by-step protocols are often found in the supplementary materials of publications, which are not directly accessible. However, the methodologies employed in the key studies can be summarized as follows:
Western Blot for DDR1 Phosphorylation
-
Objective: To quantify the levels of phosphorylated and total DDR1 in tissue or cell lysates.
-
Methodology Overview:
-
Lysate Preparation: Tissues or cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Immunoprecipitation (Optional but recommended for low abundance proteins): An antibody specific to total DDR1 is used to enrich for DDR1 from the total lysate.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Tyr513). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected. The membrane is then stripped and re-probed with an antibody for total DDR1 to normalize the phosphorylation signal.
-
Picrosirius Red Staining for Collagen Deposition
-
Objective: To visualize and quantify collagen fibers in paraffin-embedded tissue sections.
-
Methodology Overview:
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Staining: The slides are incubated in a Picrosirius Red solution (a solution of Sirius Red in picric acid). The picric acid provides the acidic environment necessary for the specific binding of the Sirius Red dye to collagen fibers.
-
Washing and Dehydration: The slides are briefly washed in an acidified solution to remove excess stain and then dehydrated through graded ethanol washes and cleared in xylene.
-
Mounting: The stained sections are coverslipped using a mounting medium.
-
Imaging and Quantification: The stained sections are visualized under a light microscope. Collagen fibers appear red. For more detailed analysis, a polarizing microscope can be used, where collagen fibers exhibit birefringence (appearing bright yellow, orange, or green against a dark background). The percentage of the stained area can be quantified using image analysis software.
-
TGF-β ELISA
-
Objective: To measure the concentration of TGF-β in cell culture supernatants or biological fluids.
-
Methodology Overview:
-
Sample Preparation: Latent TGF-β in the samples is activated to its immunoreactive form, typically by acidification followed by neutralization.
-
ELISA Procedure (Sandwich ELISA):
-
A microplate pre-coated with a capture antibody specific for TGF-β is used.
-
Standards and activated samples are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody specific for TGF-β is added.
-
After another wash, an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
Following a final wash, a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of TGF-β in the samples is determined by comparing their absorbance to a standard curve.
-
-
Conclusion
The inhibition of DDR1 presents a promising therapeutic strategy for the treatment of fibrotic diseases. The small molecules this compound and compound 2.45 have demonstrated potent and selective inhibition of DDR1, leading to anti-fibrotic effects in preclinical models. By disrupting key pro-fibrotic signaling pathways, such as the STAT3/TGF-β and BCR/β-catenin/MCP-1 axes, these inhibitors can attenuate the pathological accumulation of ECM. The data and methodologies presented in this guide provide a solid foundation for further research and development of DDR1-targeted therapies for fibrosis. Future work should focus on expanding the evaluation of these and other DDR1 inhibitors in a broader range of fibrosis models to fully elucidate their therapeutic potential.
References
Ddr1-IN-6 and the Inhibition of Collagen Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a critical mediator in the pathogenesis of fibrotic diseases and cancer. Its role in modulating collagen production and deposition makes it a compelling therapeutic target. This technical guide provides an in-depth overview of Ddr1-IN-6, a selective inhibitor of DDR1, and its impact on collagen synthesis. We will explore the underlying signaling pathways, present quantitative data on DDR1 inhibition, and provide detailed experimental protocols for assessing the effects of DDR1 inhibitors on collagen production.
Introduction to DDR1 and its Role in Collagen Homeostasis
Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by direct binding to various types of collagen, a major component of the extracellular matrix (ECM).[1] This interaction triggers a signaling cascade that influences a wide range of cellular processes, including proliferation, migration, and ECM remodeling.[2] Dysregulation of DDR1 signaling is implicated in numerous pathological conditions characterized by excessive collagen deposition, such as fibrosis and cancer.[3][4]
Upon collagen binding, DDR1 undergoes slow and sustained autophosphorylation, initiating downstream signaling pathways that can either promote or inhibit collagen synthesis, depending on the cellular context.[2][5] In many fibrotic conditions, however, increased DDR1 expression and activity are associated with enhanced collagen production, contributing to the progression of the disease.[5][6] Therefore, the inhibition of DDR1 presents a promising therapeutic strategy to mitigate pathological collagen accumulation.
This compound: A Selective DDR1 Inhibitor
This compound is a potent and selective small molecule inhibitor of DDR1. It functions as an ATP-competitive inhibitor, binding to the kinase domain of DDR1 and preventing its autophosphorylation and subsequent downstream signaling.
Mechanism of Action
This compound exerts its inhibitory effect on collagen production by blocking the catalytic activity of DDR1. By preventing the phosphorylation of key tyrosine residues in the DDR1 intracellular domain, this compound effectively shuts down the signaling cascade that leads to the upregulation of collagen gene expression and protein synthesis.
Quantitative Data on DDR1 Inhibition
The efficacy of this compound and other DDR1 inhibitors has been quantified in various in vitro studies. The following tables summarize key quantitative data.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | DDR1 | 9.72 | - | Kinase Assay | [7] |
| This compound | Collagen Production | 13 | LX-2 (Human Hepatic Stellate Cells) | - | [7] |
| Compound 1 | DDR1 | 12.4 | - | Kinase Assay | [5] |
| Compound 1 | DDR2 | 18.6 | - | Kinase Assay | [5] |
| Ponatinib | DDR1 | 9 | - | Kinase Assay | [8] |
| Ponatinib | DDR2 | 9 | - | Kinase Assay | [8] |
Table 1: In vitro inhibitory activity of selected DDR1 inhibitors.
Signaling Pathways Modulated by DDR1
DDR1 activation by collagen initiates a complex network of intracellular signaling pathways that ultimately regulate gene expression related to cell proliferation, migration, and ECM remodeling. Inhibition of DDR1 with molecules like this compound can disrupt these pro-fibrotic signaling cascades.
Collagen-Induced DDR1 Activation Pathway
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discoidin domain receptor 1 kinase activity is required for regulating collagen IV synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discoidin domain receptor 1 kinase activity is required for regulating collagen IV synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Cytotoxicity of Potent and Selective DDR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that has emerged as a promising therapeutic target in oncology. Activated by collagen, DDR1 is implicated in numerous cellular processes that contribute to cancer progression, including proliferation, survival, migration, and invasion.[1] Small molecule inhibitors targeting the kinase activity of DDR1 have shown potential in preclinical studies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of potent and selective DDR1 inhibitors. Due to the limited public availability of specific data for a compound designated "Ddr1-IN-6," this guide will focus on well-characterized and potent DDR1 inhibitors, such as DDR1-IN-1, to provide a thorough understanding of the cytotoxic effects and the methodologies used for their evaluation.
The DDR1 Signaling Pathway
Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by DDR1 include the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are central to regulating cell proliferation, survival, and differentiation.[1]
Mechanism of Action of DDR1 Inhibitors
Potent and selective DDR1 inhibitors, such as DDR1-IN-1, are typically ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of the DDR1 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in pro-survival and proliferative signals, ultimately inducing cytotoxicity in cancer cells that are dependent on DDR1 signaling.
References
Target Validation of DDR1 in Oncology: An In-depth Technical Guide
A Note on Nomenclature: This guide focuses on the target validation of Discoidin Domain Receptor 1 (DDR1) in oncology. The initial request specified "Ddr1-IN-6," for which no specific public data could be found. It is highly probable that this was a typographical error. Therefore, this guide will provide data and protocols for well-characterized, selective DDR1 inhibitors such as DDR1-IN-1 and 7rh , which serve as exemplary tools for DDR1 target validation.
Audience: This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to DDR1 as an Oncology Target
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix (ECM).[1][2] Unlike many other RTKs, DDR1 activation is characterized by slow but sustained phosphorylation.[3] Elevated expression of DDR1 has been observed in a wide array of human cancers, including but not limited to lung, breast, gastric, ovarian, and pancreatic cancers.[1][4] This overexpression is often correlated with poor prognosis, making DDR1 an attractive therapeutic target.[4]
DDR1 signaling plays a crucial role in various aspects of tumor progression, including cell proliferation, migration, invasion, and survival.[1][2] Furthermore, DDR1 is implicated in mediating chemoresistance and promoting an immunosuppressive tumor microenvironment, further highlighting its significance in oncology.[5] Inhibition of DDR1, therefore, presents a promising strategy to counteract tumor growth and metastasis.
Quantitative Data for DDR1 Inhibitors
The following tables summarize the in vitro potency of several key DDR1 inhibitors against DDR1 and other kinases, as well as their effects on cancer cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Bcr-Abl IC50 (nM) | c-Kit IC50 (nM) | Reference |
| DDR1-IN-1 | 105 | 413 | - | - | [6][7] |
| 7rh (DDR1-IN-2) | 6.8 | 101.4 | 355 | >10,000 | [4][8] |
| Imatinib | 41 | 71.6 | - | - | [9] |
| Ponatinib | 9.4 | 9.0 | - | - | [9] |
| Dasatinib | 1.35 | - | - | - | [10] |
| Nilotinib | 3.7 | - | - | - | [10] |
Table 2: Anti-proliferative Activity of 7rh in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.038 | [4] |
| NCI-H23 | Non-Small Cell Lung Cancer | 2.1 | [4] |
| A549 | Non-Small Cell Lung Cancer | 2.7 | [11] |
| NCI-H460 | Non-Small Cell Lung Cancer | 2.98 | [4] |
| CNE2 | Nasopharyngeal Carcinoma | 2.60 | [8] |
| HKI | Nasopharyngeal Carcinoma | 6.33 | [8] |
| HCT-116 | Colorectal Carcinoma | 4.0 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.4 | [8] |
Signaling Pathways and Experimental Workflows
DDR1 Signaling Pathway in Cancer
Upon binding to collagen in the tumor microenvironment, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways are integral to the pro-tumorigenic functions of DDR1. Key signaling nodes include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, and invasion.[1][12]
Experimental Workflow for DDR1 Inhibitor Validation
A typical workflow for validating a novel DDR1 inhibitor involves a series of in vitro and in vivo experiments to assess its potency, selectivity, and anti-cancer efficacy. This process begins with biochemical assays to determine direct inhibition of DDR1 kinase activity, followed by cell-based assays to confirm on-target effects and evaluate anti-proliferative activity. Finally, in vivo studies using xenograft models are conducted to assess the inhibitor's therapeutic potential in a physiological context.
Detailed Experimental Protocols
DDR1 Kinase Assay (Radiometric HotSpot™ Assay)
This protocol is adapted from a commercially available radiometric assay and is designed to measure the enzymatic activity of DDR1.
Materials:
-
Recombinant human DDR1 enzyme
-
Peptide substrate (e.g., KKKSRGDYMTMQIG)
-
[γ-33P]-ATP
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., DDR1-IN-1 or 7rh)
-
Phosphocellulose P81 paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, 20 µM peptide substrate, and the desired concentration of the test inhibitor.
-
Add the recombinant DDR1 enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]-ATP to a final concentration of 10 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.[13]
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol outlines a method to determine the number of viable cells in culture based on the quantification of ATP.[14][15]
Materials:
-
Cancer cell line of interest (e.g., NCI-H23)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of the DDR1 inhibitor (e.g., 7rh) for 72 hours. Include a DMSO-treated control group.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[16]
Western Blot Analysis for DDR1 Phosphorylation
This protocol describes the detection of total and phosphorylated DDR1 in cell lysates.
Materials:
-
Cancer cell line expressing DDR1 (e.g., T-47D)
-
Collagen Type I
-
DDR1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-DDR1, anti-phospho-DDR1 (pY792)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with the DDR1 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with 50 µg/mL Collagen Type I for 90 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[5]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-DDR1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[17][18]
In Vivo Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of a DDR1 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (e.g., NCI-H23)
-
Matrigel or similar basement membrane matrix
-
DDR1 inhibitor (e.g., 7rh)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 NCI-H23 cells mixed with Matrigel into the flank of each mouse.[19]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20]
-
Administer the DDR1 inhibitor (e.g., 50 mg/kg 7rh, daily by oral gavage) and the vehicle control to the respective groups.[4]
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[20][21]
Conclusion
The validation of DDR1 as a therapeutic target in oncology is supported by a growing body of evidence demonstrating its critical role in tumor progression and the promising anti-cancer activity of its inhibitors. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug developers to effectively evaluate novel DDR1-targeting agents. Through a systematic approach encompassing biochemical, cellular, and in vivo studies, the therapeutic potential of DDR1 inhibition can be thoroughly investigated, paving the way for new and effective cancer treatments.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. DDR1 inhibitor 7rh| CAS 1429617-90-2 [dcchemicals.com]
- 12. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Ddr1-IN-6: An In-Depth Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen.[1] Its involvement in a multitude of cellular processes, including proliferation, migration, and extracellular matrix remodeling, has positioned it as a significant target in various pathological conditions, particularly in oncology and fibrosis.[1][2] Overexpression and aberrant activity of DDR1 have been linked to the progression of numerous cancers, including breast, lung, and pancreatic cancer, as well as contributing to fibrotic diseases.[3][4] Ddr1-IN-6 is a potent and selective small molecule inhibitor of DDR1, demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by the inhibition of DDR1, with a focus on the implications of using this compound.
This compound: Potency and Selectivity
This compound has been identified as a highly selective inhibitor of the Discoidin Domain Receptor family, member 1 (DDR1).[5] Its inhibitory activity is characterized by low nanomolar potency against the auto-phosphorylation of the DDR1b isoform at tyrosine 513 (Y513).[5] The compound also exhibits significant anti-proliferative and anti-fibrotic effects in relevant cell-based assays.[5]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DDR1 Kinase Activity) | 9.72 nM | Biochemical Assay | [5] |
| IC50 (DDR1b Y513 Auto-phosphorylation) | 9.7 nM | Cell-Based Assay | [5] |
| IC50 (Collagen Production Inhibition) | 13 nM | Human Hepatic Stellate Cells (LX-2) | [5] |
| CC50 (Cytotoxicity) | 3 µM | Human Hepatic Stellate Cells (LX-2) | [5] |
| IC50 (Anti-proliferation, 3 days) | 5.7 µM | Primary Tumor Cells (PC-07-0024 PDX) | [5] |
| IC50 (Anti-proliferation, 6 days) | 2.65 µM | Primary Tumor Cells (PC-07-0024 PDX) | [5] |
| IC50 (Anti-proliferation, 3 & 6 days) | >30 µM | Primary Tumor Cells (LU-01-0523 PDX) | [5] |
Core Downstream Signaling Pathways of DDR1
The activation of DDR1 by collagen initiates a cascade of intracellular signaling events that drive various cellular responses. By potently inhibiting the kinase activity of DDR1, this compound is anticipated to modulate these critical downstream pathways.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell survival, growth, and proliferation. Upon collagen-mediated activation, DDR1 can stimulate the PI3K/AKT pathway.[3] This activation can, in some contexts, lead to therapeutic resistance. For instance, in non-small cell lung cancer (NSCLC), the DDR1/Akt/ERK/mTOR axis has been implicated in driving proliferation, invasion, and chemotherapy resistance.[2] Inhibition of DDR1 with compounds like this compound would be expected to attenuate this pro-survival signaling.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade downstream of DDR1 that regulates cell proliferation, differentiation, and migration.[6] In hepatocellular carcinoma cells, collagen I-induced activation of DDR1 leads to the recruitment of ARF6 and PSD4, which in turn activates the downstream ERK/MAPK signaling pathway, promoting cell migration and invasion.[2] Inhibition of DDR1 is therefore a viable strategy to block these pro-metastatic signals.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is critically involved in inflammation, immunity, and cell survival. DDR1 activation can lead to the stimulation of the NF-κB pathway.[3] This can have significant implications in the tumor microenvironment, including the regulation of immune responses.
Other Key Signaling Interactions
-
STAT3 Pathway: DDR1 can promote the activation of STAT3, a key transcription factor involved in cell proliferation and survival.
-
Notch Signaling: There is evidence of crosstalk between DDR1 and the Notch signaling pathway, which is crucial for cell fate decisions and has been implicated in cancer development.
-
Regulation of Ferroptosis: Recent studies suggest a role for DDR1 in the regulation of ferroptosis, a form of programmed cell death, indicating another potential mechanism through which DDR1 inhibitors could exert their anti-tumor effects.[7]
-
Immune Evasion: DDR1 can contribute to an immunosuppressive tumor microenvironment by influencing immune cell infiltration and the expression of immune checkpoint molecules like PD-L1.[2]
Experimental Protocols
The following are representative protocols for assays relevant to the study of this compound and its effects on DDR1 signaling.
DDR1 Auto-phosphorylation Assay in Cells
This protocol is adapted from methods used to assess the inhibitory effects of small molecules on collagen-induced DDR1 phosphorylation.[8]
1. Cell Culture and Treatment:
- Plate U2OS cells (or other suitable cell line endogenously or exogenously expressing DDR1) in 6-well plates and grow to 80-90% confluency.
- Serum starve the cells overnight.
- Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
- Stimulate the cells with collagen I (e.g., 20 µg/mL) for 90 minutes at 37°C.
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Western Blotting:
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-DDR1 (e.g., pY792) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip and re-probe the membrane for total DDR1 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Cell Proliferation Assay
This protocol can be used to determine the anti-proliferative effects of this compound.[5]
1. Cell Seeding:
- Seed cells (e.g., LX-2 or patient-derived xenograft cells) in a 96-well plate at an appropriate density.
- Allow the cells to adhere overnight.
2. Compound Treatment:
- Treat the cells with a serial dilution of this compound or vehicle control.
3. Incubation:
- Incubate the cells for the desired time period (e.g., 3 or 6 days).
4. Viability Assessment:
- Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
DDR1 Recruitment to Collagen-Coated Beads Assay
This immunofluorescence-based assay visualizes the recruitment of DDR1 to its ligand.[9]
1. Bead Coating:
- Coat latex beads with collagen I by incubation in a suitable buffer.
- Wash the beads to remove unbound collagen.
2. Cell Culture and Transfection (if necessary):
- Seed cells (e.g., Cos-7) on coverslips.
- If endogenous DDR1 expression is low, transiently transfect the cells with a DDR1 expression plasmid.
3. Cell Stimulation:
- Incubate the cells with the collagen-coated beads for various time points at 37°C.
4. Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Block with 8% BSA in PBS.
- Incubate with primary antibodies against total DDR1 and phospho-DDR1.
- Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
- Mount the coverslips on microscope slides.
5. Imaging and Analysis:
- Visualize the localization of total and phosphorylated DDR1 in relation to the collagen-coated beads using a fluorescence microscope.
Conclusion
This compound is a potent and selective inhibitor of DDR1 kinase activity. By targeting the initial step of DDR1 activation, this compound has the potential to modulate a wide array of downstream signaling pathways that are crucial for the progression of cancer and fibrotic diseases. These pathways include the PI3K/AKT/mTOR and MAPK/ERK cascades, which are central to cell proliferation, survival, and migration. Further investigation into the precise downstream effects of this compound in various disease contexts will be instrumental in its development as a targeted therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the mechanism of action of this compound and other DDR1 inhibitors.
References
- 1. A pan-cancer analysis of DDR1 in prognostic signature and tumor immunity, drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DDR1 Targeting HOXA6 Facilitates Bladder Cancer Progression via Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads - PMC [pmc.ncbi.nlm.nih.gov]
The Role and Therapeutic Targeting of DDR1 in Breast, Lung, and Pancreatic Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, a major component of the tumor microenvironment. Its activation triggers a cascade of downstream signaling events that play a pivotal role in cancer progression, including cell proliferation, migration, invasion, and chemoresistance. The overexpression and aberrant activity of DDR1 have been implicated in a variety of malignancies, including breast, lung, and pancreatic cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of two potent and selective DDR1 inhibitors, DDR1-IN-1 and 7rh, as representative examples of DDR1-targeted therapy. While the specific compound "Ddr1-IN-6" was not found in the literature and is presumed to be a typographical error, this guide focuses on these well-characterized inhibitors to explore the therapeutic potential of targeting DDR1 in oncology.
DDR1 Signaling Pathways in Cancer
Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation, initiating a complex network of intracellular signaling pathways. These pathways can vary depending on the cellular context but often converge on key processes that promote tumorigenesis. The primary signaling axes activated by DDR1 include:
-
PI3K/Akt/mTOR Pathway: This central pathway regulates cell growth, survival, and proliferation. DDR1 activation can lead to the phosphorylation and activation of PI3K, which in turn activates Akt and subsequently mTOR, promoting protein synthesis and cell cycle progression.
-
MAPK/ERK Pathway: The Ras/Raf/MEK/ERK cascade is a critical regulator of cell proliferation, differentiation, and survival. DDR1 can activate this pathway, leading to the transcription of genes involved in cell cycle progression and invasion.
-
Src and FAK Signaling: DDR1 can form a complex with the non-receptor tyrosine kinase Src and Focal Adhesion Kinase (FAK). This interaction is crucial for cell migration and invasion, as it modulates the dynamics of the actin cytoskeleton and cell adhesion.
-
NF-κB Pathway: The NF-κB transcription factor is a key mediator of inflammation and cell survival. DDR1 has been shown to activate the NF-κB pathway, contributing to chemoresistance and the expression of pro-inflammatory cytokines within the tumor microenvironment.
-
Notch Signaling: There is evidence of crosstalk between DDR1 and the Notch signaling pathway, which is involved in cell fate decisions, proliferation, and apoptosis. DDR1 can potentiate Notch signaling, further promoting tumor growth.
Below are diagrams illustrating the core DDR1 signaling cascade and a generalized experimental workflow for evaluating DDR1 inhibitors.
Quantitative Data for DDR1 Inhibitors
The following tables summarize the in vitro efficacy of DDR1-IN-1 and 7rh from various studies.
Table 1: In Vitro Inhibitory Activity of DDR1-IN-1
| Assay Type | Target/Cell Line | IC50/EC50 (nM) | Reference |
| Cell-free Kinase Assay | DDR1 | 105 | [1][2] |
| Cell-free Kinase Assay | DDR2 | 413 | [1][2] |
| Basal Autophosphorylation | U2OS cells | 86 | [3][4] |
| Collagen-induced Autophosphorylation | U2OS cells | 86.76 | [2] |
Table 2: In Vitro Inhibitory Activity of 7rh (DDR1-IN-2)
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Cell-free Kinase Assay | DDR1 | 6.8 | [5] |
| Cell-free Kinase Assay | DDR2 | 101.4 | [6] |
| Cell-free Kinase Assay | Bcr-Abl | 355 | [6] |
| Cell-free Kinase Assay | c-Kit | >10,000 | [7] |
| Cell Proliferation | A549 (NSCLC) | 2,700 | [7] |
| Cell Proliferation | H23 (NSCLC) | 2,100 | [7] |
| Cell Proliferation | H460 (NSCLC) | 3,000 | [7] |
| Cell Proliferation | K562 (Leukemia) | 38 | [7] |
| Cell Proliferation | CNE2 (Nasopharyngeal) | 1,970 | [8] |
| Cell Proliferation | HONE1 (Nasopharyngeal) | 3,710 | [8] |
| Cell Proliferation | CNE1 (Nasopharyngeal) | 2,060 | [8] |
| Cell Proliferation | SUNE1 (Nasopharyngeal) | 3,950 | [8] |
Detailed Experimental Protocols
LanthaScreen® Eu Kinase Binding Assay
This assay is used to determine the binding affinity (IC50) of inhibitors to the DDR1 kinase domain in a cell-free system.
Materials:
-
DDR1 Kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer 178 (or other appropriate tracer)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., DDR1-IN-1, 7rh) serially diluted in DMSO
-
384-well plates
Procedure:
-
Prepare a 3X solution of the test inhibitor by diluting the serial dilutions in 1X Kinase Buffer A.
-
Prepare a 3X mixture of the DDR1 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A. A final concentration of 5 nM kinase and 2 nM antibody is recommended as a starting point.[8]
-
Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A. The optimal concentration should be determined experimentally but typically falls within the 1-100 nM range.[8]
-
In a 384-well plate, add 5 µL of the 3X test inhibitor solution.[8]
-
Add 5 µL of the 3X kinase/antibody mixture.[8]
-
Add 5 µL of the 3X tracer solution to initiate the reaction.[8]
-
Incubate the plate at room temperature for 1 hour, protected from light.[8]
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the values against the inhibitor concentration to determine the IC50.
Collagen-Induced DDR1 Autophosphorylation Assay (Western Blot)
This cell-based assay measures the ability of an inhibitor to block the collagen-induced phosphorylation of DDR1.
Materials:
-
Cancer cell line expressing DDR1 (e.g., U2OS, PANC-1)
-
Complete cell culture medium
-
Serum-free medium
-
Rat tail collagen I
-
Test inhibitor (e.g., DDR1-IN-1, 7rh)
-
Lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, with protease and phosphatase inhibitors)[3]
-
Primary antibodies: anti-phospho-DDR1 (e.g., Y513 or Y792), anti-total-DDR1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.[3][4]
-
Stimulate the cells with collagen I (e.g., 10-50 µg/mL) for 2 hours or as determined by a time-course experiment.[3][6]
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Strip the membrane and re-probe with an anti-total-DDR1 antibody as a loading control.
-
Quantify the band intensities to determine the EC50 of the inhibitor.
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)
This assay assesses the effect of the DDR1 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PANC-1)
-
Complete cell culture medium
-
Test inhibitor (e.g., DDR1-IN-1, 7rh)
-
96-well plates
-
CCK-8 or CellTiter-Glo® reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[3]
-
Treat the cells with a serial dilution of the test inhibitor or DMSO for 48-72 hours.[3]
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For CellTiter-Glo® assay: Add an equal volume of CellTiter-Glo® reagent to the cell culture medium in each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the GI50 or IC50.
Scratch (Wound Healing) Assay
This assay is used to evaluate the effect of a DDR1 inhibitor on cell migration.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
12-well or 24-well plates
-
p200 pipette tip
-
Test inhibitor
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.[9]
-
Gently wash the cells with PBS to remove detached cells.[9]
-
Replace the medium with fresh medium containing the test inhibitor or DMSO.
-
Image the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 48 hours.[9]
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Orthotopic Pancreatic Cancer Model
This in vivo model is used to assess the anti-tumor efficacy of DDR1 inhibitors in a clinically relevant setting.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Pancreatic cancer cells (e.g., Pan02, PANC-1)
-
Matrigel
-
Surgical instruments
-
Anesthesia
-
Test inhibitor (e.g., 7rh) formulated for oral gavage
-
Chemotherapeutic agent (e.g., gemcitabine)
Procedure:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of medium and Matrigel.[10]
-
Anesthetize the mouse and make a small incision in the abdomen to expose the pancreas.
-
Inject the cell suspension (e.g., 5 x 10^5 cells in 20-25 µL) into the tail of the pancreas.[10]
-
Close the incision and monitor the mouse for recovery.
-
Allow the tumors to establish for a set period (e.g., 1-2 weeks).
-
Randomize the mice into treatment groups (e.g., vehicle, inhibitor alone, chemotherapy alone, combination).
-
Administer the treatments as per the study design (e.g., 7rh via oral gavage 3 times a week, gemcitabine via intraperitoneal injection).[6]
-
Monitor tumor growth using imaging techniques (e.g., ultrasound) or by measuring tumor volume at the end of the study.
-
At the end of the experiment, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for p-DDR1, proliferation markers, apoptosis markers).[6]
Conclusion
The Discoidin Domain Receptor 1 represents a promising therapeutic target in breast, lung, and pancreatic cancers due to its integral role in mediating pro-tumorigenic signals from the collagen-rich tumor microenvironment. Potent and selective inhibitors such as DDR1-IN-1 and 7rh have demonstrated significant anti-cancer activity in preclinical models by attenuating key signaling pathways involved in cell proliferation, survival, and migration. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and exploit the therapeutic potential of targeting DDR1 in oncology. Further research into the development of next-generation DDR1 inhibitors and their combination with standard-of-care therapies holds the promise of improving outcomes for patients with these challenging malignancies.
References
- 1. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 5. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Murine orthotopic pancreatic tumor model generation. [protocols.io]
Ddr1-IN-6: An In-Depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated upon binding to collagen. Its involvement in a variety of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion, has implicated it as a key player in various pathological conditions such as cancer and fibrosis. Ddr1-IN-6 has emerged as a potent and selective inhibitor of DDR1, demonstrating significant potential as a pharmacological tool for studying DDR1-mediated signaling and as a therapeutic candidate. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Biological Activity of this compound
The biological efficacy of this compound has been characterized through a series of in vitro assays, quantifying its inhibitory and cytotoxic effects across various cell lines and conditions.
| Parameter | Value | Cell Line / System | Experimental Context | Reference |
| DDR1 Inhibition (IC50) | 9.72 nM | Enzymatic Assay | Direct inhibition of DDR1 kinase activity. | [1][2] |
| DDR1b (Y513) Auto-phosphorylation Inhibition (IC50) | 9.7 nM | Cellular Assay | Inhibition of collagen-induced DDR1 auto-phosphorylation. | [1][2] |
| Collagen Production Inhibition (IC50) | 13 nM | Human Hepatic Stellate Cells (LX-2) | Inhibition of collagen synthesis after 24 hours of treatment. | [1][2] |
| Cytotoxicity (CC50) | 3 µM | Human Hepatic Stellate Cells (LX-2) | Cytotoxic effect after 72 hours of treatment. | [1][2] |
| Anti-Proliferation (IC50) | 5.7 µM (3 days) | Primary Tumor Cells (PC-07-0024 PDX) | Inhibition of proliferation in patient-derived xenograft cells. | [1][2] |
| 2.65 µM (6 days) | [1][2] | |||
| Anti-Proliferation (IC50) | >30 µM (3 and 6 days) | Primary Tumor Cells (LU-01-0523 PDX) | Limited anti-proliferative effect in another PDX model. | [1][2] |
Mechanism of Action and Signaling Pathways
DDR1 activation by collagen initiates a cascade of downstream signaling events that contribute to various cellular functions. This compound exerts its biological effects by inhibiting the kinase activity of DDR1, thereby blocking these downstream pathways.
// Nodes Collagen [label="Collagen", fillcolor="#FBBC05", fontcolor="#202124"]; DDR1 [label="DDR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ddr1_IN_6 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_DDR1 [label="p-DDR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHC [label="SHC", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Responses [label="Cell Proliferation,\nSurvival, Migration,\nInvasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Collagen -> DDR1 [label="Binds & Activates"]; DDR1 -> P_DDR1 [label="Autophosphorylation"]; Ddr1_IN_6 -> P_DDR1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; P_DDR1 -> SHC; SHC -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; P_DDR1 -> PI3K; PI3K -> PIP3 [label="PIP2 to"]; PIP3 -> AKT; AKT -> mTOR; ERK -> Cell_Responses; mTOR -> Cell_Responses; } . Caption: this compound inhibits DDR1 autophosphorylation, blocking downstream signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound. These are representative protocols adapted from standard laboratory procedures.
DDR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of DDR1.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\nDDR1 Enzyme, Fluorescent Tracer,\nEu-labeled Antibody, this compound dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Inhibitor [label="Add this compound to Assay Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Kinase_Ab [label="Add DDR1 Enzyme and\nEu-labeled Antibody Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Tracer [label="Add Fluorescent Tracer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Plate [label="Read TR-FRET Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data and Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Add_Inhibitor; Add_Inhibitor -> Add_Kinase_Ab; Add_Kinase_Ab -> Add_Tracer; Add_Tracer -> Incubate; Incubate -> Read_Plate; Read_Plate -> Analyze_Data; Analyze_Data -> End; } . Caption: Workflow for the LanthaScreen™ DDR1 kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Prepare a mixture of the DDR1 kinase and a europium-labeled anti-tag antibody. Prepare the fluorescently labeled kinase tracer.
-
Assay Assembly: In a 384-well plate, add the this compound dilutions. Subsequently, add the DDR1 kinase/antibody mixture. Initiate the binding reaction by adding the kinase tracer.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader. The FRET signal is generated when the tracer and the antibody are brought into proximity by binding to the kinase.
-
Data Analysis: The IC50 value is determined by plotting the TR-FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Collagen-Induced DDR1 Autophosphorylation Assay
This cell-based assay measures the ability of this compound to inhibit the phosphorylation of DDR1 in response to collagen stimulation.
Methodology:
-
Cell Culture and Starvation: Plate cells (e.g., U2OS cells overexpressing DDR1) in a suitable culture dish and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Collagen Stimulation: Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C to induce DDR1 autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y792) and a primary antibody for total DDR1 as a loading control.
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the extent of phosphorylation inhibition.
Cell Viability and Proliferation Assay
This assay assesses the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 3 or 6 days).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells, which measures ATP levels as an indicator of cell viability.
-
Data Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or CC50 values by plotting viability against inhibitor concentration.
Clonogenic Survival Assay
This assay evaluates the ability of single cells to survive and form colonies following treatment with this compound, providing insight into its long-term cytotoxic effects.
Methodology:
-
Cell Seeding: Plate a low density of single cells in 6-well plates.
-
Inhibitor Treatment: Treat the cells with this compound for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet. Count the number of colonies (typically containing >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
3D Collagen Gel Matrix Invasion Assay
This assay mimics the in vivo tumor microenvironment to assess the effect of this compound on the invasive potential of cancer cells.
Methodology:
-
Spheroid Formation: Generate multicellular tumor spheroids by seeding cells in ultra-low attachment plates.
-
Embedding in Collagen: Embed the spheroids in a collagen I gel matrix in a 24-well plate.
-
Inhibitor Treatment: Add medium containing different concentrations of this compound on top of the collagen gel.
-
Invasion Monitoring: Incubate the plates for several days and monitor the invasion of cells from the spheroid into the surrounding collagen matrix using a microscope.
-
Quantification: At the end of the experiment, quantify the area of invasion or the number of invading cells.
Conclusion
This compound is a highly potent and selective inhibitor of DDR1, demonstrating significant anti-proliferative and anti-invasive properties in various in vitro models. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting DDR1 with this compound in oncology and other relevant disease areas. The detailed protocols offer a starting point for the design and execution of experiments aimed at elucidating the intricate roles of DDR1 in health and disease.
References
The Structure-Activity Relationship of Ddr1-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of Ddr1-IN-6, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1, a receptor tyrosine kinase activated by collagen, is implicated in a variety of pathological processes, including fibrosis, inflammation, and cancer. This document provides a comprehensive overview of the SAR, quantitative inhibitory data, and detailed experimental methodologies for researchers engaged in the development of DDR1-targeted therapeutics.
Core Compound Profile: this compound
This compound is a selective inhibitor of DDR1 with a reported IC50 of 9.72 nM.[1] It also effectively inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 with an IC50 of 9.7 nM.[1] Structurally, this compound belongs to the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide class of inhibitors. The presence of an alkyne group also makes it suitable for use as a chemical probe in click chemistry applications.[1]
Quantitative Inhibitory Data
The following tables summarize the in vitro potency of this compound and related compounds against DDR1 and other kinases, providing insights into their activity and selectivity.
Table 1: Inhibitory Activity of this compound and Key Analogs against DDR1 and DDR2
| Compound | Structure | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Reference |
| This compound | 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)-N-(piperidin-1-yl)benzamide | 9.72 | - | [1] |
| 7rh | 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)-N-(4-(piperazin-1-yl)phenyl)benzamide | 6.8 | >1000 | [2][3] |
| 7rj | 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)-N-(1-methylpiperidin-4-yl)benzamide | 7.0 | >1000 | [2][3] |
| DDR1-IN-1 | N-(4-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)phenyl)acetamide | 105 | 413 | [4] |
| DDR1-IN-2 | 4-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)aniline | 47 | 145 | [4] |
Table 2: Selectivity Profile of Compound 7rh (a close analog of this compound)
| Kinase | IC50 (nM) |
| DDR1 | 6.8 |
| DDR2 | >1000 |
| Bcr-Abl | >1000 |
| c-Kit | >1000 |
Data from kinome-wide selectivity profiling of 7rh revealed high selectivity, with a Kd of 0.6 nM for DDR1 and significantly weaker binding to 455 other kinases. The S(35) and S(10) selectivity scores were 0.035 and 0.008, respectively.[2][3]
Structure-Activity Relationship (SAR) Analysis
The SAR of the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide scaffold, to which this compound belongs, has been systematically explored. The core pyrazolo[1,5-a]pyrimidine moiety is crucial for binding to the hinge region of the DDR1 kinase domain. Modifications have been focused on the benzamide portion of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
Key SAR insights include:
-
The pyrazolo[1,5-a]pyrimidine core is a critical hinge-binding motif.
-
The ethynyl linker provides a rigid connection between the core and the benzamide group, likely contributing to the high affinity by positioning the benzamide moiety optimally within the binding pocket.
-
Substitutions on the benzamide ring are well-tolerated and provide a key handle for modulating the inhibitor's properties.
-
The terminal amide substituent significantly influences potency and selectivity. The development of compounds like 7rh and 7rj, with piperazine and piperidine moieties respectively, led to highly potent and selective DDR1 inhibitors with good oral bioavailability.[2][3] For instance, the introduction of a piperazin-1-yl)phenyl group in 7rh resulted in a DDR1 IC50 of 6.8 nM and excellent selectivity over DDR2 and other kinases.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs are provided below.
Synthesis of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide Scaffold
The general synthetic route for the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide scaffold is outlined below. The synthesis of this compound would follow this general procedure with the appropriate amine for the final amide coupling step.
Caption: Synthetic scheme for this compound analogs.
DDR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of inhibitors to the DDR1 kinase domain.
Caption: Workflow for the LanthaScreen™ DDR1 kinase binding assay.
Materials:
-
DDR1 Kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound)
-
384-well plate
Procedure:
-
Prepare a 3X solution of the test compound in 1X Kinase Buffer A.
-
Prepare a 3X solution of the DDR1 kinase and Eu-anti-GST antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer 236 in 1X Kinase Buffer A.
-
To a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET).
-
Calculate the ratio of the emission at 665 nm to the emission at 615 nm.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular DDR1 Autophosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 in cells.
Caption: Workflow for the cellular DDR1 autophosphorylation assay.
Materials:
-
U2OS cells overexpressing DDR1
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Collagen I
-
Test compounds (e.g., this compound)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-DDR1 (e.g., pY513), anti-total-DDR1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed U2OS-DDR1 cells in 12-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse the cells on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-DDR1 and total DDR1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1 signal.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
DDR1 Signaling Pathway
DDR1 activation by collagen initiates several downstream signaling cascades that regulate cell proliferation, migration, and survival. This compound, by inhibiting the kinase activity of DDR1, effectively blocks these downstream events.
Caption: Simplified DDR1 signaling pathway and the point of inhibition by this compound.
Conclusion
This compound is a potent and selective inhibitor of DDR1, belonging to the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide chemical class. The extensive structure-activity relationship studies of this scaffold have elucidated key structural features required for high-affinity binding and have led to the development of compounds with excellent potency, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a valuable resource for researchers working on the preclinical development of novel DDR1 inhibitors for the treatment of cancer and other DDR1-driven diseases. The continued exploration of this chemical series holds promise for the discovery of next-generation DDR1-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: In Vitro Profiling of Ddr1-IN-6, a Selective DDR1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon activation by its ligand, collagen, plays a crucial role in various cellular processes, including proliferation, differentiation, adhesion, migration, and invasion.[1] Dysregulation of DDR1 signaling has been implicated in the progression of numerous diseases, including fibrosis, atherosclerosis, and various cancers.[1][2] This makes DDR1 an attractive therapeutic target. Ddr1-IN-6 is a potent and selective inhibitor of DDR1, demonstrating significant anti-cancer activity. This document provides detailed protocols for the in vitro evaluation of this compound.
Mechanism of Action
This compound selectively inhibits the kinase activity of Discoidin Domain Receptor family, member 1 (DDR1).[3][4] By binding to the kinase domain, it blocks the autophosphorylation of DDR1, a critical step in the activation of its downstream signaling pathways.[3][4] The inhibition of DDR1 signaling can disrupt tumor cell communication with the extracellular matrix, thereby impeding pro-migratory and pro-invasive programs.[5]
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against DDR1 and its effects on various cell lines.
| Assay Type | Target/Cell Line | Endpoint | This compound IC50/CC50 |
| Kinase Assay | DDR1 | IC50 | 9.72 nM[3][4] |
| Autophosphorylation Assay | DDR1b (Y513) | IC50 | 9.7 nM[3][4] |
| Collagen Production Assay | Human Hepatic Stellate Cells (LX-2) | IC50 | 13 nM (24 hours)[3][4] |
| Cytotoxicity Assay | Human Hepatic Stellate Cells (LX-2) | CC50 | 3 µM (72 hours)[3][4] |
| Anti-proliferation Assay | Primary Tumor Cells (PC-07-0024 PDX) | IC50 | 5.7 µM (3 days), 2.65 µM (6 days)[3][4] |
| Anti-proliferation Assay | Primary Tumor Cells (LU-01-0523 PDX) | IC50 | >30 µM (3 and 6 days)[3][4] |
Signaling Pathway
Upon binding to collagen, DDR1 undergoes dimerization and subsequent autophosphorylation on multiple tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of downstream signaling pathways. These include the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are pivotal in regulating cell survival, proliferation, and migration.[1][3]
Caption: DDR1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Experimental Workflow
Caption: In Vitro Assay Workflow for this compound.
DDR1 Kinase Assay (Radiometric)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the DDR1 kinase domain.
Materials:
-
Active recombinant human DDR1 (444-end) (Sigma-Aldrich, SRP5020)
-
Peptide substrate (e.g., KKSRGDYMTMQIG)
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 20 mM MgCl2, 12.5 mM MnCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]-ATP
-
10 mM ATP Stock Solution
-
This compound dissolved in DMSO
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare a kinase solution by diluting active DDR1 in Kinase Dilution Buffer.
-
Prepare serial dilutions of this compound in DMSO and then in Kinase Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a reaction mixture containing the peptide substrate and [γ-³³P]-ATP to a final volume of 25 µL.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose P81 paper strip.
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid solution to remove unincorporated [γ-³³P]-ATP.
-
Air dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
DDR1 Autophosphorylation Assay (Western Blot)
This cell-based assay determines the ability of this compound to inhibit collagen-induced DDR1 autophosphorylation in cells.
Materials:
-
Cells overexpressing DDR1 (e.g., U2OS cells)
-
Cell culture medium
-
Rat tail collagen I
-
This compound dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and protease inhibitor cocktail)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792) and anti-total-DDR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed DDR1-overexpressing cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with collagen I (e.g., 10-20 µg/mL) for 90 minutes to 2 hours at 37°C.[6]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-DDR1 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-DDR1 antibody as a loading control.
-
Quantify the band intensities and calculate the inhibition of DDR1 autophosphorylation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., LX-2, or patient-derived xenograft cells)
-
Cell culture medium
-
This compound dissolved in DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
MTT Assay Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 or CC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for the desired time period.
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 or CC50 value.
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay to Evaluate DDR1-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon binding to its ligand, collagen, undergoes autophosphorylation and activates downstream signaling pathways.[1][2][3] These pathways are crucial in regulating cellular processes such as proliferation, differentiation, adhesion, migration, and invasion.[4] Dysregulation of DDR1 activity has been implicated in various pathologies, including cancer, fibrosis, and inflammatory diseases, making it an attractive therapeutic target.[1][2][5] DDR1-IN-6 is a small molecule inhibitor designed to target the kinase activity of DDR1. This document provides a detailed protocol for a cell-based assay to characterize the potency and cellular effects of this compound.
Upon activation by collagen, DDR1 initiates several downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which are critical for cell survival and proliferation.[1][6] The assay described herein is designed to quantify the inhibitory effect of this compound on DDR1 autophosphorylation and its impact on downstream signaling events in a cellular context.
Principle of the Assay
This cell-based assay quantifies the inhibitory activity of this compound by measuring the levels of phosphorylated DDR1 (pDDR1) in cells stimulated with collagen. The assay can be adapted to measure the phosphorylation of downstream effector proteins as well. The general workflow involves seeding cells that express DDR1, pre-treating them with varying concentrations of this compound, stimulating with collagen to induce DDR1 autophosphorylation, and then lysing the cells to measure the levels of pDDR1. The detection of pDDR1 can be accomplished using various methods, such as Western blotting or ELISA-based technologies.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | This compound | Reference Compound (e.g., DDR1-IN-1) |
| IC50 (DDR1 Kinase Assay) | Data to be determined | 105 nM[4] |
| IC50 (DDR2 Kinase Assay) | Data to be determined | 413 nM[4] |
| Cellular EC50 (pDDR1 Inhibition) | Data to be determined | 86 nM[4] |
Table 2: Effect of this compound on Downstream Signaling
| Pathway Component | Fold Inhibition by this compound (1 µM) |
| pAKT (Ser473) | Data to be determined |
| pERK1/2 (Thr202/Tyr204) | Data to be determined |
| pS6 Ribosomal Protein (Ser235/236) | Data to be determined |
Experimental Protocols
Cell Line Selection and Culture
A human cancer cell line with endogenous expression of DDR1, such as the human osteosarcoma cell line U2OS, is recommended.[4][7]
-
Cell Line: U2OS (ATCC® HTB-96™)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Collagen I Solution: Prepare a 1 mg/mL stock solution of rat tail collagen I in 0.02 N acetic acid. Store at 4°C.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies:
-
Primary Antibodies: Rabbit anti-pDDR1 (Tyr792), Rabbit anti-DDR1, Rabbit anti-pAKT (Ser473), Rabbit anti-AKT, Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Western Blot Protocol for pDDR1 Detection
-
Cell Seeding: Seed U2OS cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-treat the cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for 2 hours. Include a DMSO-only vehicle control.
-
Collagen Stimulation: Stimulate the cells with 10 µg/mL of collagen I for 30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatants and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pDDR1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin).
-
ELISA-Based Protocol for pDDR1 Detection
For a more quantitative and higher-throughput method, a sandwich ELISA can be employed.
-
Cell Seeding, Starvation, Treatment, and Lysis: Follow steps 1-6 of the Western Blot protocol, but seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody for total DDR1 overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add 100 µg of cell lysate per well and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody (anti-pDDR1) conjugated to a detection molecule (e.g., HRP or a fluorophore).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the substrate.
-
Measure the signal using a plate reader.
-
A standard curve using a known amount of phosphorylated peptide can be used for absolute quantification.
-
Visualizations
Caption: DDR1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound cell-based assay.
Caption: Logical relationship of the this compound cell-based assay design.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Ddr1-IN-6 in p-DDR1 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ddr1-IN-6, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), in Western blot analysis to detect the phosphorylated form of DDR1 (p-DDR1). This document includes detailed experimental protocols, quantitative data for the inhibitor, and diagrams to illustrate the DDR1 signaling pathway and experimental workflow.
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen. Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that play crucial roles in cell adhesion, migration, proliferation, and extracellular matrix remodeling.[1] Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis, arthritis, and cancer. This compound is a potent and selective inhibitor of DDR1 kinase activity, making it a valuable tool for studying DDR1-mediated signaling and for therapeutic development.[2][3] Western blotting is a key technique to assess the phosphorylation status of DDR1 and the efficacy of inhibitors like this compound.
Quantitative Data
The inhibitory activity of this compound on DDR1 autophosphorylation has been quantified and is summarized in the table below. This data is essential for designing experiments to effectively inhibit p-DDR1 in a cellular context.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | DDR1 | Auto-phosphorylation of DDR1b (Y513) | 9.7 | [2] |
| This compound | DDR1 | Kinase activity | 9.72 | [2][3] |
DDR1 Signaling Pathway
Activation of DDR1 by collagen triggers a complex network of downstream signaling pathways that influence various cellular functions. The following diagram illustrates a simplified overview of the key signaling cascades initiated by DDR1 phosphorylation.
References
Application Notes and Protocols for Ddr1-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility, preparation, and application of Ddr1-IN-6, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), for in vitro cell culture experiments.
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][2] Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis, inflammation, and cancer.[2][3] this compound is a selective inhibitor of DDR1 with a reported IC50 of 9.72 nM, making it a valuable tool for studying the biological functions of DDR1 and for potential therapeutic development.[4][5] This document provides a comprehensive guide for the use of this compound in cell-based assays.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Value | Source |
| Molecular Weight | 433.48 g/mol | [4] |
| IC50 (DDR1) | 9.72 nM | [4][5] |
| Solubility | DMSO: 10 mg/mL (23.07 mM) | [4] |
| Appearance | Crystalline solid | N/A |
Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4] Ultrasonic treatment may be necessary to fully dissolve the compound.[4]
Preparation of Stock Solutions and Reagents
Accurate preparation of stock and working solutions is essential for dose-response experiments.
This compound Stock Solution (10 mM in DMSO)
| Reagent | Amount |
| This compound | 1 mg |
| Anhydrous DMSO | 230.7 µL |
Protocol:
-
Weigh 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 230.7 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly to mix.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[4][6]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Example: Preparation of a 10 µM working solution
-
Thaw a 10 mM stock solution aliquot of this compound.
-
Dilute the stock solution 1:1000 in pre-warmed, complete cell culture medium. For example, add 1 µL of 10 mM this compound to 999 µL of cell culture medium.
-
Vortex gently to mix.
-
Perform serial dilutions from this working solution to obtain the desired final concentrations for your experiment.
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol describes how to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO or solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
The next day, prepare serial dilutions of this compound in complete medium from your working solution. A typical concentration range to start with is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for CCK-8).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of DDR1 Phosphorylation
This protocol is designed to determine the inhibitory effect of this compound on collagen-induced DDR1 autophosphorylation.
Materials:
-
Cells expressing DDR1
-
Serum-free cell culture medium
-
Collagen Type I (e.g., from rat tail)
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792) and anti-total-DDR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with collagen I (e.g., 10-50 µg/mL) for 30-60 minutes at 37°C. Include an unstimulated control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-DDR1 antibody to confirm equal protein loading.
Signaling Pathways and Experimental Workflows
DDR1 Signaling Pathway
Collagen binding to DDR1 induces receptor dimerization and slow, sustained autophosphorylation on multiple tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of several downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways regulate crucial cellular processes such as cell survival, proliferation, and migration. This compound acts by binding to the ATP-binding pocket of the DDR1 kinase domain, thereby preventing its autophosphorylation and subsequent downstream signaling.
Caption: DDR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
This diagram outlines the key steps for assessing the in vitro efficacy of this compound.
Caption: Workflow for assessing this compound efficacy in cell culture.
References
- 1. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. multifaceted-collagen-ddr1-signaling-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 6. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
Application Notes & Protocols: Use of DDR1 Inhibitors in Animal Models of Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes and protocols are based on published research for representative small molecule Discoidin Domain Receptor 1 (DDR1) inhibitors, such as the compound designated 2.45 [1][2]. No specific in vivo studies for the inhibitor Ddr1-IN-6 in animal models of fibrosis were identified in the public domain literature. Researchers should use this information as a guide and empirically determine the optimal dosage, vehicle, and administration route for their specific inhibitor and experimental model.
Introduction: DDR1 as a Therapeutic Target in Fibrosis
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by binding to various types of collagen.[1][3] While expressed at low levels in healthy organs, DDR1 expression and activation are significantly upregulated following tissue injury and in a variety of fibrotic conditions, including those affecting the kidney, lung, liver, and skin.[4][5]
Upon activation by collagen in the extracellular matrix, DDR1 initiates downstream signaling cascades that promote inflammation, myofibroblast differentiation, and excessive collagen deposition—the hallmarks of fibrosis.[6] Key pro-fibrotic pathways mediated by DDR1 include the regulation of STAT3, which stimulates the production of TGF-β, and the phosphorylation of BCR, which influences the production of the pro-inflammatory cytokine MCP-1.[6] Given its central role in mediating pathogenic responses to collagen, DDR1 has emerged as a compelling therapeutic target for the development of novel anti-fibrotic drugs.[4][7] Pharmacological inhibition of DDR1 kinase activity presents a promising strategy to halt or reverse the progression of fibrotic diseases.[1][7]
Application: Inhibition of Renal Fibrosis
Genetic and pharmacological studies have demonstrated that targeting DDR1 is highly effective in mitigating kidney fibrosis. In preclinical models of chronic kidney disease, such as Alport Syndrome, hypertension-induced nephropathy, and unilateral ureteral obstruction (UUO), the absence or inhibition of DDR1 leads to reduced inflammation, decreased collagen deposition, and preservation of renal function.[1][6]
Quantitative Data Summary: DDR1 Inhibitor in a Mouse Model of Alport Syndrome
The following table summarizes the effects of the selective DDR1 inhibitor 2.45 in the Col4a3 knockout mouse model of Alport Syndrome, a genetic disorder characterized by progressive renal fibrosis.[1][2]
| Parameter Assessed | Animal Model | Treatment Group (Col4a3 -/-) | Control Group (Col4a3 -/-) | Outcome | Reference |
| Renal Function | |||||
| Albumin/Creatinine Ratio | Col4a3 -/- Mice | 2.45 (90 mg/kg, i.p., daily) | Vehicle | Significant Reduction | [1][2] |
| Blood Urea Nitrogen (BUN) | Col4a3 -/- Mice | 2.45 (90 mg/kg, i.p., daily) | Vehicle | Significant Reduction | [2] |
| Renal Fibrosis | |||||
| Collagen Deposition (Picro Sirius Red) | Col4a3 -/- Mice | 2.45 (90 mg/kg, i.p., daily) | Vehicle | Significant Reduction | [1][2] |
| Myofibroblast Accumulation (α-SMA) | Col4a3 -/- Mice | 2.45 (90 mg/kg, i.p., daily) | Vehicle | Significant Reduction | [1][2] |
| Collagen I Accumulation | Col4a3 -/- Mice | 2.45 (90 mg/kg, i.p., daily) | Vehicle | Significant Reduction | [1][2] |
| Target Engagement | |||||
| DDR1 Phosphorylation (Kidney Cortex) | Col4a3 -/- Mice | 2.45 (90 mg/kg, i.p., daily) | Vehicle | Reduction | [1][2] |
Experimental Protocol: DDR1 Inhibition in a Genetic Model of Renal Fibrosis
This protocol is based on the methodology used for the DDR1 inhibitor 2.45 in the Col4a3 knockout mouse model of Alport Syndrome.[1][2]
1. Animal Model:
-
Use Col4a3 knockout (Col4a3 -/-) mice, which spontaneously develop progressive renal fibrosis.
-
Use wild-type (Col4a3 +/+) littermates as healthy controls.
-
House animals in a pathogen-free facility with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Inhibitor Formulation and Administration:
-
Formulation: Prepare a microsuspension of the DDR1 inhibitor. For compound 2.45, a vehicle of 1.25% hydroxypropylmethylcellulose (HPMC) and 0.1% docusate sodium (DOSS) in sterile water was used.[1] The final concentration should be calculated based on the desired dose and an administration volume of ~9 mL/kg.
-
Dosing: Begin treatment at a pre-determined age when fibrosis is established. In the Alport model, treatment may start around 4-5 weeks of age.
-
Administration: Administer the inhibitor or vehicle via intraperitoneal (i.p.) injection daily at a dose of 90 mg/kg.[1][2] Note: The optimal dose and route should be determined based on pharmacokinetic studies of the specific inhibitor.
3. Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight regularly throughout the study.
-
Collect urine periodically to measure the albumin-to-creatinine ratio as a marker of kidney damage.
-
At the study endpoint (e.g., 8-10 weeks of age), euthanize animals and collect blood and tissues.
-
Blood Analysis: Measure Blood Urea Nitrogen (BUN) and serum creatinine to assess renal function.
-
Tissue Processing: Perfuse kidneys with PBS, then fix one kidney in 10% neutral buffered formalin for histology and snap-freeze the other in liquid nitrogen for protein and RNA analysis.
-
Histological Analysis:
-
Embed fixed kidneys in paraffin and section.
-
Stain with Picro Sirius Red or Masson's Trichrome to quantify collagen deposition and assess fibrosis.
-
Perform immunohistochemistry (IHC) for α-smooth muscle actin (α-SMA) to identify myofibroblasts and for Collagen I to assess matrix deposition.[1]
-
-
Biochemical Analysis:
-
Prepare protein lysates from the frozen kidney cortex.
-
Use Western blotting to measure total DDR1 and phosphorylated DDR1 (p-DDR1) levels to confirm target engagement.[1]
-
Application: Inhibition of Lung Fibrosis
Studies using DDR1 knockout mice have conclusively shown that DDR1 is a prerequisite for the development of lung fibrosis in the widely-used bleomycin-induced injury model.[8] Mice lacking DDR1 are largely protected from bleomycin-induced collagen deposition, inflammation, and myofibroblast expansion.[8] These findings strongly support the use of pharmacological inhibitors to treat pulmonary fibrosis.
Quantitative Data Summary: DDR1 Knockout in a Mouse Model of Lung Fibrosis
The following table summarizes key findings from studies on DDR1-null mice in the bleomycin-induced lung fibrosis model.
| Parameter Assessed | Animal Model | DDR1 Knockout Group | Wild-Type Group | Outcome | Reference |
| Lung Fibrosis | |||||
| Collagen Protein Levels | C57BL/6 | Bleomycin | Bleomycin | Abrogated Increase | [8] |
| Tenascin-C mRNA Levels | C57BL/6 | Bleomycin | Bleomycin | Abrogated Increase | [8] |
| Inflammation | |||||
| Lavage Cell Count | C57BL/6 | Bleomycin | Bleomycin | Reduced | [8] |
| IL-6 Concentration (BALF) | C57BL/6 | Bleomycin | Bleomycin | Reduced | |
| Signaling | |||||
| p38 MAPK Activation | C57BL/6 | Bleomycin | Bleomycin | Absent | [8] |
Experimental Protocol: DDR1 Inhibition in a Bleomycin-Induced Lung Fibrosis Model
This protocol is adapted from methods used in DDR1 knockout studies and can be applied to test a small molecule inhibitor.[8]
1. Animal Model:
-
Use adult (8-10 weeks old) C57BL/6 mice.
2. Induction of Lung Fibrosis:
-
Anesthetize mice (e.g., with isoflurane or ketamine/xylazine).
-
Administer a single intratracheal instillation of bleomycin sulfate (e.g., 2 U/kg) dissolved in sterile saline. Control animals receive saline only.
3. Inhibitor Formulation and Administration:
-
Formulation: Prepare the DDR1 inhibitor in a suitable vehicle for the chosen administration route (e.g., oral gavage, i.p. injection).
-
Dosing: Begin treatment either prophylactically (e.g., 1 day before bleomycin) or therapeutically (e.g., 7 days after bleomycin, once fibrosis is developing). Administer the inhibitor daily. The dose should be determined by prior pharmacokinetic and tolerability studies.
4. Endpoint Analysis (Day 14 or 21):
-
Euthanize mice and collect tissues.
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with sterile PBS.
-
Collect the BAL fluid (BALF) and centrifuge to pellet cells.
-
Perform total and differential cell counts on the cell pellet to assess inflammation.
-
Use the BALF supernatant for cytokine analysis (e.g., IL-6, MCP-1) by ELISA.
-
-
Tissue Processing:
-
Perfuse the lungs with PBS.
-
Fix the left lung lobe by inflation with 10% neutral buffered formalin for histology.
-
Snap-freeze the remaining lung lobes for biochemical analysis.
-
-
Histological Analysis:
-
Stain paraffin-embedded lung sections with Masson's Trichrome to visualize and quantify the extent of fibrosis (e.g., using the Ashcroft scoring method).
-
Perform IHC for α-SMA to detect myofibroblasts.
-
-
Biochemical Analysis:
-
Measure total lung collagen content using a hydroxyproline assay on homogenized lung tissue.
-
Use Western blotting to analyze lung homogenates for p-DDR1, total DDR1, and downstream signaling proteins like phosphorylated p38 MAPK.
-
Use RT-qPCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tnc).
-
Visualizations: Pathways and Workflows
DDR1 Signaling in Fibrosis
Caption: DDR1 signaling cascade in fibrosis.
General Experimental Workflow for In Vivo DDR1 Inhibition
Caption: General workflow for testing a DDR1 inhibitor in an animal model of fibrosis.
Therapeutic Rationale of DDR1 Inhibition in Fibrosis
Caption: Logical flow from DDR1 inhibition to anti-fibrotic therapeutic effect.
References
- 1. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DDR1 role in fibrosis and its pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ddr1-IN-1: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols
Note: The compound "Ddr1-IN-6" was not identified in the available literature. This document focuses on the well-characterized and structurally similar DDR1 inhibitor, Ddr1-IN-1 , which is a potent inducer of apoptosis in various cancer cell models. It is presumed that "this compound" may be a typographical error.
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the tumor microenvironment.[1] Upon activation, DDR1 triggers downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and resistance to chemotherapy.[1][2] Elevated expression of DDR1 is observed in a variety of malignancies, including breast, lung, and prostate cancers, and often correlates with poor prognosis.[2] Ddr1-IN-1 is a potent and selective small-molecule inhibitor of DDR1 kinase activity, making it a valuable tool for investigating the therapeutic potential of targeting DDR1 in cancer.[3][4] This document provides detailed application notes and protocols for utilizing Ddr1-IN-1 to induce and quantify apoptosis in cancer cells.
Mechanism of Action: Ddr1-IN-1 Induced Apoptosis
DDR1 signaling promotes cancer cell survival through the activation of several key pathways, including the Ras/Raf/MAPK and PI3K/Akt cascades.[5][6] These pathways upregulate anti-apoptotic proteins like Bcl-2 and inhibit pro-apoptotic signals. Ddr1-IN-1 functions by binding to the 'DFG-out' conformation of the DDR1 kinase domain, effectively blocking its autophosphorylation and downstream signaling.[4] This inhibition leads to a reversal of the pro-survival signaling, resulting in the induction of apoptosis. The pro-apoptotic effects of Ddr1-IN-1 are mediated by:
-
Downregulation of anti-apoptotic proteins: Inhibition of DDR1 leads to a decrease in the expression of proteins like Bcl-2.[7]
-
Upregulation of pro-apoptotic proteins: A corresponding increase in the expression of pro-apoptotic proteins such as Bax is observed.[7]
-
Activation of caspases: The shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as caspase-3, which then cleave key cellular substrates, including PARP, culminating in apoptosis.[8]
Data Presentation
The following table summarizes the effects of DDR1 inhibition on apoptosis in various cancer cell lines.
| Cell Line | Treatment | Concentration | Duration | Apoptotic Effect | Reference |
| Oral Squamous Carcinoma (OEC-M1, TW2.6) | shDDR1 | N/A | 48h | Increased early and late apoptotic cells, decreased Bcl-2, increased cleaved caspase-3 and PARP. | [8] |
| Prostate Cancer (DU-145, LNcap-FGC) | siRNA against DDR1 | N/A | N/A | Increased apoptosis rate, increased Bax expression, suppressed Bcl-2 expression. | [7] |
| Colorectal Cancer (HCT116) | Dominant-Negative DDR1 | N/A | N/A | In combination with p53 expression, significantly increased apoptosis compared to p53 alone. | [5] |
| U2OS (Osteosarcoma) | Ddr1-IN-1 | 86 nM (EC50) | 2h | Inhibition of DDR1 autophosphorylation. | [3] |
| Pancreatic Cancer | KI-301690 (novel DDR1 inhibitor) + Gemcitabine | N/A | N/A | Decreased mitochondrial membrane potential, inducing apoptosis. | [9] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with Ddr1-IN-1
This protocol describes a general procedure for treating cancer cells with Ddr1-IN-1 to induce apoptosis. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ddr1-IN-1 (Selleck Chemicals or other supplier)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Ddr1-IN-1 Stock Solution: Prepare a 10 mM stock solution of Ddr1-IN-1 in DMSO. Store at -20°C.
-
Treatment:
-
On the day of the experiment, prepare serial dilutions of Ddr1-IN-1 in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of Ddr1-IN-1 used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Ddr1-IN-1 or the vehicle control.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Harvesting: After the incubation period, harvest the cells for downstream apoptosis analysis (e.g., Annexin V/PI staining, caspase activity assay, or Western blotting).
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol details the staining of Ddr1-IN-1-treated cells with Annexin V and Propidium Iodide (PI) for the quantification of apoptosis by flow cytometry.[10][11][12][13][14]
Materials:
-
Ddr1-IN-1-treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and binding buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the adherent and floating cells.
-
For suspension cells, collect the cells directly.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
The populations will be identified as:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Caspase-3/7 Activity Assay
This protocol describes the use of a luminescent caspase activity assay to measure the activity of executioner caspases 3 and 7.
Materials:
-
Ddr1-IN-1-treated and control cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Cell Treatment: Seed and treat the cells with Ddr1-IN-1 as described in Protocol 1 in a 96-well white-walled plate.
-
Reagent Addition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation: Mix the contents of the wells by gentle shaking and incubate for 1-2 hours at room temperature, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the procedure for detecting changes in the expression of key apoptosis-related proteins by Western blotting.[15][16]
Materials:
-
Ddr1-IN-1-treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DDR1, anti-phospho-DDR1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Experimental Workflow
References
- 1. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitasking discoidin domain receptors are involved in several and specific hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. p53 induction and activation of DDR1 kinase counteract p53-mediated apoptosis and influence p53 regulation through a positive feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discoidin domain receptors orchestrate cancer progression: A focus on cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulation of DDR1 Induces Apoptosis and Inhibits EMT through Phosphorylation of Pyk2/MKK7 in DU-145 and Lncap-FGC Prostate Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. kumc.edu [kumc.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ddr1-IN-6 for Target Identification via Click Chemistry
Introduction to Discoidin Domain Receptor 1 (DDR1)
Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen rather than soluble growth factors.[1][2][3] DDR1 is primarily expressed in epithelial cells and plays crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][3] Dysregulation of DDR1 expression and signaling is implicated in numerous pathologies, including cancer, fibrosis, and inflammatory diseases, making it a compelling therapeutic target.[2][4][5][6][7][8] Upon collagen binding, DDR1 undergoes slow but sustained autophosphorylation, initiating downstream signaling cascades that include the PI3K/AKT, MAPK, and NF-κB pathways.[2][4][9]
Ddr1-IN-6: A Chemical Probe for Target Deconvolution
This compound is a potent and selective inhibitor of DDR1 kinase.[10] A key feature of this compound is the incorporation of a terminal alkyne group into its structure. This functional handle makes it an ideal chemical probe for target identification and validation studies using click chemistry.[10] The alkyne group does not significantly interfere with the inhibitor's binding to its primary target but allows for the covalent attachment of a reporter tag, such as biotin or a fluorophore, in a highly specific and efficient manner.
Principle of Click Chemistry-Based Target Identification
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a powerful method for identifying the cellular targets of a small molecule.[11][12] The overall strategy, known as Activity-Based Protein Profiling (ABPP), involves a multi-step process:[12]
-
Live Cell Labeling : Cells are treated with the alkyne-tagged probe (this compound), which binds to its protein targets.
-
Cell Lysis : The cells are gently lysed to release the protein-probe complexes.
-
Click Reaction : The alkyne-tagged proteins in the lysate are "clicked" to an azide-functionalized reporter molecule (e.g., Biotin-Azide).
-
Affinity Purification : The newly biotinylated proteins are captured and enriched using streptavidin-coated beads.[11][13]
-
Proteomic Analysis : The enriched proteins are identified and quantified using mass spectrometry, revealing the direct and indirect targets of the probe.[11]
This approach allows for the identification of protein targets within their native cellular environment, preserving complex interactions that might be lost in other assays.[14]
Quantitative Data for DDR1 Inhibitors
The following table summarizes the reported inhibitory activities of this compound and other relevant compounds. This data is essential for designing experiments and interpreting results.
| Compound | Target | Assay Type | IC50 / EC50 | Cell Line / Conditions | Reference |
| This compound | DDR1 | Kinase Assay | 9.72 nM | In vitro | [10] |
| This compound | DDR1b (Y513) | Autophosphorylation | 9.7 nM | In vitro | [10] |
| This compound | Collagen Production | Cellular Assay | 13 nM | LX-2 (human hepatic stellate) | [10] |
| This compound | Cytotoxicity | Cellular Assay | 3 µM (CC50) | LX-2 (human hepatic stellate) | [10] |
| This compound | Anti-proliferation | Cellular Assay | 5.7 µM (3 days) | PC-07-0024 PDX cells | [10] |
| DDR1-IN-1 | DDR1 | Kinase Assay | 105 nM | In vitro | [6] |
| DDR1-IN-1 | DDR1 | Autophosphorylation | 86 nM | U2OS cells | [6] |
| Compound 3 | DDR1 | Kinase Assay | 92.5 nM | In vitro | [5][7] |
| Compound 4 | DDR1 | Kinase Assay | 46.16 nM | In vitro | [15][16] |
| Ponatinib | DDR1 | Kinase Assay | 9 nM | In vitro | [1] |
| Imatinib | DDR1 | Kinase Assay | 21 nM (EC50) | U2OS cells | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: DDR1 signaling cascade initiated by collagen binding.
Caption: Experimental workflow for target identification using this compound.
Experimental Protocols
This section provides a detailed methodology for using this compound to identify target proteins. Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.
Protocol 1: Live Cell Labeling with this compound
-
Cell Culture : Plate the cells of interest (e.g., U2OS, LX-2) in a suitable format (e.g., 10 cm or 15 cm dishes) and grow to 70-80% confluency.
-
Probe Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment :
-
Aspirate the growth medium and replace it with fresh, serum-free medium.
-
Add this compound to the desired final concentration (e.g., 0.1 - 5 µM). Include a DMSO-only vehicle control.
-
Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvest :
-
After incubation, place the dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Proceed immediately to cell lysis.
-
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation : Prepare a lysis buffer suitable for preserving protein interactions (e.g., RIPA buffer without SDS, or a Tris-based buffer with 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, supplemented with protease and phosphatase inhibitor cocktails).
-
Lysis :
-
Add an appropriate volume of ice-cold lysis buffer to the cell monolayer (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification : Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).
Protocol 3: CuAAC "Click" Reaction
-
Reagent Preparation : Prepare fresh stock solutions:
-
Biotin-Azide : 10 mM in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP) : 50 mM in water (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) : 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄) : 50 mM in water.
-
-
Click Reaction Assembly : In a microcentrifuge tube, combine the following in order for a 1 mg total protein sample:
-
Normalized protein lysate: up to 1 mL total volume.
-
Biotin-Azide: 10 µL (final concentration: 100 µM).
-
TCEP: 20 µL (final concentration: 1 mM).
-
TBTA: 10 µL (final concentration: 100 µM).
-
Vortex briefly after each addition.
-
CuSO₄: 20 µL (final concentration: 1 mM).
-
-
Incubation : Vortex the reaction mixture immediately and incubate for 1-2 hours at room temperature with gentle rotation, protected from light.
Protocol 4: Enrichment of Biotinylated Proteins
-
Bead Preparation :
-
Resuspend streptavidin-coated magnetic beads in the slurry.
-
Aliquot the required amount of beads (e.g., 50 µL of slurry per 1 mg of protein).
-
Wash the beads three times with lysis buffer.
-
-
Protein Capture :
-
Add the washed beads to the click reaction lysate.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
-
Washing :
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially to remove non-specifically bound proteins:
-
2x with 1% SDS in PBS.
-
2x with 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
3x with 100 mM Tris-HCl, pH 8.0.
-
-
Protocol 5: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation :
-
Resuspend the washed beads in 100 µL of 100 mM Tris-HCl, pH 8.0.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark.
-
-
Digestion :
-
Add sequencing-grade trypsin (e.g., 1 µg per sample).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution :
-
Pellet the beads and transfer the supernatant containing the peptides to a new tube.
-
Acidify the peptides with formic acid to a final concentration of 1%.
-
-
Desalting : Desalt the peptides using a C18 StageTip or equivalent method.
-
LC-MS/MS Analysis : Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Use a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Target proteins are identified as those significantly enriched in the this compound treated samples compared to the vehicle controls.
References
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 14. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ddr1-IN-6 in Kinase Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ddr1-IN-6 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and extracellular matrix remodeling.[1][2] Dysregulation of DDR1 signaling has been implicated in various diseases, including cancer and fibrosis, making it an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for the use of this compound in kinase profiling studies, including its biochemical and cellular characterization, as well as its effects on downstream signaling pathways.
Biochemical Profile of this compound
This compound demonstrates high potency against its primary target, DDR1. Biochemical assays have established its inhibitory activity at the nanomolar level.
| Target | Assay Type | IC50 (nM) |
| DDR1 | Biochemical Kinase Assay | 9.72 |
| DDR1b (Y513) Autophosphorylation | Cell-Based Assay | 9.7 |
Table 1: Biochemical Potency of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against purified DDR1 kinase and its ability to inhibit autophosphorylation in a cellular context.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile for this compound across a broad panel of kinases is not publicly available at this time. For comparison, a similar selective DDR1 inhibitor, DDR1-IN-1, was profiled against a panel of 451 kinases and demonstrated high selectivity for DDR1.[3][4] It is recommended that researchers perform their own comprehensive kinase profiling, such as a KinomeScan, to fully characterize the selectivity of this compound for their specific research needs.
DDR1 Signaling Pathway
DDR1 is activated by collagen, which triggers its dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated by DDR1 include the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and migration.[5][6]
Experimental Protocols
The following are detailed protocols for evaluating the activity of this compound.
In Vitro Kinase Assay
This protocol is designed to determine the IC50 of this compound against purified DDR1 kinase.
Materials:
-
Recombinant human DDR1 (active)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.
-
In the assay plate, add this compound dilutions or DMSO (for control wells).
-
Add the DDR1 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for DDR1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based DDR1 Autophosphorylation Assay
This protocol measures the ability of this compound to inhibit collagen-induced DDR1 autophosphorylation in cells.
Materials:
-
Cell line expressing DDR1 (e.g., T47D, U2OS)
-
Cell culture medium and serum
-
This compound
-
DMSO
-
Collagen I (e.g., from rat tail)
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-DDR1 (e.g., Tyr792), anti-DDR1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.[7][8]
-
Stimulate the cells with collagen I (e.g., 50 µg/mL) for 90 minutes.[7]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-DDR1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total DDR1 and a loading control (e.g., β-actin) to ensure equal protein loading.
Downstream Signaling Pathway Analysis
To investigate the effect of this compound on downstream signaling, the same western blot protocol as above can be used, with primary antibodies targeting key phosphorylated and total proteins in the MAPK/ERK and PI3K/Akt pathways.
Recommended Antibodies:
-
MAPK/ERK Pathway: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
PI3K/Akt Pathway: anti-phospho-Akt (Ser473), anti-Akt
By analyzing the phosphorylation status of these downstream effectors in the presence of varying concentrations of this compound, researchers can elucidate the functional consequences of DDR1 inhibition in their model system.
Conclusion
This compound is a valuable research tool for investigating the role of DDR1 in health and disease. Its high potency and selectivity (though comprehensive profiling is recommended) make it suitable for a range of in vitro and cell-based assays. The protocols provided here offer a starting point for characterizing the effects of this compound on DDR1 activity and downstream signaling pathways. Further studies are warranted to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 induction and activation of DDR1 kinase counteract p53-mediated apoptosis and influence p53 regulation through a positive feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for DDR1-IN-6 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix (ECM).[1][2] Upregulation and overactivation of DDR1 are implicated in a variety of pathological conditions, including various cancers and fibrotic diseases.[3][4] In the context of cancer, DDR1 signaling has been shown to promote tumor progression, metastasis, and resistance to chemotherapy.[5][6] Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional 2D cell culture.[7] These models are invaluable for studying the role of DDR1 in cancer and for evaluating the efficacy of targeted inhibitors.
DDR1-IN-6 is a potent and selective inhibitor of DDR1 kinase activity. These application notes provide detailed protocols for the use of this compound in 3D cell culture models to investigate its effects on cancer cell biology and to assess its therapeutic potential.
Mechanism of Action of DDR1
Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[8] This activation initiates a cascade of downstream signaling events that regulate a wide range of cellular processes, including proliferation, migration, invasion, and ECM remodeling.[8][9] Key signaling pathways activated by DDR1 include the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways.[3][10] By inhibiting the kinase activity of DDR1, this compound blocks these downstream signaling cascades, thereby mitigating the pro-tumorigenic effects of DDR1 activation.
Data Presentation: Efficacy of DDR1 Inhibition in 3D Models
The following tables summarize quantitative data from studies utilizing DDR1 inhibitors in various 3D cancer models.
| Cell Line | 3D Model | Inhibitor | Concentration | Effect | Reference |
| Pancreatic Stellate Cells (PSCs) | 3D Fibrotic Tissue Model | DDR1-IN-1 | 1 µM | Decreased collagen I expression | [11] |
| Jurkat (Acute Lymphoblastic Leukemia) | Collagen-coated PCL scaffold | DDR1-IN-1 | 354.4 nM (with Ara-C), 335 nM (with DNR) | Increased cell death, overcoming chemoresistance | [7] |
| TW2.6 (Oral Squamous Cell Carcinoma) | Spheroids in Collagen I | DDR1-IN-1 | 10 µM | Inhibition of spheroid invasion | [12] |
| MDA-MB-231 (Breast Cancer) | 3D Collagen Matrix | Nilotinib (DDR1 inhibitor) | 100 nM | Decreased BIK expression (pro-apoptotic mediator) | [13] |
| HEK 293T (overexpressing DDR1) | Cells in Collagen I matrix | N/A | N/A | Increased cell proliferation | [14] |
| Assay | Cell Line | 3D Model | Inhibitor | Result | Reference |
| Cell Viability | Z-138 (Hematologic Tumor) | N/A | Compound 4 (novel DDR1 inhibitor) | IC50 = 46.16 nM | [15][16] |
| Spheroid Invasion | TW2.6 | Spheroids in Collagen I | Dasatinib (DDR1 inhibitor) | Inhibition of invasion at 0.1 µM | [12] |
| Apoptosis | PANC-1 (Pancreatic Cancer) | N/A | KI-301690 (novel DDR1 inhibitor) | Increased apoptosis in a dose-dependent manner | [5] |
| MMP Secretion | HP-75 (Pituitary Adenoma) | Peptide Hydrogel with Collagen I | DDR1 siRNA | Downregulated secretion of MMP-2 and MMP-9 | [17] |
Experimental Protocols
Protocol 1: Formation of Tumor Spheroids and Treatment with this compound
This protocol describes the generation of tumor spheroids using the liquid overlay technique and subsequent treatment with this compound to assess its effect on spheroid growth and viability.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, MDA-MB-231, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Ultra-low attachment 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in complete medium to a final concentration that allows for spheroid formation (typically 1,000-10,000 cells/well, needs to be optimized for each cell line).[18]
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the spheroids for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
Assessment of Spheroid Viability:
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Protocol 2: 3D Invasion Assay in Collagen Matrix
This protocol details a method to assess the effect of this compound on the invasive potential of cancer cells embedded in a collagen I matrix.
Materials:
-
Tumor spheroids (generated as in Protocol 1)
-
Collagen I, rat tail (Corning or equivalent)
-
10x PBS
-
Sterile, ice-cold 1 N NaOH
-
Complete cell culture medium
-
This compound
-
24-well plates
-
Microscope with imaging capabilities
Procedure:
-
Preparation of Collagen Gel:
-
On ice, mix Collagen I, 10x PBS, and sterile water to achieve a final collagen concentration of 2-3 mg/mL.
-
Neutralize the collagen solution by adding 1 N NaOH dropwise while mixing until the pH reaches 7.2-7.4 (indicated by a color change if using phenol red-containing medium).
-
Keep the neutralized collagen solution on ice to prevent premature polymerization.
-
-
Embedding Spheroids:
-
Prepare complete medium containing the desired concentrations of this compound or vehicle control.
-
Gently transfer individual spheroids from the ultra-low attachment plate into a microcentrifuge tube.
-
Remove the supernatant and resuspend the spheroids in the prepared this compound or vehicle-containing medium.
-
Mix the spheroid suspension with the neutralized collagen solution at a 1:4 ratio (e.g., 100 µL of spheroid suspension to 400 µL of collagen).
-
Pipette 500 µL of the spheroid-collagen mixture into the center of each well of a 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.
-
-
Invasion Analysis:
-
After polymerization, carefully add 500 µL of complete medium containing the respective concentrations of this compound or vehicle control on top of the gel.
-
Incubate the plate at 37°C and monitor spheroid invasion over several days (e.g., 3-7 days).
-
Capture brightfield images of the spheroids at regular intervals using a microscope.
-
Quantify invasion by measuring the area of cell invasion extending from the spheroid body or by counting the number of invasive structures.[12]
-
Protocol 3: Western Blot Analysis of DDR1 Signaling in 3D Cultures
This protocol allows for the investigation of this compound's effect on the phosphorylation of DDR1 and downstream signaling proteins.
Materials:
-
3D cell cultures (spheroids or cells in matrix)
-
This compound
-
Cell recovery solution (e.g., Corning Cell Recovery Solution) or mechanical dissociation tools
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-DDR1, anti-DDR1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat 3D cultures with this compound or vehicle control for the desired time.
-
To harvest cells from a collagen matrix, incubate with a cell recovery solution on ice to depolymerize the gel, or mechanically disrupt the gel.
-
Collect the spheroids or recovered cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]
- 5. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing of Discoidin Domain Receptor-1 (DDR1) Concurrently Inhibits Multiple Steps of Metastasis Cascade in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3D culture enhances chemoresistance of ALL Jurkat cell line by increasing DDR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | DDR1 and MT1-MMP Expression Levels Are Determinant for Triggering BIK-Mediated Apoptosis by 3D Type I Collagen Matrix in Invasive Basal-Like Breast Carcinoma Cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DDR1-IN-6 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DDR1-IN-6, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), in primary cell culture experiments. The protocols outlined below are based on established methodologies for similar DDR1 inhibitors and can be adapted for specific primary cell types and research questions.
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][2] Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis and cancer.[1][3] this compound is a small molecule inhibitor designed to target the kinase activity of DDR1, making it a valuable tool for studying DDR1 function and for potential therapeutic development.
Mechanism of Action
DDR1 is activated upon binding to collagen, leading to its autophosphorylation and the initiation of downstream signaling cascades. Key pathways activated by DDR1 include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[4] These pathways regulate a wide range of cellular processes. This compound, as a type II kinase inhibitor, binds to the inactive "DFG-out" conformation of the DDR1 kinase domain, preventing its activation and subsequent downstream signaling.[1]
Data Presentation
The following table summarizes typical experimental parameters for DDR1 inhibitors in cell culture, which can be used as a starting point for optimizing experiments with this compound in primary cells.
| Parameter | Typical Range/Value | Cell Type Example | Reference |
| DDR1-IN-1 Concentration | 0.1 - 10 µM | Oral Squamous Carcinoma Cells | [5] |
| Collagen I Stimulation | 10 - 50 µg/mL | Human Embryonic Kidney (HEK) 293 Cells, T47D Breast Cancer Cells | [6][7] |
| Incubation Time (Inhibitor) | 2 - 24 hours | T47D Breast Cancer Cells, Human Periodontal Ligament Cells | [4][7] |
| Incubation Time (Collagen) | 90 minutes - 24 hours | HEK293 Cells, T47D Breast Cancer Cells | [6][7] |
| IC50 (DDR1-IN-1) | 105 nM | In vitro kinase assay | [1] |
| IC50 (Dasatinib) | 1.35 ± 0.2 nM | In vitro kinase assay | [1] |
| IC50 (Imatinib) | 43 ± 2.4 nM | In vitro kinase assay | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound on DDR1 Phosphorylation in Primary Cells
This protocol details the steps to determine the inhibitory effect of this compound on collagen-induced DDR1 phosphorylation.
Materials:
-
Primary cells expressing DDR1
-
Complete cell culture medium
-
Serum-free medium
-
Collagen I (e.g., from rat tail)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-DDR1 (Tyr792), anti-DDR1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate primary cells in appropriate culture vessels and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.
-
Collagen Stimulation: Add Collagen I to a final concentration of 50 µg/mL and incubate for 90 minutes at 37°C.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total DDR1 and a loading control (e.g., β-actin).
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on the viability of primary cells using a standard MTT or resazurin-based assay.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a DMSO vehicle control.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and incubate until the formazan crystals are dissolved.
-
For Resazurin assay: Add resazurin reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cell Migration Assay (Wound Healing)
This assay assesses the effect of this compound on the migratory capacity of primary cells.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
Culture plates (e.g., 6-well plates)
-
Pipette tip (e.g., p200) or a wound healing insert
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Seed cells in a culture plate and grow to 100% confluency.
-
Create a "Wound": Gently scratch a straight line across the cell monolayer with a sterile pipette tip. Alternatively, use a wound healing insert to create a defined gap.
-
Wash: Wash the cells with PBS to remove dislodged cells.
-
Treatment: Add fresh medium containing this compound or DMSO.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 8-24 hours).
-
Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Protocol 4: Transwell Invasion Assay
This protocol evaluates the effect of this compound on the invasive potential of primary cells through a basement membrane matrix.
Materials:
-
Primary cells
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
DMSO
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Basement membrane matrix (e.g., Matrigel)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat Inserts: Coat the top of the Transwell inserts with a thin layer of basement membrane matrix and allow it to solidify.
-
Cell Seeding: Resuspend primary cells in serum-free medium containing this compound or DMSO and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add complete medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for a period sufficient for cell invasion (e.g., 24-48 hours).
-
Remove Non-invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.
-
Fix and Stain: Fix the invasive cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Capture images of the stained cells and count the number of invaded cells per field of view.
Visualizations
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound in primary cells.
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kb.osu.edu]
- 3. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shoppinggou.com [shoppinggou.com]
- 5. Discoidin Domain Receptor-1 (DDR1) is Involved in Angiolymphatic Invasion in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Ddr1-IN-6 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of Ddr1-IN-6, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This document outlines the current understanding of DDR1's role in physiological and pathological processes, details on the in vitro potency of this compound, and recommended protocols for its formulation and administration in preclinical animal models. Due to the limited availability of specific in vivo dosage data for this compound, this guide includes information on other DDR1 inhibitors to inform the design of initial dose-finding studies. Furthermore, detailed signaling pathway diagrams and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and to aid in experimental design.
Introduction to DDR1
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by various types of collagen. Upon collagen binding, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that are crucial in regulating cell adhesion, proliferation, migration, and extracellular matrix remodeling. Dysregulation of DDR1 signaling has been implicated in a variety of diseases, including fibrosis, inflammation, and numerous cancers such as breast, lung, and pancreatic cancer. Its role in promoting tumor progression and chemoresistance makes it an attractive target for therapeutic intervention.
This compound: A Selective DDR1 Inhibitor
This compound is a potent and selective small molecule inhibitor of DDR1. In vitro studies have demonstrated its ability to inhibit DDR1 autophosphorylation and downstream signaling pathways.
In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (DDR1 auto-phosphorylation) | 9.7 nM | DDR1b (Y513) | [1] |
| IC₅₀ (DDR1 enzymatic activity) | 9.72 nM | N/A | [1] |
| IC₅₀ (Collagen Production) | 13 nM | Human hepatic stellate cell LX-2 (24 hours) | [1] |
| CC₅₀ (Cytotoxicity) | 3 µM | LX-2 cells (72 hours) | [1] |
| IC₅₀ (Anti-proliferation) | 2.65 µM (6 days) | Primary tumor cells from PC-07-0024 PDX model | [1] |
| IC₅₀ (Anti-proliferation) | >30 µM (6 days) | Primary tumor cells from LU-01-0523 PDX model | [1] |
In Vivo Studies with DDR1 Inhibitors: A Comparative Overview
| Inhibitor | Dosage | Route of Administration | Formulation | Animal Model | Reference |
| Compound 2.45 | 90 mg/kg | Intraperitoneal (IP) | Microsuspension in 1.25% HPMC and 0.1% DOSS | Mouse model of Alport Syndrome | [2] |
| Compound 2.45 | 10 mg/kg | IP or Oral Gavage | Not specified | Male C57/Bl6 mice (Pharmacokinetic study) | [2] |
| 7rh | 3 mg/kg/day | Intraperitoneal (IP) | Not specified | Orthotopic pancreatic cancer mouse model | [3] |
| 7rh | 0.1, 1, or 10 mg/kg (single dose) | Oral Gavage | Not specified | Orthotopic Pan02 pancreatic tumor model (dose-finding) | |
| T4H11-DM4 (ADC) | 5 and 10 mg/kg | Not specified | Not specified | Colon cancer xenograft mouse model |
Note: HPMC (Hydroxypropyl methylcellulose), DOSS (Docusate sodium), ADC (Antibody-Drug Conjugate).
Recommended Protocol for In Vivo Studies with this compound
This protocol provides a general framework. Researchers should adapt it based on their specific experimental needs and institutional guidelines.
Formulation of this compound for In Vivo Administration
Based on vendor information, a common formulation for lipophilic compounds like this compound for in vivo use involves a mixture of DMSO and a carrier oil.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to make a 10 mg/ml stock solution.
-
Gently warm the stock solution and the corn oil to 37°C to aid in dissolution.
-
For administration, dilute the DMSO stock solution with corn oil to the desired final concentration. A common final concentration of DMSO in the formulation is between 5-10%. For example, to prepare a 1 mg/ml solution with 10% DMSO, mix 100 µl of the 10 mg/ml DMSO stock with 900 µl of sterile corn oil.
-
Vortex the final solution thoroughly to ensure a homogenous suspension.
-
Prepare the formulation fresh on the day of administration.
Animal Model and Dosing
The choice of animal model will depend on the research question (e.g., cancer xenograft, fibrosis model).
Suggested Pilot Dose-Finding Study:
-
Animals: Use a small cohort of animals (e.g., 3-5 mice per group).
-
Dose Levels: Based on the data from other DDR1 inhibitors, a starting dose range of 1 mg/kg, 10 mg/kg, and 50 mg/kg can be explored.
-
Administration Route: Oral gavage or intraperitoneal injection are common routes. The oral bioavailability of similar compounds suggests oral administration may be feasible.
-
Frequency: Once daily (QD) administration is a common starting point.
-
Monitoring: Closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Endpoint: After a short treatment period (e.g., 7-14 days), collect blood and tissue samples to assess pharmacokinetics (if possible) and target engagement (e.g., by measuring phosphorylated DDR1 levels in tumor or diseased tissue).
Efficacy Study Protocol (Example: Xenograft Model)
-
Cell Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Treatment: Administer this compound or vehicle according to the determined optimal dose, route, and schedule from the pilot study.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors and other relevant tissues for analysis (e.g., histopathology, western blotting for target modulation, biomarker analysis).
Signaling Pathways and Experimental Workflows
DDR1 Signaling Pathway
Caption: DDR1 signaling pathway upon collagen binding and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
References
Ddr1-IN-6: Application Notes and Protocols for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. A key player in the fibrotic process is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1][2] Upregulated expression and activation of DDR1 are observed in various fibrotic conditions, making it an attractive therapeutic target.[1][2] Ddr1-IN-6 is a potent and selective small molecule inhibitor of DDR1, offering a valuable tool for investigating the role of DDR1 in fibrosis and for the development of novel anti-fibrotic therapies.[3][4]
This compound selectively inhibits the kinase activity of DDR1 with a half-maximal inhibitory concentration (IC50) of 9.72 nM.[3][4] It specifically targets the auto-phosphorylation of the DDR1b isoform at tyrosine 513 with an IC50 of 9.7 nM.[3][4] By blocking DDR1 signaling, this compound can effectively inhibit collagen production, a critical step in the progression of fibrosis.[3][4]
These application notes provide a comprehensive guide for the use of this compound in fibrosis research, including detailed experimental protocols for in vitro and in vivo studies, and a summary of its key characteristics.
Product Information
| Property | Details |
| Product Name | This compound |
| Mechanism of Action | Selective inhibitor of Discoidin Domain Receptor 1 (DDR1) kinase activity.[3][4] |
| Target | DDR1 |
| IC50 (DDR1 kinase) | 9.72 nM[3][4] |
| IC50 (DDR1b Y513 auto-phosphorylation) | 9.7 nM[3][4] |
| IC50 (Collagen production, LX-2 cells) | 13 nM[3][4] |
| Solubility | Soluble in DMSO (10 mg/mL with ultrasonic treatment).[3] |
| Storage | Store as a powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][5] |
| Safety and Handling | For research use only. Not for human use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4] |
DDR1 Signaling Pathway in Fibrosis
Collagen binding to DDR1 induces its dimerization and subsequent autophosphorylation, initiating a cascade of downstream signaling events that contribute to fibrosis.[6] Key pathways activated by DDR1 include the NF-κB, STAT3, and MAPK pathways, leading to increased expression of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs), as well as enhanced fibroblast proliferation, migration, and collagen synthesis.[7][8][9]
References
- 1. DDR1 role in fibrosis and its pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Ddr1-IN-6 Protocol for Immunofluorescence Staining: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ddr1-IN-6 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and matrix remodeling.[1][2] Dysregulation of DDR1 signaling is implicated in various pathological conditions, including fibrosis and cancer, making it an important target for therapeutic intervention and basic research.[3][4] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of proteins. This document provides a detailed protocol for the application of this compound in immunofluorescence staining to study the effects of DDR1 inhibition on cellular processes.
Product Information
| Product Name | This compound |
| Target | Discoidin Domain Receptor 1 (DDR1) |
| Potency | IC₅₀ = 9.72 nM |
| Mechanism of Action | Inhibits auto-phosphorylation of DDR1b (Y513) with an IC₅₀ of 9.7 nM.[1][5] |
| Primary Applications | Anti-cancer research, inhibition of collagen production.[1][5] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available in vitro studies. These values can be used as a starting point for experimental design.
| Parameter | Cell Line | Concentration/Duration | Effect | Reference |
| DDR1b (Y513) Auto-phosphorylation Inhibition | Not specified | IC₅₀ = 9.7 nM | Potent inhibition of DDR1 activation. | [1][5] |
| Collagen Production Inhibition | Human Hepatic Stellate Cells (LX-2) | IC₅₀ = 13 nM (24 hours) | Significant reduction in collagen synthesis. | [1][5] |
| Cytotoxicity | Human Hepatic Stellate Cells (LX-2) | CC₅₀ = 3 µM (72 hours) | Moderate cytotoxicity at higher concentrations and longer incubation. | [1][5] |
| Anti-proliferation | Primary Tumor Cells (PC-07-0024) | IC₅₀ = 5.7 µM (3 days), IC₅₀ = 2.65 µM (6 days) | Inhibition of tumor cell growth. | [1][5] |
| Anti-proliferation | PDX Tumor Model (LU-01-0523) | IC₅₀ > 30 µM (3 and 6 days) | Varied anti-proliferative effects depending on the model. | [1][5] |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound prior to immunofluorescence staining. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
I. Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips placed in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Recommended Concentration Range: Based on the IC₅₀ values, a starting concentration range of 100 nM to 1 µM is recommended for inhibiting DDR1 signaling. For studies on cell proliferation or longer-term effects, concentrations up to 5 µM may be explored, keeping in mind the potential for cytotoxicity at higher concentrations and longer durations.[1][3][5]
-
Control Groups: Include a vehicle control (DMSO) at the same final concentration as the this compound treated wells. An untreated control group should also be included.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation Time: The incubation time will depend on the specific research question. For observing rapid changes in DDR1 phosphorylation or localization, a shorter incubation of 1 to 4 hours may be sufficient. For studying downstream effects on protein expression or cell morphology, a longer incubation of 24 hours or more may be necessary.[1][5]
-
II. Immunofluorescence Staining
Following treatment with this compound, proceed with the immunofluorescence protocol.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the target of interest in the blocking buffer at the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with 1X PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with 1X PBS for 5 minutes each in the dark.
-
(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) by incubating with a dilute DAPI solution in PBS for 5 minutes.
-
Wash the cells one final time with 1X PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Signaling Pathway and Experimental Workflow
DDR1 Signaling Pathway
The following diagram illustrates the simplified DDR1 signaling pathway. Upon binding to collagen, DDR1 dimerizes and undergoes auto-phosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. This compound acts by inhibiting the kinase domain, thereby blocking these downstream effects.
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps of the experimental workflow for immunofluorescence staining using this compound.
Caption: Experimental workflow for this compound immunofluorescence staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Discoidin Domain Receptors DDR1 and DDR2 overcomes matrix‐mediated tumor cell adaptation and tolerance to BRAF‐targeted therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Ddr1-IN-6 solubility issues and solutions
Welcome to the technical support center for Ddr1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. It functions by inhibiting the autophosphorylation of DDR1, which is a critical step in its activation.[1] DDR1 is activated by collagen and plays a role in various cellular processes, including cell adhesion, proliferation, differentiation, and migration.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
Q3: What is the optimal storage condition for this compound?
A3: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent, the stock solution should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve in DMSO.
-
Possible Cause: The compound may require energy to fully dissolve.
-
Solution: Use an ultrasonic bath to aid in dissolution. Gently warming the solution to 37°C can also help increase solubility.[2]
-
Pro-Tip: Ensure you are using a fresh, anhydrous grade of DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1]
Issue 2: The this compound solution appears cloudy or has visible precipitate after dilution in aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause: this compound, like many kinase inhibitors, is lipophilic and has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
-
Solution 1: Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media, vortexing gently, and then add this intermediate dilution to the final volume.
-
Solution 2: Sonication: After dilution, sonicate the solution briefly to help redissolve any precipitate.
-
Solution 3: Lower DMSO Concentration in Final Solution: While preparing your working solution, ensure the final concentration of DMSO is kept low (ideally below 0.5%) to minimize its potential toxic effects on cells and to reduce the chances of precipitation.
-
Solution 4: Use of Pluronic F-68: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous medium before adding the inhibitor can help maintain solubility.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 433.39 g/mol | [1] |
| Solubility in DMSO | 10 mg/mL (23.07 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 230.7 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of this compound for Cell-Based Assays
-
Materials: this compound DMSO stock solution, pre-warmed cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock in cell culture medium to achieve the desired final concentrations.
-
Important: To minimize precipitation, add the this compound stock solution to the cell culture medium while gently vortexing or swirling the medium. Do not add the medium directly to the concentrated DMSO stock.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
If any precipitation is observed, a brief sonication of the final working solution may be helpful.
-
Add the final working solution to your cells and proceed with your assay.
-
Protocol 3: Suggested Formulation for In Vivo Studies (Adapted from similar compounds)
This is a general guideline and may require optimization for your specific animal model and route of administration.
-
Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Vehicle Preparation (Example): 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.
-
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate sterile tube, add the PEG300.
-
While vortexing, slowly add the this compound DMSO stock to the PEG300.
-
Add the Tween-80 and continue to vortex until the solution is clear.
-
Finally, add the saline to the mixture and vortex thoroughly.
-
The final formulation should be a clear solution. If precipitation occurs, adjustments to the vehicle composition may be necessary. It is recommended to prepare the formulation fresh on the day of use.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the DDR1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Caption: A typical experimental workflow for using this compound in a cell-based assay.
References
Ddr1-IN-6 Technical Support Center
Welcome to the technical support center for Ddr1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). For optimal results, use fresh, anhydrous DMSO to minimize moisture content, which can affect the compound's stability.[1][2]
Q2: What are the recommended storage conditions and stability for this compound in DMSO?
A2: For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots under the following conditions:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
These recommendations are based on general supplier guidelines. For long-term or critical experiments, it is advisable to perform your own stability assessment.
Q3: My vial of powdered this compound arrived at room temperature, but the label says to store it at -20°C. Is it still viable?
A3: Yes, the compound is stable for the duration of shipping at ambient temperatures. Upon receipt, you should store the solid compound as indicated on the product label for long-term stability.[1]
Q4: How should I prepare my working solution from a DMSO stock for cell-based assays?
A4: To prepare a working solution, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final concentration of DMSO is low, typically less than 0.5%, to avoid cellular toxicity.[3][4] A stepwise dilution is recommended to prevent precipitation of the compound.[4] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/medium | The compound has lower solubility in aqueous solutions compared to DMSO. Rapid change in solvent polarity. | Perform serial dilutions in DMSO first before the final dilution into the aqueous medium.[1] Alternatively, try a stepwise dilution into the final medium. If precipitation persists, gentle warming (e.g., in a 37°C water bath) and sonication can help redissolve the compound.[6] Ensure the final concentration does not exceed the compound's aqueous solubility limit. |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | This may be due to improper storage, repeated freeze-thaw cycles, or exposure to moisture.[1][3] It is recommended to use freshly prepared stock solutions or to validate the stability of your current stock (see Experimental Protocols section). Always store aliquots to minimize freeze-thaw cycles. |
| The vial of powdered compound appears empty. | The compound is supplied in a small quantity and may be present as a thin film or small particles on the vial's walls or bottom. | This is common for small quantities of lyophilized compounds. Add the recommended volume of DMSO to the vial and ensure the solvent comes into contact with all surfaces of the vial by vortexing or sonicating to fully dissolve the compound.[3][6] |
| Difficulty dissolving the powdered compound in DMSO. | Insufficient mixing or compound characteristics. | Ensure vigorous vortexing and/or sonication. Gentle warming to 37°C can also aid in solubilization.[6] |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO by HPLC-MS
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time. The principle is to compare the concentration of the compound in a sample stored under specific conditions to a reference standard.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Anhydrous DMSO
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
HPLC vials
-
HPLC-MS system with a C18 column
Procedure:
-
Sample Preparation (Time Point 0):
-
Storage of Stability Samples:
-
Store aliquots of the original DMSO stock solution under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Protect samples from light.
-
-
Analysis at Subsequent Time Points (e.g., 1, 2, 4 weeks):
-
At each time point, retrieve one aliquot from each storage condition.
-
Prepare a working solution from each aliquot in the same manner as the T=0 sample.
-
-
HPLC-MS Analysis:
-
Set up an HPLC method with a suitable gradient elution. A common starting point is a C18 column with a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[7][8]
-
Inject the prepared samples (T=0 and subsequent time points) into the HPLC-MS system.
-
Monitor the peak area of the parent this compound molecule.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A common threshold for acceptable stability is ≥90% of the initial concentration remaining.[9]
-
Visualizations
DDR1 Signaling Pathway
Upon binding to collagen, Discoidin Domain Receptor 1 (DDR1) undergoes autophosphorylation, initiating several downstream signaling cascades that influence cell proliferation, migration, and survival. This compound is a selective inhibitor of DDR1's kinase activity, thereby blocking these downstream effects.[10][11][12]
Caption: DDR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: this compound Stock Solution Preparation
This workflow illustrates the standard procedure for preparing and storing this compound stock solutions to ensure stability and consistency in experiments.
Caption: Workflow for preparing and storing this compound DMSO stock solutions.
Experimental Workflow: Stability Assessment by HPLC-MS
This diagram outlines the key steps for evaluating the stability of your this compound DMSO stock solution under various storage conditions.
Caption: Workflow for assessing the stability of this compound in DMSO.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Ddr1-IN-6 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Ddr1-IN-6 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1][2] It functions by binding to the kinase domain of DDR1, preventing its auto-phosphorylation and subsequent activation of downstream signaling pathways.[1][2] This inhibition blocks the cellular processes mediated by DDR1, such as cell proliferation, migration, and invasion.[3][4][5]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay. Based on available data, a good starting point for cell-based assays is a dose-response curve ranging from 10 nM to 10 µM.
-
For assays measuring direct inhibition of DDR1 phosphorylation, concentrations in the low nanomolar range (e.g., 1-100 nM) are likely to be effective.[6]
-
For longer-term assays measuring functional outcomes like cell viability or proliferation, higher concentrations in the micromolar range (e.g., 1-10 µM) may be necessary.[1][2]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically provided as a solid. For use in cell culture, it is recommended to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO). To avoid precipitation when adding the inhibitor to your aqueous cell culture medium, it is best to make serial dilutions of the DMSO stock in DMSO first, and then add the final diluted sample to your medium.[7] Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]
For long-term storage, keep the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
Q4: What are the known downstream signaling pathways of DDR1?
Upon activation by collagen, DDR1 initiates several downstream signaling cascades that regulate various cellular functions.[5][8][9] Key pathways include:
-
PI3K/AKT/mTOR pathway: Involved in cell survival and proliferation.[8]
-
MAPK (ERK) pathway: Regulates cell growth, differentiation, and migration.[8][10]
-
NF-κB pathway: Plays a role in inflammation and cell survival.[8][11]
-
Notch signaling pathway: Involved in cell proliferation and differentiation.[3][11]
Below is a diagram illustrating the major DDR1 signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Disulfide-linked Dimers of the Receptor Tyrosine Kinase DDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 5. revvity.com [revvity.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com.br [promega.com.br]
- 10. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ddr1-IN-6 Off-Target Effects: A Technical Support Center
For researchers and drug development professionals utilizing Ddr1-IN-6, understanding its potential off-target effects is critical for interpreting experimental results and anticipating potential toxicities. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues related to the selectivity of this compound.
Troubleshooting Guide
Encountering unexpected results in your experiments with this compound? This guide provides insights into potential off-target effects that may be influencing your data.
| Observed Issue | Potential Off-Target Explanation | Recommended Action |
| Unexpected Cell Toxicity or Reduced Viability at Low Concentrations | While this compound is a potent DDR1 inhibitor, high concentrations can lead to off-target effects. For instance, cytotoxicity in LX-2 cells has been observed with a CC50 of 3 μM.[1][2] | Perform a dose-response curve to determine the optimal concentration for DDR1 inhibition without inducing significant cytotoxicity. Consider using a lower concentration for longer incubation times. |
| Alterations in Signaling Pathways Unrelated to DDR1 | Other DDR1 inhibitors have shown activity against kinases in pathways regulating cell proliferation and survival, such as ABL, c-Kit, and PDGFRβ.[3][4] Although the specific off-target profile of this compound is not extensively published, the possibility of it affecting similar kinases should be considered. | Profile the phosphorylation status of key nodes in related signaling pathways (e.g., MAPK/ERK, PI3K/AKT) via western blot or phospho-kinase arrays to identify any unintended pathway modulation. |
| Phenotypes Inconsistent with DDR1 Knockdown/Knockout | If the observed phenotype with this compound treatment does not align with genetic silencing of DDR1, it may indicate that an off-target is responsible for the effect. A different DDR1 inhibitor, referred to as DR, was found to have Cathepsin D (CTSD) as a principal off-target.[5][6] | Validate key findings using a secondary, structurally distinct DDR1 inhibitor or with a genetic approach like siRNA or CRISPR-Cas9 to confirm that the phenotype is on-target. |
| Variable Efficacy Across Different Cell Lines | The expression levels of both DDR1 and potential off-target proteins can vary significantly between cell lines, leading to different responses to this compound. | Characterize the protein expression levels of DDR1 and suspected off-targets in your cell lines of interest via western blot or proteomics to correlate with the observed efficacy. |
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound?
This compound is a selective inhibitor of Discoidin Domain Receptor 1 (DDR1) with an IC50 of 9.72 nM.[1][2] It inhibits the auto-phosphorylation of DDR1b (Y513) with an IC50 of 9.7 nM.[1][2] However, a comprehensive public profiling against a broad kinase panel has not been published, so its activity against other kinases is not fully characterized.
Q2: What are the known off-targets of other similar DDR1 inhibitors?
While specific off-target data for this compound is limited, studies on other DDR1 inhibitors provide insights into potential cross-reactivities.
| Inhibitor | Potential Off-Targets | Assay Type | Reference |
| DDR1-IN-1 | ABL, KIT, PDGFRβ | KinomeScan (binding) | [3][4] |
| DDR1-IN-2 | Abl, BLK, CSK, EGFR, LCK, PDGFRβ | KinomeScan (binding) | [3][4] |
| "DR" (a DDR1 inhibitor) | Cathepsin D (CTSD) | Quantitative Proteomics | [5][6] |
| Imatinib | Abl, c-Kit, PDGFR, DDR1 | Various | [3] |
| Ponatinib | DDR1, DDR2, ABL | Kinase Assay | [7] |
Q3: Why is it important to investigate the off-target effects of this compound?
Understanding the off-target profile of a kinase inhibitor is crucial for several reasons:
-
Data Interpretation: Off-target effects can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the primary target when it may be caused by an interaction with another protein.
-
Predicting Toxicity: Unintended interactions with other proteins can lead to cellular toxicity or other adverse effects.
-
Therapeutic Applications: In some cases, off-target activities can be beneficial and may lead to the discovery of new therapeutic uses for a compound.
Q4: How can I experimentally investigate the off-target effects of this compound in my system?
Several methods can be employed to investigate off-target effects:
-
Kinase Profiling: Services like KinomeScan screen the inhibitor against a large panel of kinases to identify potential off-target binding.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in a cellular context and can also identify off-target binding.
-
Quantitative Proteomics: This approach can identify changes in the proteome upon inhibitor treatment, revealing affected pathways and potential off-targets.
-
Western Blotting: This can be used to validate the effects of the inhibitor on the phosphorylation status of suspected off-target kinases and their downstream substrates.
Experimental Protocols
1. Kinase Profiling using a Commercial Service (e.g., KinomeScan)
This protocol provides a general outline for submitting a compound for kinase profiling.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM or as specified by the service provider.
-
Submission: Submit the compound to the commercial service provider, specifying the screening concentration (e.g., 1 µM) and the desired kinase panel size.
-
Data Analysis: The service will provide data on the binding affinity or percent inhibition for each kinase in the panel. Analyze the data to identify any kinases that show significant interaction with this compound.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to its target in intact cells.
-
Cell Treatment: Treat your cells of interest with this compound at various concentrations and a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble DDR1 (and potential off-targets) in each sample by western blotting. A shift in the melting curve upon inhibitor treatment indicates target engagement.
Visualizing Key Concepts
To further aid in understanding the context of this compound activity, the following diagrams illustrate relevant pathways and workflows.
Caption: Simplified DDR1 Signaling Pathway.
Caption: Experimental Workflow for Off-Target Investigation.
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer | MDPI [mdpi.com]
Preventing Ddr1-IN-6 precipitation in media
Welcome to the technical support center for Ddr1-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vitro experiments with this compound, with a specific focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into the cell culture medium. Why is this happening and how can I prevent it?
A1: Precipitation of hydrophobic compounds like this compound is a common issue when diluting a concentrated DMSO stock into an aqueous environment like cell culture media. This occurs because the compound is poorly soluble in water. Here are several strategies to prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%. While this compound is soluble in DMSO, a high final concentration of DMSO can be toxic to cells.
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO has a reduced ability to solubilize hydrophobic compounds, which can lead to precipitation upon dilution. Always use fresh, anhydrous, research-grade DMSO for preparing your stock solutions.
-
Pre-warm the Media: Before adding the this compound stock solution, gently pre-warm your cell culture media to 37°C. This can help improve the solubility of the compound.
-
Stepwise Dilution: Instead of directly adding the concentrated DMSO stock to the full volume of media, perform a serial dilution. First, dilute the DMSO stock in a smaller volume of pre-warmed media, vortex or mix gently, and then add this intermediate dilution to the rest of your media.
-
Increase Mixing and Incubation Time: After adding this compound to the media, ensure thorough but gentle mixing. You can incubate the media containing the inhibitor at 37°C for a short period (e.g., 15-30 minutes) before adding it to your cells to allow for better dissolution.
Q2: What is the recommended procedure for preparing a this compound stock solution?
A2: To prepare a stable and effective stock solution of this compound, follow these steps:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Dissolution: To aid dissolution, you can gently warm the tube to 37°C and use a sonicator or vortex mixer until the compound is fully dissolved.[1] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q3: Can components of the cell culture medium, like serum, affect the solubility of this compound?
A3: Yes, components in the cell culture medium, particularly fetal bovine serum (FBS), can influence the behavior of small molecule inhibitors. Serum proteins can sometimes bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, lead to the formation of aggregates and precipitation. If you are observing precipitation, you could try the following:
-
Reduce Serum Concentration: If your cell line tolerates it, try reducing the serum concentration in your media during the treatment with this compound.
-
Use Serum-Free Media: For short-term experiments, you may be able to use a serum-free medium for the duration of the inhibitor treatment.
-
Test Different Media Formulations: The composition of different basal media can vary. If precipitation is a persistent issue, testing a different type of medium might be beneficial.
Q4: Are there any alternative solvents or solubilizing agents I can use if DMSO is not working?
A4: While DMSO is the most common solvent for this compound, other options can be explored if precipitation persists. However, it is crucial to test the toxicity of any new solvent or agent on your specific cell line. Some potential alternatives include:
-
Ethanol: Absolute ethanol can be used to dissolve some hydrophobic compounds. However, it is generally more toxic to cells than DMSO, so the final concentration must be kept very low (typically <0.1%).
-
Polyethylene Glycol (PEG): A mixture of polyethylene glycol 400 (PEG400) and ethanol has been used as a vehicle for hydrophobic compounds in cell culture.[2] A common mixture is 55% PEG400 and 45% absolute ethanol, used at a final concentration of 0.1% in the growth medium.[2]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules and increase their aqueous solubility. Beta-cyclodextrins are often used for this purpose.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding DMSO stock to media. | Poor aqueous solubility of this compound. | 1. Lower the final concentration of this compound if experimentally feasible.2. Increase the final DMSO concentration slightly (while staying within the non-toxic range for your cells, typically <0.5%).3. Pre-warm the media to 37°C before adding the inhibitor.4. Add the DMSO stock to the media dropwise while gently swirling.5. Perform a serial dilution of the DMSO stock in a small volume of media before adding to the final volume. |
| Precipitate forms over time in the incubator. | Compound is coming out of solution at 37°C. | 1. Ensure the final concentration is not at the limit of solubility.2. Check for any temperature fluctuations in your incubator.3. Consider using a medium with a different pH or buffer system, as solubility can be pH-dependent. |
| Cloudiness or film observed on the surface of the culture plate. | Non-specific binding to plasticware. | 1. Pre-coat the wells with a protein solution like poly-D-lysine or collagen, if compatible with your experiment.2. Use low-binding microplates. |
| Inconsistent experimental results. | Partial precipitation leading to variable effective concentrations. | 1. Visually inspect your media for any signs of precipitation before adding it to cells.2. Prepare fresh dilutions for each experiment.3. If precipitation is unavoidable, consider centrifuging the media after dilution and using the supernatant, though this will alter the final concentration. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
-
Thaw a single-use aliquot of your 10 mM this compound in DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is fully dissolved.
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you would need 10 µL of the stock.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed media.
-
Immediately mix the solution by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution to treat your cells.
Protocol 2: Serial Dilution Method for Improved Solubility
-
Thaw a single-use aliquot of your 10 mM this compound in DMSO stock solution and pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of this compound. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed media to get a 100 µM solution. Mix gently.
-
Add the required volume of the intermediate dilution to the final volume of your pre-warmed media to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 1 mL of the 100 µM intermediate dilution to 9 mL of media.
-
Mix gently and visually inspect for precipitation before use.
Mandatory Visualizations
DDR1 Signaling Pathway
The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen. Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a downstream signaling cascade that regulates various cellular processes including cell proliferation, migration, and survival.
Canonical DDR1 signaling cascade upon collagen binding.
Experimental Workflow for Preparing this compound Working Solution
The following workflow outlines the recommended steps to minimize the risk of precipitation when preparing your this compound working solution for cell culture experiments.
Recommended workflow for preparing this compound working solution.
References
Ddr1-IN-6 long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Ddr1-IN-6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: While specific long-term stability data for this compound powder is not publicly available, a similar pyrimidine-based kinase inhibitor, Ddr1-IN-1, is stable for at least 4 years when stored as a crystalline solid at -20°C. Based on this, it is recommended to store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Prepared stock solutions of this compound in a suitable solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in an appropriate solvent like DMSO. If you encounter solubility issues, gentle warming of the tube to 37°C and sonication in an ultrasonic bath can help to fully dissolve the compound.[1] For in vivo experiments, specific formulations may be required to ensure solubility and bioavailability.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. It functions by inhibiting the auto-phosphorylation of DDR1 at tyrosine residue 513 (Y513), which is a critical step in the activation of its downstream signaling pathways.[1][2] This inhibition has been shown to have anti-cancer activity.[1][2]
Quantitative Data Summary
| Parameter | This compound | Ddr1-IN-1 (for comparison) |
| IC50 (DDR1) | 9.72 nM[1][2] | 105 nM |
| IC50 (DDR1b Y513 auto-phosphorylation) | 9.7 nM[1][2] | 86.7 nM (EC50 in cells) |
| Solid Form Stability | Data not available | ≥ 4 years at -20°C |
| Stock Solution Stability (-80°C) | Up to 6 months[1] | Not specified |
| Stock Solution Stability (-20°C) | Up to 1 month[1] | Not specified |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound Activity | - Improper storage leading to degradation.- Repeated freeze-thaw cycles of stock solution. | - Ensure the compound is stored as recommended in the FAQs.- Aliquot stock solutions to minimize freeze-thaw cycles.[1]- Prepare fresh stock solutions if degradation is suspected. |
| Compound Precipitation in Cell Culture Media | - Poor solubility of the compound in aqueous media.- High final concentration of the compound. | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid toxicity and precipitation.- If precipitation occurs, try preparing a fresh dilution from the stock solution and add it to the media while vortexing.- For persistent issues, consider using a different solvent or a formulation with solubility enhancers, if compatible with your experimental setup.[3][4] |
| Inconsistent or Unexpected Experimental Results | - Off-target effects of the inhibitor.- Variability in cell line response.- Altered immune response in vivo. | - Be aware that while this compound is selective, off-target effects are possible, especially at higher concentrations. Some DDR1 inhibitors have known interactions with other kinases like Bcr-Abl.[5]- Test a range of concentrations to determine the optimal dose for your specific cell line and assay.- Note that DDR1 inhibition can sometimes lead to unexpected biological outcomes, such as increased tumor growth in certain models, potentially due to altered immune cell infiltration.[6][7] |
| No Inhibition of DDR1 Phosphorylation | - Inactive compound.- Insufficient collagen stimulation.- Problems with the Western blot protocol. | - Verify the activity of your this compound stock with a positive control if available.- Ensure that cells are properly stimulated with collagen to induce DDR1 phosphorylation. The kinetics of DDR1 phosphorylation can be slow.[8]- Optimize your Western blot protocol for detecting phosphorylated proteins, including the use of phosphatase inhibitors during cell lysis. |
Experimental Protocols
Protocol 1: Assessment of this compound Activity via Western Blot for Phospho-DDR1
This protocol details the steps to assess the inhibitory activity of this compound on collagen-induced DDR1 phosphorylation in a cell-based assay.
Materials:
-
Cells expressing DDR1 (e.g., T47D breast cancer cells)
-
This compound
-
Collagen Type I
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-DDR1 (Tyr513), anti-total-DDR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with collagen I (e.g., 20-50 µg/mL) for the desired time (e.g., 90 minutes to 18 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-DDR1 antibody as a loading control.
-
Protocol 2: Cell Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the inhibitor concentration and calculate the IC50 value using a suitable software.
-
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Altered Treg Infiltration after Discoidin Domain Receptor 1 (DDR1) Inhibition and Knockout Promotes Tumor Growth in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Ddr1-IN-6 Western Blot Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers using Ddr1-IN-6, a discoidin domain receptor 1 (DDR1) inhibitor, in western blotting experiments.
Note: Information on "this compound" is not widely available in published literature. This guide is based on troubleshooting for the known, potent, and selective DDR1 inhibitor, DDR1-IN-1 , and general principles of western blotting for receptor tyrosine kinases. The principles and troubleshooting steps are expected to be highly applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is presumed to be a selective inhibitor of the DDR1 receptor tyrosine kinase. DDR1 is activated by binding to various types of collagen, which leads to its autophosphorylation and the initiation of downstream signaling pathways that regulate cell proliferation, migration, and extracellular matrix remodeling.[1][2] Inhibitors like Ddr1-IN-1 function by binding to the kinase domain of DDR1, preventing its autophosphorylation and subsequent signal transduction.[3]
Q2: What is the expected molecular weight of DDR1 on a western blot?
The full-length, glycosylated form of DDR1 typically migrates at approximately 125 kDa.[4] A non-glycosylated form may be observed at around 100 kDa.[4] Under non-reducing conditions, a dimeric form of DDR1 may be visible at ~250 kDa, as DDR1 can form constitutive dimers.[5]
Q3: Should this compound treatment affect total DDR1 protein levels?
Typically, kinase inhibitors like this compound are designed to block the activity (i.e., phosphorylation) of the target protein, not its expression level. Therefore, you should expect to see a decrease in phosphorylated DDR1 (p-DDR1) signal with little to no change in total DDR1 levels after treatment.[6] However, long-term treatment or cell-type-specific effects could potentially influence protein turnover, so it is crucial to always probe for both total and phosphorylated forms of the protein.
Q4: How do I prepare samples from cells treated with this compound?
It is critical to preserve the phosphorylation state of DDR1. Always lyse cells in a buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.[6][7] Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity.
Troubleshooting Guide
Issue 1: Weak or No Signal for DDR1 or p-DDR1
| Question | Potential Cause | Solution |
| Why is there no band for my protein of interest? | Ineffective Antibody: The primary antibody may not be recognizing the target protein. | - Ensure you are using an antibody validated for western blotting and for the correct species. - Run a positive control (e.g., lysate from a cell line known to express high levels of DDR1, such as T-47D or certain oral squamous cell carcinoma lines).[8] - Check the antibody datasheet for the recommended dilution and diluent (e.g., 5% BSA in TBS-T is often recommended for phospho-antibodies). |
| Low Protein Abundance: The target protein may be expressed at low levels in your cell or tissue type. | - Increase the amount of protein loaded per lane (aim for 20-40 µg of total protein). - Consider an enrichment step, such as immunoprecipitation (IP) for DDR1, before running the western blot. | |
| Poor Protein Transfer: The protein may not have transferred efficiently from the gel to the membrane. | - Confirm successful transfer by staining the membrane with Ponceau S before the blocking step.[9] - For large proteins like DDR1 (~125 kDa), optimize the transfer time and voltage. Consider an overnight wet transfer at 4°C. - Ensure the PVDF membrane was activated with methanol before transfer. | |
| Inactive Secondary Antibody or Substrate: The detection reagents may be compromised. | - Use a fresh dilution of the secondary antibody. - Ensure the HRP-conjugated secondary antibody is not inhibited by sodium azide in the wash buffers.[9] - Use fresh chemiluminescent substrate. To test activity, you can mix a small amount of the two substrate components and add a tiny drop of HRP-conjugated secondary antibody; it should glow brightly. | |
| Why is my phospho-DDR1 signal gone after this compound treatment, but my total DDR1 is also weak? | Sub-optimal Lysis/Sample Handling: Protein degradation may have occurred. | - Ensure protease and phosphatase inhibitors were added to the lysis buffer immediately before use.[10] - Perform all sample preparation steps on ice. |
Issue 2: High Background or Non-Specific Bands
| Question | Potential Cause | Solution |
| Why is my entire blot blotchy or showing high background? | Inadequate Blocking: The blocking step was not sufficient to prevent non-specific antibody binding. | - Increase the blocking time to 1-2 hours at room temperature. - Optimize the blocking agent. While 5% non-fat milk is common, 5% Bovine Serum Albumin (BSA) is often recommended for phospho-antibodies to avoid cross-reactivity with phosphoproteins in milk.[11] |
| Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | - Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background. Start with the dilution recommended on the datasheet (e.g., 1:1000) and test more dilute conditions.[12] - Dilute the secondary antibody further (e.g., 1:5,000 to 1:20,000). | |
| Insufficient Washing: Unbound antibodies were not adequately washed away. | - Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent, such as TBS with 0.1% Tween-20 (TBS-T). | |
| Why am I seeing multiple bands when I only expect one for DDR1? | Protein Isoforms/Modifications: DDR1 has multiple isoforms and can be glycosylated, leading to different band sizes. | - Consult the antibody datasheet and literature to see if multiple bands are expected for your specific cell type and conditions. The glycosylated form is ~125 kDa, while the non-glycosylated form is ~100 kDa.[4] |
| Protein Dimers/Oligomers: DDR1 can form stable dimers. | - To differentiate between monomers and dimers, prepare a sample without a reducing agent (like β-mercaptoethanol or DTT) in the loading buffer and run it alongside your reduced sample. A band at ~250 kDa in the non-reduced lane indicates a dimer.[5] | |
| Protein Degradation: The sample was not handled properly, leading to breakdown products. | - Use fresh lysis buffer with protease inhibitors and keep samples cold. Degradation products often appear as a ladder of lower molecular weight bands.[9] |
Experimental Protocols & Data
DDR1 Inhibition and Western Blot Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., T-47D breast cancer cells) and grow to 70-80% confluency.
-
Serum starve cells for 12-24 hours if investigating collagen-induced phosphorylation.
-
Pre-treat cells with this compound at desired concentrations (e.g., 10 nM to 1 µM) for 1-2 hours.[7]
-
If applicable, stimulate cells with collagen (e.g., 10 µg/mL Type I collagen) for the recommended time (DDR1 phosphorylation can be slow, requiring 1-2 hours).[7]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add 4x Laemmli sample buffer (containing a reducing agent like β-mercaptoethanol) and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. For a 125 kDa protein, a wet transfer at 100V for 90-120 minutes or overnight at 25V at 4°C is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., rabbit anti-p-DDR1 or rabbit anti-DDR1) diluted in 5% BSA in TBS-T (typically 1:1000) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody diluted in 5% non-fat milk in TBS-T for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or film.
-
Quantitative Data Summary
The following table shows representative data from an experiment measuring the effect of this compound on collagen-induced DDR1 phosphorylation. Signal intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).
| Treatment | This compound Conc. (nM) | Collagen (10 µg/mL) | p-DDR1 Signal (Normalized) | Total DDR1 Signal (Normalized) |
| Vehicle | 0 | - | 0.15 | 1.05 |
| Vehicle | 0 | + | 1.00 | 1.02 |
| Inhibitor | 10 | + | 0.65 | 1.01 |
| Inhibitor | 100 | + | 0.20 | 1.04 |
| Inhibitor | 1000 | + | 0.05 | 0.99 |
Visual Guides
DDR1 Signaling Pathway
Caption: Simplified DDR1 signaling cascade upon collagen binding and its inhibition.
Western Blot Experimental Workflow
Caption: Standard workflow for a this compound western blot experiment.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common western blot issues.
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Identification of Disulfide-linked Dimers of the Receptor Tyrosine Kinase DDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. DDR1 Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: In Vivo Studies with DDR1-IN-6
A Note on Terminology: It is important to clarify that DDR1-IN-6 is a selective inhibitor of Discoidin Domain Receptor 1 (DDR1) kinase and not a vehicle control. A vehicle control is an inactive substance used as a carrier for the active ingredient being tested. This guide provides technical support for researchers and scientists using this compound in in vivo experimental settings and outlines the proper use of a corresponding vehicle control.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1][2] It functions by inhibiting the autophosphorylation of DDR1, a critical step in its activation.[1][2] The activation of DDR1 is triggered by binding to collagen, which then initiates downstream signaling pathways involved in cellular processes like proliferation, migration, and differentiation.[3][4] Dysregulation of DDR1 signaling has been implicated in various diseases, including cancer and fibrosis.[3][5]
2. How should I prepare this compound for in vivo administration?
Proper formulation is crucial for the effective delivery of this compound in animal models. Due to its hydrophobic nature, this compound is insoluble in water. A common method for preparing a formulation for oral or intraperitoneal administration involves a two-step process:
-
Step 1: Stock Solution Preparation: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
-
Step 2: Final Formulation: The DMSO stock solution should then be further diluted in a suitable vehicle for in vivo use. A frequently used vehicle for similar kinase inhibitors is corn oil.[1] The final concentration of DMSO in the formulation should be minimized to avoid toxicity.
3. What is the appropriate vehicle control for in vivo studies with this compound?
The vehicle control group is essential for differentiating the pharmacological effects of this compound from any effects caused by the delivery vehicle itself. The vehicle control solution should contain the exact same components as the drug formulation, in the same proportions, but without this compound. For example, if your final drug formulation is 5% DMSO in corn oil, your vehicle control should also be 5% DMSO in corn oil.
4. What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] It is advisable to store the solution in aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the final formulation. | The solubility of this compound may be exceeded. The ratio of DMSO to the oil-based vehicle may be too low. | - Increase the proportion of DMSO in the final formulation, keeping in mind the potential for DMSO toxicity at higher concentrations. - Prepare the formulation fresh before each administration. - Gently warm and vortex the solution before administration to ensure it is fully dissolved. |
| Inconsistent or lack of in vivo efficacy. | - Poor Bioavailability: The formulation may not be optimal for absorption. - Incorrect Dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site. - Compound Degradation: The inhibitor may be unstable in the formulation or under the experimental conditions. | - Optimize Formulation: Experiment with different vehicle compositions. For some kinase inhibitors, formulations including PEG300 and Tween 80 have been used to improve solubility and bioavailability.[6] - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose for your specific animal model and disease context. - Confirm Target Engagement: After administration, collect tissue samples to measure the levels of phosphorylated DDR1 to confirm that the inhibitor is reaching its target and exerting its intended effect. |
| Observed toxicity or adverse effects in the animal model. | - Vehicle Toxicity: High concentrations of DMSO can be toxic to animals. - Off-Target Effects: Although this compound is selective, like most kinase inhibitors, it may have off-target effects at higher concentrations.[7][8] | - Reduce DMSO Concentration: Keep the final DMSO concentration in the administered formulation as low as possible (ideally under 10%). - Include a Vehicle Control Group: This is critical to determine if the observed toxicity is due to the vehicle or the inhibitor. - Conduct a Toxicity Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. - Monitor for Off-Target Effects: Assess markers of toxicity in relevant organs (e.g., liver, kidney) through histology and blood chemistry analysis. |
| Difficulty interpreting results due to variability. | - Inconsistent Dosing: Inaccurate or inconsistent administration of the inhibitor or vehicle. - Animal-to-Animal Variation: Biological differences between individual animals. | - Standardize Administration Technique: Ensure consistent volume and route of administration for all animals. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and to achieve statistical power. - Randomize Animals: Randomly assign animals to treatment and control groups to minimize bias. |
Quantitative Data
The following table summarizes the in vitro potency of this compound.
| Parameter | Value | Assay Details | Reference |
| IC50 (DDR1) | 9.72 nM | Inhibition of DDR1 kinase activity. | [2] |
| IC50 (DDR1b autophosphorylation) | 9.7 nM | Inhibition of auto-phosphorylation of DDR1b (Y513). | [1] |
| IC50 (Collagen Production) | 13 nM | Inhibition of collagen production in human hepatic stellate cells (LX-2) after 24 hours. | [1] |
| CC50 (Cytotoxicity) | 3 µM | Cytotoxicity in LX-2 cells after 72 hours. | [1] |
Experimental Protocols
General Protocol for an In Vivo Study Using this compound
This protocol provides a general framework. Specific parameters such as dosage, administration route, and treatment schedule should be optimized for your specific experimental model.
1. Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes and syringes
2. Preparation of this compound Formulation and Vehicle Control:
-
This compound Stock Solution (e.g., 10 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Gently warm to 37°C and sonicate until the powder is completely dissolved.
-
-
Final this compound Formulation (e.g., 1 mg/mL):
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the appropriate volume of sterile corn oil to achieve the final desired concentration. For example, to prepare 1 mL of a 1 mg/mL solution from a 10 mg/mL stock, you would add 100 µL of the stock solution to 900 µL of corn oil.
-
Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.
-
-
Vehicle Control Formulation:
-
In a sterile tube, mix DMSO and corn oil in the same ratio as the final this compound formulation (e.g., 10% DMSO in corn oil).
-
Vortex thoroughly.
-
3. Animal Dosing:
-
Determine the appropriate dose based on previous studies with DDR1 inhibitors or a pilot dose-response study. For another DDR1 inhibitor, 7rh, a dose of 50 mg/kg was administered daily by oral gavage.
-
Administer the this compound formulation or the vehicle control to the respective animal groups via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Ensure the volume of administration is appropriate for the size of the animal.
4. Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At the end of the study, collect tissues of interest for downstream analysis (e.g., Western blot for p-DDR1, histology, gene expression analysis).
Visualizations
Caption: DDR1 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discoidin Domain Receptor 1 (DDR1) Is Necessary for Tissue Homeostasis in Pancreatic Injury and Pathogenesis of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Ddr1-IN-6 activity confirmation in new cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers confirming the activity of DDR1-IN-6 in new cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding pocket of the DDR1 kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on DDR1 and its downstream substrates. This inhibition blocks the autophosphorylation of DDR1 and subsequent activation of downstream signaling pathways.[2][3] this compound has demonstrated an IC50 of 9.72 nM for DDR1.[1]
Q2: In which cellular pathways is DDR1 involved?
A2: DDR1 is a receptor for collagen and its activation influences a multitude of cellular processes.[4][5] Key signaling pathways regulated by DDR1 include:
-
PI3K/AKT/mTOR pathway: Involved in cell survival, growth, and proliferation.[6]
-
MAPK/ERK pathway: Regulates cell proliferation, differentiation, and migration.[6][7]
-
NF-κB pathway: Plays a crucial role in inflammation and cell survival.[6][8]
-
Notch signaling pathway: Involved in cell fate decisions and proliferation.[8][9]
DDR1 activation is implicated in pathological conditions such as cancer, inflammation, and fibrosis.[6][9]
Q3: What are the critical first steps before testing this compound in a new cell line?
A3: Before initiating experiments, it is crucial to:
-
Confirm DDR1 Expression: Verify that your target cell line expresses DDR1 at the protein level. Not all cell lines express DDR1, and the level of expression can vary significantly.[10][11] Western blotting is the most common method for this.
-
Establish a Collagen Stimulation Protocol: DDR1 is activated by its ligand, collagen.[5] It is essential to optimize the concentration of collagen and the stimulation time to induce robust DDR1 phosphorylation in your cell line.
-
Determine the Optimal Concentration of this compound: Perform a dose-response curve to determine the effective concentration range of this compound for inhibiting DDR1 phosphorylation in your specific cell line.
Q4: How can I confirm that this compound is active in my cell line?
A4: The most direct way to confirm activity is to assess the phosphorylation status of DDR1. Upon stimulation with collagen, DDR1 undergoes autophosphorylation. Pre-treatment with this compound should inhibit this phosphorylation in a dose-dependent manner. This can be visualized using Western blotting with an antibody specific for phosphorylated DDR1 (e.g., phospho-DDR1 Tyr513).[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of DDR1 phosphorylation observed after this compound treatment. | 1. Low or no DDR1 expression: The cell line may not express sufficient levels of DDR1.[10][11] 2. Inactive this compound: The compound may have degraded. 3. Suboptimal collagen stimulation: The concentration or incubation time of collagen may be insufficient to activate DDR1. 4. Incorrect this compound concentration: The concentration used may be too low to be effective in the chosen cell line. | 1. Confirm DDR1 protein expression by Western blot. If expression is low, consider using a different cell line or overexpressing DDR1. 2. Use a fresh stock of this compound. Ensure proper storage conditions as per the manufacturer's instructions. 3. Optimize the collagen stimulation protocol by testing a range of concentrations and time points. 4. Perform a dose-response experiment to determine the IC50 of this compound in your cell line. |
| High background phosphorylation of DDR1 in unstimulated cells. | 1. High basal DDR1 activity: Some cell lines may exhibit constitutive DDR1 phosphorylation. 2. Serum in culture media: Serum contains growth factors that can activate signaling pathways leading to DDR1 phosphorylation. | 1. This can be a characteristic of the cell line. Proceed with the experiment, ensuring a clear distinction between basal and collagen-stimulated phosphorylation. 2. Serum-starve the cells for several hours or overnight before collagen stimulation to reduce background signaling. |
| Inconsistent results between experiments. | 1. Variable cell confluence: Cell density can affect signaling responses. 2. Inconsistent reagent preparation: Variations in the preparation of collagen, this compound, or lysis buffers. 3. Passage number of cells: High passage numbers can lead to phenotypic and signaling changes. | 1. Ensure that cells are seeded at the same density and have reached a consistent confluence at the time of the experiment. 2. Prepare fresh reagents for each experiment and use consistent protocols. 3. Use cells within a defined low passage number range. |
| Cell death observed at effective concentrations of this compound. | 1. Off-target effects: At higher concentrations, kinase inhibitors can inhibit other kinases, leading to toxicity.[12] 2. DDR1 is essential for cell survival: In some cell lines, DDR1 signaling may be critical for survival. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. Use concentrations below the toxic threshold. 2. This may be an expected outcome of DDR1 inhibition in certain contexts. Correlate the timing of cell death with the inhibition of DDR1 phosphorylation. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Note that IC50 values can vary between biochemical assays and cell-based assays, and among different cell lines.[13]
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical Assay | DDR1 | 9.72 nM | [1] |
| This compound | Cell-based Assay (inhibition of collagen production) | DDR1 | 13 nM (in LX-2 cells) | [1] |
| DDR1-IN-1 | Biochemical Assay | DDR1 | 105 nM | [2][3] |
| Imatinib | Biochemical Assay | DDR1 | 41-43 nM | [2][3] |
| Nilotinib | Biochemical Assay | DDR1 | 3.7 nM | [3] |
| Dasatinib | Biochemical Assay | DDR1 | 1.35 nM | [3] |
Experimental Protocols
Protocol 1: Western Blot for DDR1 Phosphorylation
This protocol is designed to assess the ability of this compound to inhibit collagen-induced DDR1 phosphorylation.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Serum-free medium
-
Collagen I (e.g., from rat tail)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-DDR1 (e.g., Tyr513), anti-total-DDR1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluence.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or DMSO vehicle control for 1-2 hours.
-
Collagen Stimulation: Add collagen I to a final concentration of 10-50 µg/mL (this needs to be optimized for your cell line) and incubate for 30-90 minutes at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL detection system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1 and loading control signals.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0 to 10 µM) or DMSO vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Measurement: Incubate for 15-30 minutes at room temperature with shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming this compound activity in a new cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 10. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. reactionbiology.com [reactionbiology.com]
Interpreting unexpected results with Ddr1-IN-6
Welcome to the technical support center for Ddr1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this selective DDR1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. It functions as a Type II kinase inhibitor, binding to the 'DFG-out' inactive conformation of the kinase domain.[1] This prevents the ATP from binding, thereby inhibiting the autophosphorylation of DDR1 that is induced by collagen.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
Given that DDR1 is involved in cell proliferation, migration, invasion, and extracellular matrix remodeling, treatment with this compound is expected to inhibit these processes in DDR1-dependent cell lines.[2][3] Specifically, you would anticipate a reduction in collagen-induced cell migration and invasion, and in some contexts, a decrease in cell viability and proliferation.[4]
Q3: How can I confirm that this compound is active in my cellular experiments?
The most direct method is to assess the phosphorylation status of DDR1. A successful experiment should show a dose-dependent decrease in phosphorylated DDR1 (pDDR1) upon treatment with this compound, typically assessed by Western blot.[2]
Troubleshooting Guide
Unexpected Result 1: No decrease in cell viability or proliferation after this compound treatment.
-
Question: I've treated my cancer cell line with this compound at the recommended concentration, but I'm not observing any anti-proliferative effects. Is the inhibitor not working?
-
Answer: This is a documented observation for selective DDR1 inhibitors like Ddr1-IN-1.[1] Here are several potential reasons and troubleshooting steps:
-
Cell Line Dependence: The anti-proliferative effect of DDR1 inhibition is highly cell-context dependent. Some cell lines may not rely on DDR1 signaling for proliferation. It has been observed that the more selective an inhibitor is for DDR1, the less likely it is to have a general anti-proliferative effect.[1] A multi-targeted inhibitor that also hits other kinases, Ddr1-IN-2, showed broader anti-proliferative activity.[1]
-
Confirm Target Engagement: First, verify that this compound is inhibiting its target in your cells. Perform a Western blot to check for a decrease in collagen-induced DDR1 phosphorylation. If pDDR1 is not decreasing, there may be an issue with inhibitor concentration, treatment time, or cell permeability.
-
Consider Combination Therapy: Studies have shown that Ddr1-IN-1's anti-proliferative effects can be significantly enhanced when combined with inhibitors of other signaling pathways, such as PI3K/mTOR inhibitors.[2]
-
Alternative Endpoints: DDR1's primary role may be more related to migration and invasion than proliferation in your specific cell model. Consider performing a Transwell migration or invasion assay to assess the inhibitor's effect on these phenotypes.[4]
-
Unexpected Result 2: Increased tumor growth or pro-tumorigenic effects in vivo.
-
Question: My in vivo experiments using a mouse model show that treatment with a DDR1 inhibitor is leading to increased tumor growth. This is the opposite of what I expected. Why is this happening?
-
Answer: This counterintuitive result has been observed in some preclinical models, particularly in immunocompetent mice.[5] The tumor microenvironment (TME) plays a crucial role.
-
Immune Microenvironment Modulation: DDR1 inhibition can alter the immune cell infiltration in the TME. Studies have shown that DDR1 knockout or inhibition can lead to a decrease in CD8+ cytotoxic T-cells and an increase in regulatory T-cells (Tregs), creating a more pro-tumorigenic environment.[5]
-
Recommendation: It is critical to analyze the immune cell populations within the tumors of your treated and control animals using techniques like flow cytometry or immunohistochemistry.
-
Therapeutic Context: These findings suggest that the efficacy of DDR1 inhibition may be highly dependent on the specific tumor type and its interplay with the immune system. Combination with immunotherapy could be a potential strategy to overcome this effect.
-
Unexpected Result 3: No change in downstream signaling pathways (e.g., pAKT, pERK).
-
Question: I've confirmed that this compound inhibits pDDR1, but I don't see any changes in the phosphorylation of downstream effectors like AKT or ERK. Why not?
-
Answer: DDR1 signaling is complex and can be context-dependent.[6]
-
Pathway Redundancy: Cells often have redundant signaling pathways. Even if DDR1 signaling is blocked, other receptor tyrosine kinases or signaling molecules may compensate to maintain the activation of pathways like PI3K/AKT or MAPK/ERK.
-
Cell-Specific Signaling: The specific downstream pathways activated by DDR1 can vary between cell types. For example, DDR1 activation leads to ERK activation in vascular smooth muscle cells but inhibits it in mesangial cells.[6]
-
Experimental Conditions: Ensure that the signaling pathway is actually activated by collagen in your cell system. You should have a positive control (collagen stimulation without inhibitor) that clearly shows an increase in pAKT or pERK.
-
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of Ddr1-IN-1 (a close analog of this compound) and other relevant kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Ddr1-IN-1 | DDR1 | 105 | [2] |
| DDR2 | 413 | [2] | |
| Ddr1-IN-2 | DDR1 | 47 | [2] |
| DDR2 | 145 | [2] | |
| Ponatinib | DDR1 | 9 | [3] |
| DDR2 | 9 | [3] | |
| Imatinib | DDR1 | 41 | [3] |
| DDR2 | 71 | [3] | |
| Dasatinib | DDR1 | 1.35 | [6] |
Table 2: Cellular Activity of Ddr1-IN-1 and Ddr1-IN-2
| Inhibitor | Assay | Cell Line | EC50 (nM) | Reference(s) |
| Ddr1-IN-1 | DDR1 Autophosphorylation | U2OS | 86 | [2] |
| Ddr1-IN-2 | DDR1 Autophosphorylation | U2OS | 9 | [2] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated DDR1 (pDDR1)
This protocol is adapted from established methods for detecting phosphorylated proteins.[7][8][9]
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with collagen I (e.g., 20 µg/mL) for 90 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[8][9]
-
Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY792) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total DDR1.
-
Protocol 2: Cell Viability Assay (ATP-Based)
This protocol is based on the principle that ATP levels correlate with cell viability.[10]
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the results as percent viability versus inhibitor concentration and determine the IC50 value.
-
Protocol 3: Transwell Migration Assay
This protocol provides a general framework for assessing cell migration.[11][12]
-
Preparation of Transwell Inserts:
-
Use Transwell inserts with an appropriate pore size (e.g., 8 µm).
-
If required for your cell type, pre-coat the underside of the membrane with an extracellular matrix protein like collagen I and allow it to dry.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Harvest the cells using trypsin and wash with serum-free media.
-
Resuspend the cells in serum-free media at a concentration of 1 x 10^5 cells/mL.
-
In the experimental group, pre-incubate the cell suspension with this compound at the desired concentration.
-
-
Assay Setup:
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the prepared cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory capacity of the cells (e.g., 4-24 hours).
-
-
Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes.
-
Stain the cells with a solution such as 0.1% crystal violet for 20-30 minutes.
-
Wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image several random fields of view for each membrane using a microscope.
-
Count the number of migrated cells per field. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.[13]
-
Visualizations
Signaling Pathways
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Key steps for Western blot analysis of DDR1 phosphorylation.
References
- 1. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. bioradiations.com [bioradiations.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. researchhub.com [researchhub.com]
Ddr1-IN-6 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Ddr1-IN-6, with a focus on lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1][2] It functions by binding to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1][2][3] this compound has been shown to inhibit DDR1 with a half-maximal inhibitory concentration (IC50) of approximately 9.7 nM in biochemical assays.[1][2]
Q2: What are the common downstream signaling pathways affected by this compound?
A2: DDR1 activation, primarily by collagen, triggers several downstream signaling cascades involved in cell proliferation, migration, and survival.[4][5] By inhibiting DDR1, this compound can modulate pathways including:
-
PI3K/AKT/mTOR pathway: Involved in cell survival and proliferation.[4]
-
MAPK/ERK pathway: Regulates cell growth and differentiation.[4][6]
-
NF-κB signaling: Plays a role in inflammation and chemoresistance.[5]
-
Notch signaling pathway: Implicated in cell fate decisions and tumor growth.[5][7]
Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?
A3: Lot-to-lot variability in small molecule inhibitors can arise from several factors, including differences in purity, isomeric composition, or the presence of trace contaminants. While specific data on this compound variability is not publicly available, general principles for kinase inhibitors suggest that such inconsistencies can significantly impact experimental outcomes.[8][9] It is crucial to perform quality control checks on new lots of the inhibitor.
Q4: How should I prepare and store this compound to ensure its stability and activity?
A4: this compound is typically provided as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO.[2][10] Prepare high-concentration stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Before use, thaw an aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of DDR1 Phosphorylation
If you observe a decrease in the inhibitory effect of a new lot of this compound on DDR1 phosphorylation, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Inhibitor | Prepare a fresh stock solution of this compound from the new lot. | Restoration of inhibitory activity. |
| Lower Potency of New Lot | Perform a dose-response experiment with the new lot and compare the IC50 value to the previous lot. | The new lot may require a higher concentration to achieve the same level of inhibition. |
| Inaccurate Concentration | Verify the concentration of your stock solution using a spectrophotometer or another quantitative method. | Ensures that the final concentration in your experiment is correct. |
| Cellular Assay Issues | Ensure consistent cell density, passage number, and serum conditions, as these can affect DDR1 expression and signaling. | Consistent and reproducible results across experiments. |
Example: Comparing IC50 Values Between Lots
| Lot Number | IC50 (DDR1 Autophosphorylation) |
| Lot A (Previous) | 10 nM |
| Lot B (New) | 50 nM |
This table illustrates a hypothetical scenario where Lot B is five-fold less potent than Lot A.
Issue 2: Inconsistent Cellular Phenotypes
Variability in the observed cellular effects (e.g., proliferation, migration) can be linked to the inhibitor's performance.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Profile the new lot against a panel of kinases to check for changes in selectivity. | Confirmation that the observed phenotype is due to DDR1 inhibition. |
| Cell Line Instability | Perform STR profiling to authenticate your cell line and ensure consistent DDR1 expression levels via Western blot or qPCR. | Reduces variability arising from the biological system. |
| Variability in Assay Conditions | Standardize all experimental parameters, including incubation times, reagent concentrations, and plate types. | Increased reproducibility of the phenotypic assay. |
Experimental Protocols
DDR1 Autophosphorylation Assay (in vitro)
This protocol is for a cell-based assay to measure the inhibition of collagen-induced DDR1 autophosphorylation.
Materials:
-
Cells expressing DDR1 (e.g., U2OS-DDR1)
-
Serum-free cell culture medium
-
Collagen I (10 µg/mL final concentration)
-
This compound (various concentrations)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-DDR1 (Y513), anti-total-DDR1, and a loading control (e.g., GAPDH)
-
Western blot reagents
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with collagen I (10 µg/mL) for 90 minutes at 37°C.[11]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting with antibodies against phospho-DDR1, total DDR1, and a loading control.
-
Quantify band intensities to determine the extent of inhibition.
Visualizations
DDR1 Signaling Pathway
Caption: Simplified DDR1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Troubleshooting Lot-to-Lot Variability
Caption: Logical workflow for troubleshooting this compound lot-to-lot variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Normal Activation of Discoidin Domain Receptor 1 Mutants with Disulfide Cross-links, Insertions, or Deletions in the Extracellular Juxtamembrane Region: MECHANISTIC IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ddr1-IN-6 Purity Assessment
Welcome to the technical support center for Ddr1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the purity of the selective Ddr1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
Q2: What are the common impurities that might be present in a sample of this compound?
A2: While a definitive list of impurities depends on the specific synthetic route, potential impurities in this compound could include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Byproducts from key reactions: The synthesis of similar complex molecules often involves cross-coupling reactions like the Buchwald-Hartwig amination.[2][3][4][5] Potential byproducts from such reactions could include side products from incomplete reactions or side reactions of the catalyst.
-
Degradation products: this compound, like other small molecules, can degrade over time, especially if not stored correctly. Potential degradation pathways could involve hydrolysis of amide bonds or oxidation of electron-rich aromatic rings.
-
Residual solvents: Solvents used during synthesis and purification (e.g., DMSO, methanol, acetonitrile) may be present in the final product.
Q3: Which analytical techniques are recommended for assessing this compound purity?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. The most common and powerful techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative purity determination (qNMR).
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Solution |
| Peak Tailing | - Silanol interactions with the basic nitrogen atoms in this compound. - Column overload. - Insufficient buffer capacity. | - Use a high-purity silica column (Type B). - Add a competing base like triethylamine (TEA) to the mobile phase (use with caution, may not be MS-compatible). - Reduce the injection volume or sample concentration. - Increase the buffer concentration in the mobile phase. |
| Ghost Peaks | - Contaminated mobile phase or injector. - Carryover from a previous injection. | - Prepare fresh mobile phase using high-purity solvents. - Flush the injector and system thoroughly. - Include a needle wash step in the autosampler method. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation. | - Prepare mobile phase carefully and consistently. - Use a column oven to maintain a constant temperature. - Replace the column if it has exceeded its lifetime or has been exposed to harsh conditions. |
LC-MS Analysis
| Problem | Possible Cause | Solution |
| Poor Ionization of this compound or Impurities | - Incorrect ionization mode (ESI positive/negative). - Inappropriate mobile phase additives. | - this compound contains basic nitrogen atoms, so Electrospray Ionization (ESI) in positive mode is generally preferred. - Use MS-compatible mobile phase additives like formic acid or ammonium formate to promote protonation. |
| In-source Fragmentation | - High cone voltage or source temperature. | - Optimize the cone voltage and source temperature to minimize fragmentation and maximize the intensity of the molecular ion. |
| Difficulty in Identifying Unknown Impurity Peaks | - Lack of fragmentation information. | - Perform MS/MS analysis on the impurity peak to obtain fragmentation patterns, which can be used for structural elucidation. |
NMR Analysis
| Problem | Possible Cause | Solution |
| Broad Peaks | - Sample aggregation. - Paramagnetic impurities. | - Use a different deuterated solvent or adjust the sample concentration. - Filter the sample to remove any particulate matter. |
| Overlapping Peaks | - Insufficient magnetic field strength. - Complex mixture of impurities. | - Use a higher field NMR spectrometer for better resolution. - Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
| Inaccurate Quantification (qNMR) | - Incomplete relaxation of nuclei. - Poor choice of internal standard. | - Ensure a sufficient relaxation delay (D1) is used in the acquisition parameters. - Choose an internal standard with a sharp, well-resolved peak that does not overlap with any analyte signals. |
Data Presentation
The following table provides an example of how to summarize quantitative data from different analytical techniques for a batch of this compound.
| Analytical Technique | Parameter | Result | Acceptance Criteria |
| HPLC-UV (254 nm) | Purity (Area %) | 98.5% | ≥ 98.0% |
| Individual Impurity (Area %) | < 0.1% | ≤ 0.2% | |
| LC-MS | Major Peak [M+H]⁺ | 434.15 | 434.15 ± 0.1 |
| Impurity 1 [M+H]⁺ | 450.14 | N/A | |
| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms |
| Residual Solvents (DMSO) | 0.1% (w/w) | ≤ 0.5% (w/w) | |
| qNMR | Purity (by weight) | 98.2% | ≥ 98.0% |
Experimental Protocols
HPLC Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
LC-MS Impurity Identification
-
LC Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Identify the [M+H]⁺ ion for this compound and any co-eluting or closely eluting peaks. For unknown impurities, perform MS/MS to obtain fragmentation data for structural elucidation.
Quantitative NMR (qNMR) Purity Assessment
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a peak in a region of the spectrum that is free from any this compound signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆.
-
Gently vortex to ensure complete dissolution.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set the relaxation delay (D1) to at least 5 times the longest T1 of the signals of interest for both this compound and the internal standard (typically 30-60 seconds for accurate quantification).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: DDR1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the purity of this compound.
References
- 1. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Ddr1-IN-6 degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Ddr1-IN-6, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). Below you will find troubleshooting guides and frequently asked questions to ensure the stability and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution of this compound, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1][2] Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of fresh DMSO. If solubility is a concern, the tube can be gently heated to 37°C and sonicated in an ultrasonic bath for a short period.[3]
Q2: How should I store the solid compound and its stock solutions to prevent degradation?
A2: Proper storage is critical to maintain the integrity of this compound. The solid compound should be stored at 4°C, sealed from moisture and light.[1][4] Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3][4]
Q3: What are the primary signs of this compound degradation?
A3: Degradation of this compound may manifest as a decrease in its inhibitory activity in your assays. This could be observed as a reduced ability to inhibit the auto-phosphorylation of DDR1 (Y513) at expected concentrations. Visual signs of degradation in the solid form may include a change in color from light yellow to a darker shade. For stock solutions, precipitation or cloudiness upon thawing can indicate insolubility or degradation.
Q4: Can this compound be used in in vivo studies?
A4: While the provided search results primarily focus on in vitro applications, the general principles of formulation for in vivo use with similar small molecule inhibitors can be applied. This often involves creating a suspension or a solution in a biocompatible vehicle. It is crucial to perform formulation and stability studies to ensure the compound's integrity and appropriate delivery in an animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibition of DDR1 phosphorylation | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage conditions (-80°C for long-term) and avoid repeated freeze-thaw cycles by using single-use aliquots.[3] |
| Incorrect concentration of this compound. | Verify calculations for stock solution and dilutions. Use a calibrated pipette for accurate measurements. | |
| Suboptimal assay conditions. | Ensure that the collagen stimulation is sufficient to induce robust DDR1 phosphorylation in your control cells. The incubation time with this compound may also need optimization. | |
| Precipitation observed in stock solution upon thawing | Poor solubility. | Gently warm the solution to 37°C and sonicate briefly to aid in re-dissolving the compound.[3] Using fresh, anhydrous DMSO for stock preparation is crucial.[1][2] |
| Freeze-thaw cycles. | Prepare smaller, single-use aliquots to minimize the number of times the stock solution is thawed and refrozen.[3] | |
| Inconsistent results between experiments | Variability in stock solution. | Use a consistent source and lot of this compound. Prepare a large batch of stock solution and aliquot for use across multiple experiments to minimize variability. |
| Light exposure. | Protect the solid compound and stock solutions from light by storing them in amber vials or wrapping tubes in foil.[1][4] | |
| Oxidation. | While specific data on oxidation is not available, it is good practice to minimize the exposure of the compound to air. Purging aliquot tubes with an inert gas like argon or nitrogen before sealing can be considered for long-term storage. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound (MW: 433.39 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound solid. For example, to make 1 mL of a 10 mM stock solution, you would need 4.33 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex briefly to mix.
-
If the compound is not fully dissolved, gently warm the tube to 37°C and sonicate in an ultrasonic water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[3]
Cell-Based DDR1 Autophosphorylation Inhibition Assay
Materials:
-
Cells expressing DDR1 (e.g., U2OS cells)
-
Cell culture medium
-
Collagen Type I
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer
-
Antibodies: anti-phospho-DDR1 (Y513), anti-total-DDR1, and appropriate secondary antibodies.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
The following day, starve the cells in serum-free medium for at least 4 hours.
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution.
-
Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of Collagen Type I (e.g., 10-50 µg/mL) for the desired time (e.g., 30-90 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total DDR1 by Western blotting or ELISA.
Visualizations
DDR1 Signaling Pathway
Caption: A simplified diagram of the DDR1 signaling pathway.
Experimental Workflow for this compound Treatment
Caption: A typical experimental workflow for assessing this compound activity.
Troubleshooting Logic for Reduced this compound Activity
Caption: A logical diagram for troubleshooting reduced this compound activity.
References
- 1. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. multifaceted-collagen-ddr1-signaling-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DDR1 Inhibitors: Ddr1-IN-6 vs. DDR1-IN-1 and Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-6, with two other well-known DDR1 inhibitors, DDR1-IN-1 and the multi-targeted kinase inhibitor imatinib. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.
At a Glance: Performance Comparison
The following tables summarize the key performance metrics of this compound, DDR1-IN-1, and imatinib based on available biochemical and cellular assay data.
| Biochemical Potency (IC50) | ||
| Inhibitor | DDR1 (nM) | DDR2 (nM) |
| This compound | 9.72[1] | Data not available |
| DDR1-IN-1 | 105[2][3][4][5] | 413[2][3][4][5] |
| Imatinib | 41[6] | 71[6] |
| Cellular Potency (EC50) | |
| Inhibitor | Inhibition of DDR1 Autophosphorylation (nM) |
| This compound | 9.7 (inhibition of auto-phosphorylation DDR1b Y513)[1] |
| DDR1-IN-1 | 86[2][3] |
| Imatinib | 21 (inhibition of collagen-induced DDR1 autophosphorylation in U2OS cells)[6][7] |
In-Depth Analysis
This compound emerges as a highly potent inhibitor of DDR1, with an IC50 value in the low nanomolar range, suggesting strong biochemical inhibition.[1] It also demonstrates potent inhibition of DDR1 autophosphorylation in cellular assays.[1]
DDR1-IN-1 is a selective inhibitor of DDR1, approximately 4-fold more selective for DDR1 over the closely related DDR2.[4][5] Its potency is in the sub-micromolar range in both biochemical and cellular assays.[2][3] DDR1-IN-1's selectivity has been characterized against a large panel of kinases, making it a useful tool for studying DDR1-specific functions.[2][3][8]
Imatinib , originally developed as a Bcr-Abl inhibitor, is a multi-targeted kinase inhibitor that also potently inhibits DDR1.[6][9] While it is a potent inhibitor of DDR1 in both biochemical and cellular contexts, its lack of selectivity means that observed cellular effects may not be solely attributable to DDR1 inhibition.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Figure 1: Simplified DDR1 signaling pathway.
Figure 2: Workflow for determining biochemical potency.[10][11][12][13][14]
Figure 3: Workflow for assessing cellular DDR1 inhibition.[15][16][17][18]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This protocol outlines the steps for determining the IC50 of an inhibitor against DDR1 kinase.
Materials:
-
DDR1 Kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
LanthaScreen® Kinase Tracer
-
Test Inhibitor (e.g., this compound, DDR1-IN-1, imatinib)
-
Kinase Buffer A (5X)
-
DMSO
-
384-well assay plates (white or black, low-volume)
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution by diluting the 5X stock with distilled H2O.
-
Prepare serial dilutions of the test inhibitor in DMSO. Then, create a 3X final concentration of each inhibitor dilution in 1X Kinase Buffer A.
-
Prepare a 3X Kinase/Antibody solution by diluting the DDR1 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A to the desired concentrations.
-
Prepare a 3X Tracer solution by diluting the kinase tracer in 1X Kinase Buffer A.
-
-
Assay Assembly:
-
Add 5 µL of the 3X test inhibitor dilution to the wells of the 384-well plate. Include a DMSO-only control.
-
Add 5 µL of the 3X Kinase/Antibody solution to each well.
-
Add 5 µL of the 3X Tracer solution to each well.
-
-
Incubation and Measurement:
-
Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) with an excitation of 340 nm.
-
-
Data Analysis:
Cellular DDR1 Autophosphorylation Assay: Western Blot
This protocol describes how to measure the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.
Materials:
-
Human cell line expressing DDR1 (e.g., U2OS, HEK293)
-
Cell culture medium and supplements
-
Test Inhibitor
-
Collagen Type I
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792), anti-total-DDR1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.
-
Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 to 120 minutes at 37°C.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total DDR1 and the loading control.
-
-
Data Analysis:
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol details the measurement of cell viability in the presence of a DDR1 inhibitor.
Materials:
-
Cells in culture
-
Opaque-walled multi-well plates (96- or 384-well)
-
Test Inhibitor
-
CellTiter-Glo® Reagent
Procedure:
-
Assay Setup:
-
Seed cells into opaque-walled multi-well plates at a predetermined optimal density. Include wells with medium only for background measurement.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the plates for the desired exposure time (e.g., 48-72 hours).
-
-
Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor | Semantic Scholar [semanticscholar.org]
- 9. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 16. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. ch.promega.com [ch.promega.com]
- 21. promega.com [promega.com]
- 22. ulab360.com [ulab360.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
A Comparative Guide to DDR1 Inhibition: Ddr1-IN-6 vs. Ponatinib
For Researchers, Scientists, and Drug Development Professionals
Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in various diseases, including cancer, fibrosis, and inflammation. As a receptor tyrosine kinase activated by collagen, DDR1 plays a pivotal role in cell adhesion, migration, proliferation, and matrix remodeling. Consequently, the development of potent and selective DDR1 inhibitors is an area of intense research. This guide provides an objective comparison of two notable DDR1 inhibitors: the selective, research-focused Ddr1-IN-6 and the multi-targeted clinical drug, ponatinib.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data for this compound and ponatinib, highlighting their distinct profiles in terms of potency and selectivity.
| Parameter | This compound | Ponatinib | Reference(s) |
| Binding Mode | Type II (DFG-out) | Type II (DFG-out) | [1][2] |
| Primary Target(s) | DDR1 | Pan-BCR-ABL, VEGFR, FGFR, PDGFR, SRC family, KIT, RET, DDR1/2 | [3] |
| DDR1 Biochemical Potency (IC50) | 9.72 nM | ~9.0 nM | [2][4] |
| DDR2 Biochemical Potency (IC50) | Not Reported | ~9.4 nM | [2] |
| DDR1 Binding Affinity (K D ) | Not Reported | 1.3 nM | [5] |
| Cellular DDR1 Autophosphorylation Inhibition (IC50/EC50) | 9.7 nM (IC50) | 2.5 nM (EC50) | [4][5] |
| Kinase Selectivity | Highly Selective (based on close analog DDR1-IN-1) | Multi-targeted | [1][3] |
Mechanism of Action and Selectivity
Both this compound and ponatinib are classified as Type II kinase inhibitors. They bind to the inactive "DFG-out" conformation of the DDR1 kinase domain, where the Asp-Phe-Gly (DFG) motif is flipped. This mode of binding targets an allosteric site in addition to the ATP-binding pocket, which can confer greater selectivity compared to Type I inhibitors that bind only to the active "DFG-in" conformation.
This compound: As a member of the "DDR1-IN" series of inhibitors, this compound is designed for high selectivity. Its close analog, DDR1-IN-1, demonstrates exceptional selectivity for DDR1 when profiled against a panel of over 450 kinases.[1] This makes this compound an excellent tool for researchers to probe the specific biological functions of DDR1 with minimal confounding effects from off-target kinase inhibition.
Ponatinib: In contrast, ponatinib is a potent, multi-targeted kinase inhibitor.[3] It was initially developed to overcome resistance in chronic myeloid leukemia (CML) by targeting the T315I "gatekeeper" mutation in BCR-ABL.[6] Its broad activity profile includes potent inhibition of DDR1 and DDR2, but also encompasses a wide range of other kinases crucial to oncogenic signaling.[2][3] This multi-targeting can be advantageous for treating complex diseases driven by multiple signaling pathways but makes it less suitable for dissecting the specific role of DDR1 in a biological system.
Visualizing the DDR1 Signaling Pathway
The diagram below illustrates the collagen-activated DDR1 signaling pathway and the point of intervention for both this compound and ponatinib.
References
- 1. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Ddr1-IN-6: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Ddr1-IN-6 (also known as DDR1-IN-1), an inhibitor of Discoidin Domain Receptor 1 (DDR1). The information presented is based on experimental data to assist researchers in evaluating its potential for use in drug discovery and development.
Executive Summary
This compound is a potent and highly selective inhibitor of DDR1 kinase. Its selectivity has been extensively profiled against a broad panel of kinases, demonstrating a favorable profile with minimal off-target activity. This guide presents the quantitative data from these profiling studies, details the experimental methodologies, and provides a visual representation of the DDR1 signaling pathway.
Kinase Selectivity Profile of this compound
The selectivity of this compound was assessed using the KinomeScan™ technology, a competition binding assay, against a panel of 451 kinases. The inhibitor exhibits excellent selectivity for DDR1, with a selectivity score (S(1) at 1 µM) of 0.01.[1][2] A lower selectivity score indicates a higher degree of selectivity.
The half-maximal inhibitory concentration (IC50) values for this compound against DDR1 and its closest family member, DDR2, were determined using the LanthaScreen™ enzymatic kinase assay.
| Kinase | IC50 (nM) |
| DDR1 | 105 [1][3] |
| DDR2 | 413[1][3] |
Table 1: IC50 values of this compound against DDR1 and DDR2.
While the KinomeScan™ screen at a concentration of 1 µM identified potential binding to ABL, KIT, and PDGFRβ, subsequent enzymatic assays did not confirm these kinases as significant off-targets.[1][2]
Experimental Protocols
KinomeScan™ Competition Binding Assay
The KinomeScan™ assay is a competition-based binding assay that quantifies the interaction of a test compound with a panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
Protocol Outline:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to generate the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (this compound) are combined in a binding buffer.
-
Incubation: The reaction plate is incubated at room temperature with shaking for 1 hour to allow for binding equilibrium to be reached.
-
Washing: The affinity beads are washed to remove unbound components.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted kinase is measured by qPCR of the DNA tag. The results are reported as a percentage of the DMSO control.
LanthaScreen™ TR-FRET Enzymatic Kinase Assay
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based enzymatic assay used to determine the IC50 values of kinase inhibitors.
Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the antibody binds to the phosphorylated substrate, it brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal.
Protocol Outline:
-
Kinase Reaction: The kinase (DDR1 or DDR2), a fluorescein-labeled substrate, and ATP are combined in a reaction buffer. The test compound (this compound) is added at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period, typically 1 hour at room temperature.
-
Reaction Termination and Detection: A solution containing EDTA (to stop the kinase reaction) and a terbium-labeled anti-phospho-substrate antibody is added.
-
Incubation: The plate is incubated for a further 30-60 minutes to allow for antibody binding.
-
Signal Measurement: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, by calculating the ratio of the acceptor (fluorescein) emission to the donor (terbium) emission.
-
Data Analysis: The IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
DDR1 Signaling Pathway
Activation of DDR1 by its ligand, collagen, initiates a cascade of downstream signaling events that play a crucial role in various cellular processes. The following diagram illustrates a simplified overview of the key signaling pathways activated by DDR1.
References
Comparative Efficacy of DDR1 Inhibition in Mouse Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Discoidin Domain Receptor 1 (DDR1) inhibition in preclinical mouse models. Due to the current absence of published data on the efficacy of Ddr1-IN-6 specifically in DDR1 knockout mouse models, this document focuses on the established effects of DDR1 knockout and compares the performance of other well-documented DDR1 inhibitors. This information is intended to serve as a valuable resource for designing future studies and understanding the therapeutic potential of targeting DDR1.
The Critical Role of DDR1 in Cellular Signaling
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1] Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling pathways.[1][2] These pathways, including PI3K/AKT/mTOR, MAPK, and NF-κB, are crucial in regulating cellular processes such as proliferation, migration, differentiation, and invasion.[2] Dysregulation of DDR1 signaling has been implicated in a variety of pathological conditions, including cancer and fibrosis.[2]
Below is a diagram illustrating the major signaling pathways activated by DDR1.
Understanding the DDR1 Knockout Mouse Model
The use of DDR1 knockout (Ddr1-/-) mice has been instrumental in elucidating the physiological and pathological roles of this receptor. These models are characterized by the targeted disruption of the Ddr1 gene. Phenotypes observed in Ddr1-/- mice vary depending on the genetic background and the specific pathological challenge being studied.
Key Reported Phenotypes of DDR1 Knockout Mice:
-
Reproductive and Developmental Effects: Ddr1-/- female mice exhibit defects in mammary gland development and lactation.[3] Some studies have also reported reduced body weight.[4]
-
Fibrosis: Ddr1-/- mice have shown resistance to bleomycin-induced pulmonary fibrosis and unilateral ureteral obstruction-induced renal fibrosis.[5]
-
Cancer: The role of DDR1 in cancer is complex. In some models, DDR1 loss has been shown to promote more aggressive, basal-like breast cancer with increased metastasis.[6] Conversely, in a lung adenocarcinoma model, both pharmacological inhibition and knockout of DDR1 led to increased tumor growth, which was associated with altered T-cell infiltration.[7]
-
Vascular Injury: Following carotid artery injury, Ddr1-/- mice exhibit significantly reduced neointimal formation, suggesting a role for DDR1 in vascular smooth muscle cell proliferation and migration.[4]
Comparison of DDR1 Inhibitors in Preclinical Models
While data for this compound is not available, several other small molecule inhibitors targeting DDR1 have been evaluated in vivo. These inhibitors are typically ATP-competitive and bind to the kinase domain of DDR1.
| Inhibitor | Mouse Model | Key Findings |
| 7rh | Syngeneic lung adenocarcinoma (KP cells) | Increased tumor volume and weight compared to vehicle.[7] |
| Gastric carcinoma xenograft | Slowed tumor growth and induced a 50% suppression of tumor size.[8] | |
| Nilotinib | Colorectal cancer (CRC) cell invasion and metastasis model | Strongly reduced DDR1-mediated CRC cell invasion and metastasis.[8] |
| DDR1-IN-1 | Colorectal cancer cell lines (in vitro) | Potentiated antiproliferative activity when combined with PI3K and mTOR inhibitors.[9] |
| Compound 2.45 | Col4a3 knockout (Alport Syndrome model) | Reduced DDR1 phosphorylation, preserved renal function, and reduced renal fibrosis. |
Experimental Protocols for In Vivo Efficacy Studies
The following provides a generalized workflow for assessing the efficacy of a DDR1 inhibitor in a mouse tumor model.
Detailed Methodology: Syngeneic Mouse Model of Lung Adenocarcinoma
This protocol is adapted from studies investigating DDR1 inhibition in an immunocompetent mouse model.[7]
-
Cell Culture: KP lung adenocarcinoma cells (derived from a KrasLSL-G12D Trp53Fl/Fl mouse) are cultured in appropriate media.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old, are used. Animals are allowed to acclimate for at least one week before the experiment.
-
Tumor Implantation: 0.5 x 106 KP cells are suspended in a solution of PBS and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment:
-
Once tumors are palpable, mice are randomly assigned to a treatment group (e.g., DDR1 inhibitor) or a vehicle control group.
-
The DDR1 inhibitor (e.g., 7rh) is administered daily via intraperitoneal injection at a specified dosage (e.g., 8 mg/kg). The vehicle group receives injections of the solvent used to dissolve the inhibitor.
-
-
Monitoring: Tumor growth is monitored regularly (e.g., every 2-3 days) by measuring the length and width of the tumors with calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Tissue Collection: After a predetermined period (e.g., 13-19 days), mice are euthanized. Tumors are excised, weighed, and measured. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry, while another portion can be snap-frozen for protein or RNA analysis.
-
Analysis:
-
Tumor Burden: Comparison of tumor volume and weight between the treatment and vehicle groups.
-
Immunohistochemistry (IHC): Staining of tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and immune cell infiltration (e.g., CD4, CD8).
-
Western Blotting: Analysis of protein expression and phosphorylation levels of DDR1 and downstream signaling molecules in tumor lysates.
-
Flow Cytometry: Single-cell suspensions from tumors can be analyzed for the quantification of different immune cell populations.
-
Conclusion and Future Directions
The study of DDR1 signaling and its inhibition is a rapidly evolving field. While direct evidence for the efficacy of this compound in DDR1 knockout mice is currently lacking, the existing body of research on other inhibitors and the well-characterized phenotypes of DDR1 knockout models provide a strong foundation for future investigations. The paradoxical findings in some cancer models, where DDR1 inhibition or knockout can lead to increased tumor growth, underscore the complexity of DDR1 signaling and its interaction with the tumor microenvironment, particularly the immune system.[7][10]
Future research should aim to:
-
Directly evaluate the efficacy of novel inhibitors like this compound in various preclinical models, including DDR1 knockout mice, to confirm on-target effects.
-
Further elucidate the context-dependent roles of DDR1 in different cancer types and pathological conditions.
-
Investigate the interplay between DDR1 signaling and the immune system to better predict the outcomes of DDR1 inhibition.
This guide serves as a starting point for researchers interested in the preclinical evaluation of DDR1 inhibitors, providing essential background information, comparative data, and a framework for experimental design.
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin Domain Receptor 1 Tyrosine Kinase Has an Essential Role in Mammary Gland Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - The discoidin domain receptor tyrosine kinase DDR1 in arterial wound repair [jci.org]
- 5. DDR1 Deficiency in Mice: A Spontaneous Model of Bronchopulmonary Dysplasia-associated Pulmonary Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Altered Treg Infiltration after Discoidin Domain Receptor 1 (DDR1) Inhibition and Knockout Promotes Tumor Growth in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of DDR1 with antibody‐drug conjugates has antitumor effects in a mouse model of colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for DDR1 Inhibition: The Small Molecule Ddr1-IN-6 Versus Genetic Approaches
For researchers, scientists, and drug development professionals navigating the complexities of targeting Discoidin Domain Receptor 1 (DDR1), a critical decision lies in the method of inhibition. This guide provides an objective comparison between the potent and selective small molecule inhibitor, Ddr1-IN-6, and widely used genetic approaches such as siRNA, shRNA, and CRISPR/Cas9. By presenting experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document aims to equip researchers with the necessary information to select the most appropriate strategy for their specific research needs.
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that, upon activation by its ligand collagen, plays a pivotal role in a multitude of cellular processes including proliferation, migration, and extracellular matrix remodeling.[1] Its dysregulation has been implicated in various diseases, most notably in cancer, making it an attractive therapeutic target.[2][3] This guide delves into a comparative analysis of a leading chemical probe, this compound, and the powerful tools of genetic inhibition.
Quantitative Comparison of this compound and Genetic Inhibition of DDR1
To facilitate a direct comparison, the following tables summarize key quantitative parameters for both this compound and genetic inhibition methods. It is important to note that direct head-to-head comparative studies are limited, and thus, data is compiled from various studies and should be interpreted within the context of the specific experimental systems used.
| Parameter | This compound | Genetic Inhibition (siRNA/shRNA) | Genetic Inhibition (CRISPR/Cas9) |
| Mechanism of Action | Reversible, ATP-competitive inhibitor binding to the DFG-out conformation of the DDR1 kinase domain. | Post-transcriptional gene silencing by mRNA degradation. | Permanent gene disruption at the DNA level. |
| Specificity | Highly selective for DDR1. | Potential for off-target effects due to seed region complementarity.[4][5] | High on-target specificity, but potential for off-target DNA cleavage. |
| Duration of Effect | Transient and dependent on compound pharmacokinetics. | Transient (siRNA) to stable (shRNA) knockdown. | Permanent knockout. |
| Ease of Use | Simple addition to cell culture or in vivo administration. | Requires transfection or transduction procedures. | Requires transfection or transduction and clonal selection. |
| Reversibility | Reversible upon compound washout. | Reversible with siRNA; stable with shRNA but can be inducible. | Irreversible. |
Table 1: General Comparison of this compound and Genetic Inhibition Methods.
| Method | Target | IC50/EC50 | Cell Line | Reference |
| Ddr1-IN-1 | DDR1 (enzymatic assay) | 105 nM | - | |
| Ddr1-IN-1 | DDR1 autophosphorylation | 86 nM | U2OS | |
| Ddr1-IN-2 | DDR1 (enzymatic assay) | 47 nM | - | |
| Ddr1-IN-2 | DDR1 autophosphorylation | 9 nM | U2OS | |
| 7rh (DDR1 inhibitor) | DDR1 (cell-free kinase assay) | 6.8 nM | - | [2] |
Table 2: Potency of this compound and other DDR1 inhibitors. Note: Ddr1-IN-2 is a more potent analog of Ddr1-IN-1. 7rh is another potent and selective DDR1 inhibitor often used in studies.
| Method | Phenotypic Effect | Cell Line | Quantitative Change | Reference |
| This compound (DDR1-IN-1) | Proliferation | Colorectal cancer cell lines | Potentiates anti-proliferative activity of PI3K/mTOR inhibitors | |
| DDR1 shRNA | Tumor Growth (in vivo) | HCT116 (Xenograft) | Suppression of tumor formation | [6] |
| DDR1 siRNA | Proliferation | Osteosarcoma cells (U2OS, KHOS) | Dose-dependent inhibition | [7] |
| DDR1 Overexpression | Migration | RT4 (Bladder Cancer) | Markedly higher migration capacity | [8] |
| DDR1 Overexpression | Invasion | RT4 (Bladder Cancer) | Higher number of invading cells | [8] |
Table 3: Comparison of Phenotypic Effects. This table highlights the functional consequences of DDR1 inhibition. Direct quantitative comparisons are challenging due to variations in experimental setups.
| Method | Identified Off-Target | Method of Identification | Reference |
| DR (a DDR1 inhibitor) | Cathepsin D (CTSD) | Quantitative Proteomics | [9] |
| siRNA | Various unintended mRNAs | RNA-seq | [10][11] |
| shRNA | Potential for off-target effects | General knowledge | [12] |
| CRISPR/Cas9 | Potential for off-target DNA cleavage | In silico prediction and sequencing | General knowledge |
Table 4: Off-Target Effects. Understanding the off-target profile is crucial for interpreting experimental results.
DDR1 Signaling Pathway
DDR1 activation by collagen initiates a cascade of downstream signaling events that influence cellular behavior. The pathway is complex and can involve cross-talk with other signaling networks. Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell survival, proliferation, and migration.[1][13][14][15][16]
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key experiments are provided below.
Western Blot for Phospho-DDR1 (pDDR1) Inhibition by this compound
This protocol is adapted from methodologies used to assess the inhibition of DDR1 autophosphorylation.
1. Cell Culture and Treatment:
-
Seed cells (e.g., U2OS) in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat cells with desired concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate cells with collagen I (e.g., 20 µg/mL) for 90 minutes.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
3. Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-DDR1 (Tyr792) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin).
siRNA-Mediated Knockdown of DDR1
This protocol provides a general guideline for transiently knocking down DDR1 expression using siRNA.
1. Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
2. Transfection:
-
On the day of transfection, dilute DDR1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 4-6 hours, then replace the medium with complete growth medium.
3. Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
Assess DDR1 mRNA levels by qRT-PCR and DDR1 protein levels by Western blot to confirm knockdown efficiency.
CRISPR/Cas9-Mediated Knockout of DDR1
This protocol outlines the steps for generating a stable DDR1 knockout cell line.
1. gRNA Design and Cloning:
-
Design two or more gRNAs targeting a critical exon of the DDR1 gene using a CRISPR design tool.
-
Synthesize and clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
2. Transfection and Selection:
-
Transfect the gRNA/Cas9-containing plasmid into the target cells using a suitable transfection reagent.
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for transfected cells.
3. Single-Cell Cloning:
-
After selection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.
-
Expand the single-cell clones.
4. Validation of Knockout:
-
Screen the expanded clones for DDR1 knockout by Western blot.
-
Confirm the gene editing event at the genomic level by Sanger sequencing of the targeted region.
Transwell Migration Assay
This assay can be used to assess the effect of both this compound and genetic inhibition on cell migration.[9][17][18][19]
1. Preparation:
-
For this compound experiments, pre-treat cells with the inhibitor or vehicle for the desired time. For genetic inhibition, use cells with stable knockdown/knockout or transiently transfected cells.
-
Resuspend cells in serum-free medium.
2. Assay Setup:
-
Place Transwell inserts (with 8 µm pores) into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the cell suspension to the upper chamber of the Transwell insert.
3. Incubation:
-
Incubate the plate for a period of time sufficient for cell migration (e.g., 12-24 hours), depending on the cell type.
4. Staining and Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the crystal violet with a destaining solution and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Logical Workflow for Choosing an Inhibition Method
The decision to use this compound or a genetic approach depends on the specific experimental goals. The following workflow can guide this choice:
Conclusion
Both this compound and genetic approaches offer powerful means to inhibit DDR1 function, each with its own set of advantages and disadvantages. This compound provides a rapid, reversible, and dose-dependent method of inhibition, making it ideal for pharmacological studies and for investigating the acute effects of DDR1 kinase activity. Genetic methods, particularly CRISPR/Cas9, offer the ability to achieve complete and permanent loss of function, which is invaluable for dissecting the fundamental roles of the DDR1 protein. siRNA and shRNA provide a means for transient or stable knockdown of DDR1 expression, respectively, offering flexibility in experimental design.
The choice between these methods should be guided by the specific research question, the desired duration of inhibition, and the experimental system being used. For researchers aiming to validate DDR1 as a drug target, this compound is an indispensable tool. For those seeking to understand the fundamental biological roles of DDR1, genetic approaches provide definitive answers. A comprehensive research strategy may even involve the use of both approaches to validate findings and gain a more complete understanding of DDR1 biology.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overexpression of DDR1 Promotes Migration, Invasion, Though EMT-Related Molecule Expression and COL4A1/DDR1/MMP-2 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influences of TP53 and the anti-aging DDR1 receptor in controlling Raf/MEK/ERK and PI3K/Akt expression and chemotherapeutic drug sensitivity in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of Ddr1-IN-1 and Nilotinib: A Guide for Researchers
In the landscape of kinase inhibitor research, both targeted and multi-targeted agents play crucial roles in dissecting cellular signaling and developing novel therapeutics. This guide provides a comparative analysis of Ddr1-IN-1, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), and nilotinib, a multi-targeted tyrosine kinase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to highlight the distinct profiles of these two compounds and their applications in research.
Introduction to Ddr1-IN-1 and Nilotinib
Ddr1-IN-1 is a potent and selective inhibitor of DDR1, a receptor tyrosine kinase that is activated by collagen and has been implicated in various cellular processes, including cell adhesion, proliferation, migration, and invasion.[1][2] Its selectivity makes it a valuable tool for investigating the specific roles of DDR1 in normal physiology and in diseases such as cancer and fibrosis.[3][4]
Nilotinib is a second-generation tyrosine kinase inhibitor primarily known for its potent activity against the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[5][6] In addition to BCR-ABL, nilotinib also targets other kinases, including KIT, platelet-derived growth factor receptors (PDGFRs), and DDR1.[7][8][9] This multi-targeted profile contributes to its therapeutic efficacy but also presents a broader spectrum of biological effects.
Mechanism of Action
Both Ddr1-IN-1 and nilotinib are ATP-competitive inhibitors that bind to the kinase domain of their targets, preventing the transfer of phosphate from ATP to the substrate and thereby blocking downstream signaling. A key difference lies in their binding modes. Ddr1-IN-1 was designed as a type II inhibitor, binding to the inactive 'DFG-out' conformation of the kinase.[1][2] Nilotinib also binds to the inactive conformation of ABL kinase, which contributes to its high affinity and specificity.[8]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Ddr1-IN-1 and nilotinib, providing a side-by-side comparison of their in vitro potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Target Kinase | Ddr1-IN-1 IC50 (nM) | Nilotinib IC50 (nM) |
| DDR1 | 105[2] | 3.7[10] |
| DDR2 | 413[2] | - |
| BCR-ABL | - | <30[11] |
| KIT | - | Potent inhibitor[7] |
| PDGFRα/β | - | Potent inhibitor[7] |
Table 2: Cellular Activity
| Assay | Ddr1-IN-1 EC50 (nM) | Nilotinib IC50 (nM) | Cell Line |
| DDR1 Autophosphorylation | 86[2] | - | U2OS |
| BCR-ABL expressing cell proliferation | - | 15-450 (mutant dependent)[6] | BaF3 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of data. Below are representative protocols for assays commonly used to characterize kinase inhibitors.
In Vitro Kinase Assay (Lanthascreen™)
This assay is used to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents: Purified recombinant kinase (e.g., DDR1), fluorescently labeled substrate peptide, ATP, and the test compound (Ddr1-IN-1 or nilotinib) at various concentrations.
-
Procedure: a. The kinase, substrate, and test compound are pre-incubated in a 384-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specific time at room temperature. d. A detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate is added to stop the reaction. e. The plate is incubated to allow antibody binding. f. The signal is read on a fluorescence plate reader that can measure time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[12]
-
Cell Culture: Cells of interest (e.g., a cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (Ddr1-IN-1 or nilotinib) for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of target proteins and downstream effectors, providing insights into the mechanism of action of the inhibitor.[11][13][14]
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-DDR1, total DDR1, phospho-CrkL, total CrkL).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to determine the effect of the inhibitor on their expression and phosphorylation levels.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by Ddr1-IN-1 and nilotinib.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Discoidin domain receptor 1 kinase activity is required for regulating collagen IV synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. protocols.io [protocols.io]
- 13. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Benchmarking Ddr1-IN-1 and Novel DDR1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Discoidin domain receptor 1 (DDR1) has emerged as a significant therapeutic target in oncology and fibrotic diseases. Its unique activation by collagen and subsequent role in cell proliferation, migration, and matrix remodeling make it a compelling target for inhibition. This guide provides a comparative analysis of Ddr1-IN-1 against other novel small-molecule inhibitors of DDR1, offering a summary of their performance based on available experimental data.
A note on nomenclature: Information regarding a specific inhibitor designated "Ddr1-IN-6" is not available in the reviewed literature. This guide will therefore focus on the well-characterized inhibitor, Ddr1-IN-1, and compare it with other recently developed DDR1 inhibitors.
Quantitative Comparison of DDR1 Inhibitors
The following table summarizes the in vitro potency of several notable DDR1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Selectivity (DDR2/DDR1) | Notes |
| Ddr1-IN-1 | 105[1][2][3] | 413[3] | ~3.9 | Selective type II inhibitor, binds to 'DFG-out' conformation.[1][4] |
| Ddr1-IN-2 | 47[1][3] | 145[1][3] | ~3.1 | More potent than Ddr1-IN-1 but inhibits other kinases.[1][3] |
| Imatinib | 41-43[2][4] | 71[2] | ~1.7 | Multi-targeted inhibitor, also targets Abl kinase.[4] |
| Nilotinib | 3.7[4] | - | - | Potent, but not selective for DDR1.[4] |
| Dasatinib | 1.35[4] | - | - | Potent, but not selective for DDR1.[4] |
| Ponatinib | 9[2] | 9[2] | 1 | Potent inhibitor of both DDR1 and DDR2.[2] |
| 7rh | 6.8[3][4] | - | - | A potent and selective DDR1 inhibitor.[3][4] |
| Compound 4 | 46.16[5][6] | - | - | Identified through a hybrid virtual screening approach.[5][6] |
| Compound 7 | 165.0[5][6] | - | - | Identified through a hybrid virtual screening approach.[5][6] |
| KI-301690 | - | - | - | A novel inhibitor shown to enhance anticancer activity of gemcitabine.[7] |
| Compound 8v | 23.8 | 1740 | ~73 | Highly selective for DDR1 over DDR2.[8] |
| Compound 7f | 14.9 | - | - | Suppresses colony formation of pancreatic cancer cells.[8] |
Signaling Pathways and Experimental Workflows
DDR1 Signaling Cascade
Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation, initiating several downstream signaling cascades. These pathways are crucial for the cellular processes mediated by DDR1, such as cell proliferation, migration, and survival. Key activated pathways include PI3K/Akt, MAPK/ERK, and NF-κB.[9][10][11][12]
Caption: Simplified DDR1 signaling pathway upon collagen activation.
General Workflow for DDR1 Inhibitor Evaluation
The process of evaluating a novel DDR1 inhibitor typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
Caption: A typical experimental workflow for characterizing DDR1 inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Lanthascreen™)
This assay is used to measure the direct inhibitory effect of a compound on the kinase activity of DDR1.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by the kinase.
-
Methodology:
-
Recombinant DDR1 kinase enzyme is incubated with a fluorescently labeled generic tyrosine kinase substrate and ATP.
-
The test inhibitor (e.g., Ddr1-IN-1) is added at various concentrations.
-
Following the kinase reaction, a terbium-labeled anti-phosphotyrosine antibody is added.
-
If the substrate is phosphorylated, the antibody binds, bringing the terbium and the substrate's fluorophore into close proximity, resulting in a FRET signal.
-
The signal is measured using a fluorescence plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
-
Cell-Based DDR1 Autophosphorylation Assay
This assay determines the ability of an inhibitor to block DDR1 activation within a cellular context.
-
Principle: Measures the level of phosphorylated DDR1 in cells upon stimulation with collagen in the presence of an inhibitor.
-
Methodology:
-
Cells overexpressing DDR1 (e.g., U2OS cells) are seeded in multi-well plates.
-
Cells are pre-treated with varying concentrations of the DDR1 inhibitor for 1-2 hours.[13][14]
-
The cells are then stimulated with collagen (e.g., 10-50 µg/ml) for a defined period (e.g., 90 minutes to 2 hours) to induce DDR1 autophosphorylation.[13][14]
-
Cells are washed with cold PBS and lysed.[13]
-
The cell lysates are analyzed by Western blot using an antibody specific for phosphorylated DDR1 (e.g., anti-pY513). Total DDR1 levels are also measured as a loading control.
-
The band densities are quantified to determine the extent of inhibition.
-
EC50 values are calculated from the dose-response curve.[1][2]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the effect of DDR1 inhibition on the proliferation and viability of cancer cell lines.
-
Principle: Measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well or 384-well plates at a specific density (e.g., 1500-3000 cells/well).[13]
-
The cells are treated with a range of concentrations of the DDR1 inhibitor.
-
The plates are incubated for a specified period, typically 48 to 72 hours.
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.
-
Luminescence is measured using a plate reader.
-
The effect on cell viability is determined by comparing the signal from treated cells to untreated controls.[13]
-
References
- 1. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. jitc.bmj.com [jitc.bmj.com]
Ddr1-IN-6 in Combination with Other Anti-Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to overcome resistance and enhance therapeutic efficacy. Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a promising therapeutic target due to its role in tumor progression, metastasis, and chemoresistance.[1][2][3] Ddr1-IN-6 is a selective inhibitor of DDR1 with an IC50 of 9.72 nM.[4] This guide provides a comparative overview of the pre-clinical evidence for combining DDR1 inhibition, exemplified by this compound and other selective inhibitors, with various anti-cancer agents.
Combination Therapy Performance
The following tables summarize the quantitative data from pre-clinical studies investigating the combination of DDR1 inhibitors with chemotherapy, targeted therapy, and immunotherapy. While specific data for this compound in combination therapies is emerging, the data presented from studies using other potent DDR1 inhibitors such as 7rh and KI-301690 provide a strong rationale for its potential.
Table 1: DDR1 Inhibitors in Combination with Chemotherapy
| Cancer Type | DDR1 Inhibitor | Combination Agent | Key Findings | Reference |
| Pancreatic Cancer | KI-301690 | Gemcitabine | Synergistic suppression of cell growth; significant attenuation of ECM components (collagen, fibronectin, vimentin); enhanced apoptosis. | [5] |
| KRAS-mutant Lung Adenocarcinoma | 7rh | Cisplatin/Paclitaxel | Enhanced tumor shrinkage and a significant increase in apoptosis in vivo compared to single-agent treatments. | [6] |
| Lung Cancer | DDR1 inhibitor | Cisplatin | Increased apoptosis. | [5] |
Table 2: DDR1 Inhibitors in Combination with Targeted Therapy
| Cancer Type | DDR1 Inhibitor | Combination Agent | Key Findings | Reference |
| ER+, HER2- Breast Cancer (PIK3CA/AKT1 mutant) | 7rh | Palbociclib (CDK4/6 inhibitor) | Synergistic effect; enhanced cell cycle arrest and antitumor efficacy in vivo. | [7] |
| Colorectal Cancer | DDR1-IN-1 | PI3K and mTOR inhibitors | Enhanced antiproliferative effects. | [2] |
Table 3: DDR1 Inhibitors in Combination with Immunotherapy
| Cancer Type | DDR1 Inhibitor | Combination Agent | Key Findings | Reference |
| Gastric Cancer | Anti-DDR1 mAb | Anti-PD-1 | Significantly suppressed tumor growth and prolonged survival in CDX models; stimulated CD8+ T cell infiltration. | [8][9] |
| Microsatellite Stable Colon Cancer | 7rh | Anti-PD-1 (RMP1-14) | Significant decrease in tumor volume compared to PD-1 blockade alone; increased intratumoral infiltration of functional CD8+ T cells. | [10] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of combining DDR1 inhibition with other anti-cancer agents are rooted in the multifaceted role of DDR1 in the tumor microenvironment and intracellular signaling.
When DDR1 is inhibited, several downstream signaling pathways are disrupted. This can lead to increased sensitivity to chemotherapy and targeted agents. In the context of immunotherapy, DDR1 inhibition can remodel the tumor microenvironment, making it more accessible to immune cells.
Caption: DDR1 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison tables, providing a framework for reproducing and building upon these findings.
In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol is based on studies investigating the combination of a DDR1 inhibitor with chemotherapy in a pancreatic cancer xenograft model.[5]
Caption: Experimental workflow for in vivo xenograft studies.
Detailed Steps:
-
Cell Culture: Culture pancreatic cancer cells (e.g., MIA PaCa-2) in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Treatment: Once tumors are established, administer treatments as per the defined groups and schedule. This compound can be administered orally, while gemcitabine is typically given via intraperitoneal injection.
In Vitro Analysis of T-Cell Infiltration
This protocol is adapted from studies assessing the impact of DDR1 inhibition on the tumor immune microenvironment.[10]
Caption: Workflow for in vitro T-cell infiltration analysis.
Detailed Steps:
-
Cell Culture: Culture a cancer cell line (e.g., CT26) and isolate immune cells from a relevant source (e.g., mouse spleen).
-
Co-culture: Plate the cancer cells and allow them to adhere before adding the immune cells.
-
Treatment: Add this compound and/or an immune checkpoint inhibitor to the co-culture.
-
Flow Cytometry: After the incubation period, stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular markers of activation (e.g., Granzyme B, Interferon-gamma).
-
Data Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of different immune cell populations and their activation status.
Conclusion
The available pre-clinical data strongly suggests that inhibiting DDR1, a key regulator of the tumor microenvironment and intracellular signaling, is a promising strategy for combination cancer therapy. The selective DDR1 inhibitor, this compound, holds significant potential to be combined with chemotherapy, targeted therapy, and immunotherapy to enhance anti-tumor responses and overcome resistance. The experimental frameworks provided here offer a starting point for further investigation into the synergistic effects of this compound in various cancer models. Future studies should focus on elucidating the precise molecular mechanisms of synergy and defining optimal dosing and scheduling for combination regimens incorporating this compound.
References
- 1. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma [insight.jci.org]
- 7. Combined inhibition of DDR1 and CDK4/6 induces synergistic effects in ER-positive, HER2-negative breast cancer with PIK3CA/AKT1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted DDR1 Treatment Strategy Enhances PD-1 Immunotherapy Efficacy against Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DDR1 is identified as an immunotherapy target for microsatellite stable colon cancer by CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Quantitative Comparison of Ddr1-IN-6 and Other Type II Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structural features, inhibitory activities, and experimental evaluation of Ddr1-IN-6 in comparison to other notable type II kinase inhibitors.
Introduction
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, a major component of the extracellular matrix. Its role in fundamental cellular processes such as proliferation, migration, and differentiation, and its overexpression in various pathological conditions including cancers and fibrotic diseases, has positioned it as a compelling therapeutic target. Type II kinase inhibitors, which stabilize an inactive "DFG-out" conformation of the kinase domain, often exhibit greater selectivity compared to their type I counterparts. This guide provides a detailed structural and quantitative comparison of this compound, a potent and selective DDR1 inhibitor, with other well-characterized type II kinase inhibitors that also target DDR1.
The DDR1 Signaling Pathway
Upon binding to collagen, DDR1 undergoes dimerization and slow, sustained autophosphorylation. This activation triggers a cascade of downstream signaling events that influence cell behavior. Key pathways activated by DDR1 include the MAPK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, a central regulator of cell survival and growth. DDR1 signaling has also been shown to modulate cell adhesion and migration through its influence on the extracellular matrix.[1][2][3]
Figure 1: Simplified DDR1 Signaling Pathway.
Mechanism of Action: Type II Kinase Inhibitors
Kinase inhibitors are broadly classified based on their binding to different conformational states of the kinase. Type I inhibitors bind to the active "DFG-in" conformation, where the Asp-Phe-Gly (DFG) motif is oriented towards the ATP-binding site. In contrast, type II inhibitors bind to and stabilize the inactive "DFG-out" conformation.[4][5] This "DFG-out" state is characterized by the phenylalanine residue of the DFG motif flipping out of its position in the active state, which creates an additional hydrophobic pocket adjacent to the ATP-binding site.[5][6] Type II inhibitors exploit this allosteric site, which contributes to their often-higher selectivity compared to type I inhibitors that target the more conserved ATP-binding pocket.[4][7] Ddr1-IN-1, a close analog of this compound, has been structurally confirmed to bind to DDR1 in the DFG-out conformation.[8][9]
Figure 2: Type I vs. Type II Kinase Inhibitor Binding.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent type II kinase inhibitors against DDR1 and, where available, the closely related DDR2. This data highlights the potency and selectivity of these compounds.
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Reference(s) |
| This compound | 9.72 | Not Reported | [1] |
| Ddr1-IN-1 | 105 | 413 | [4][9] |
| Ddr1-IN-2 | 47 | 145 | [4][9] |
| 7rh | 6.8 | Not Reported | [4] |
| Imatinib | 41-43 | 71-675 | [4][8] |
| Ponatinib | 9 | 9 | [8] |
| Nilotinib | 3.7-43 | 55 | [2][4][7] |
| Dasatinib | 0.5-1.35 | 1.4 | [2][4][7] |
| Sorafenib | 1.5 (Kd) | 6.6 (Kd) | [4] |
Structural Comparison
Type II inhibitors typically possess a common pharmacophore: a heterocyclic system that interacts with the kinase hinge region, a central linker, and a moiety that extends into the allosteric pocket created by the DFG-out conformation.
-
This compound and its Analogs (Ddr1-IN-1/2): These inhibitors were developed to be highly selective for DDR1.[4][9] The co-crystal structure of Ddr1-IN-1 with DDR1 reveals that its indolin-2-one head group forms a hydrogen bond with the hinge residue Met704.[8] A key feature contributing to its selectivity against kinases like ABL is an ether bridge that alters the orientation of the head group, disrupting favorable interactions with the ABL P-loop.[8]
-
Imatinib: A multi-targeted inhibitor, Imatinib binds to the DFG-out conformation of both DDR1 and ABL kinase. It forms six hydrogen bonds within the DDR1 ATP pocket, including interactions with the hinge region (Met704) and the gatekeeper residue (Thr701).[8][10] Its methylpiperazine tail occupies a hydrophobic pocket.[8]
-
Ponatinib: This potent inhibitor also binds to the DFG-out conformation of DDR1.[5][8] An imidazo[1,2-b]pyridazine head group interacts with the hinge region. A trifluoromethyl group on the phenyl ring extends into the allosteric pocket, forming favorable hydrophobic contacts.[5]
-
Nilotinib and Dasatinib: These are also multi-targeted inhibitors with potent activity against DDR1.[2][4][7] While Dasatinib is generally classified as a type I inhibitor, it potently inhibits DDR1.[7] Nilotinib, like Imatinib, is a type II inhibitor.
-
Sorafenib: This inhibitor is known to bind to the DFG-out conformation of kinases like B-Raf and VEGFR-2 and also shows high affinity for DDR1.[4][11]
The structural differences in the P-loop between DDR1 and other kinases like ABL can be exploited to design more selective inhibitors.[3][8] Ddr1-IN-1's design successfully leverages these differences to achieve its selectivity.[8]
Experimental Protocols: Kinase Inhibition Assay
A variety of assay formats are available to measure kinase activity and inhibition, including luminescence-based, fluorescence-based (e.g., TR-FRET), and ELISA-based methods. Below is a generalized protocol for a biochemical kinase inhibition assay.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific kinase (e.g., DDR1).
Materials:
-
Recombinant human DDR1 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (inhibitor) dissolved in DMSO
-
Kinase assay buffer (containing MgCl2)
-
Detection reagents (specific to the assay format, e.g., ADP-Glo™ for luminescence)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO and then in kinase assay buffer to achieve the desired final concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add the diluted compounds to the wells of the microplate.
-
Add the recombinant DDR1 kinase to the wells and incubate briefly to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction (method depends on the assay kit).
-
Add the detection reagents according to the manufacturer's protocol. These reagents will generate a signal (e.g., luminescence) that is proportional to the amount of ATP consumed (or ADP produced), which is inversely related to kinase activity.
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
-
Data Acquisition: Read the plate using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no kinase).
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Figure 3: General Workflow for a Kinase Inhibition Assay.
Conclusion
This compound stands out as a highly potent and selective inhibitor of DDR1, demonstrating low nanomolar efficacy.[1] While multi-targeted type II inhibitors like Ponatinib and Nilotinib also potently inhibit DDR1, their broader kinase activity profiles may lead to off-target effects. The structural design of selective inhibitors like the Ddr1-IN series, which exploits subtle differences in the kinase domain architecture, represents a promising strategy for developing targeted therapies for diseases driven by aberrant DDR1 signaling. The quantitative data and experimental protocols provided in this guide offer a framework for the continued evaluation and development of novel DDR1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nilotinib, a Discoidin domain receptor 1 (DDR1) inhibitor, induces apoptosis and inhibits migration in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
A Comparative Analysis of the Therapeutic Windows of Ddr1-IN-6 and Dasatinib: An In Vitro Perspective
A detailed evaluation for researchers and drug development professionals of the selective DDR1 inhibitor, Ddr1-IN-6, and the multi-targeted kinase inhibitor, dasatinib, highlighting key differences in their in vitro therapeutic windows.
In the landscape of targeted cancer therapy, the therapeutic window—a measure of a drug's efficacy versus its toxicity—is a critical determinant of clinical success. This guide provides a comparative analysis of two kinase inhibitors: this compound, a highly selective inhibitor of Discoidin Domain Receptor 1 (DDR1), and dasatinib, a multi-targeted inhibitor used in the treatment of specific leukemias. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform preclinical research and development decisions.
Introduction to this compound and Dasatinib
This compound is a potent and selective small-molecule inhibitor of DDR1, a receptor tyrosine kinase that is activated by collagen.[1] DDR1 is implicated in a variety of cellular processes, including proliferation, migration, and invasion, and its dysregulation is associated with numerous cancers and fibrotic diseases. By selectively targeting DDR1, this compound offers a focused therapeutic approach with the potential for reduced off-target effects.
Dasatinib , marketed as Sprycel®, is an FDA-approved oral kinase inhibitor used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] Unlike the targeted approach of this compound, dasatinib is a multi-targeted inhibitor, potently inhibiting BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2][3] This broad-spectrum activity, while effective in certain hematological malignancies, can also contribute to a range of off-target toxicities.
In Vitro Efficacy and Selectivity: A Head-to-Head Comparison
The in vitro inhibitory activity of a compound against its intended target (efficacy) and against a panel of other kinases (selectivity) is a primary indicator of its potential therapeutic window. A more selective compound is hypothesized to have a wider therapeutic window due to a lower likelihood of off-target toxicities.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Dasatinib Against Primary Targets and Key Off-Targets
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) |
| This compound | DDR1 | 9.72[1] | DDR2 | 413[4] |
| Dasatinib | BCR-ABL | <1 - 9[5][6] | DDR1 | 1.35[7] |
| SRC Family (Src, Lck, Yes) | <1[6] | c-KIT | <1[6] | |
| PDGFRβ | <1[6] | |||
| c-ABL | 8[5] |
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly illustrates the distinct selectivity profiles of the two inhibitors. This compound demonstrates high potency and selectivity for its primary target, DDR1, with a significantly weaker activity against the closely related DDR2.[4] In contrast, dasatinib exhibits potent, low nanomolar to sub-nanomolar inhibition across a broad range of kinases, including DDR1.[6][7] This multi-targeted nature is fundamental to its mechanism of action in leukemia but also highlights a potential for a narrower therapeutic window due to the inhibition of kinases crucial for normal physiological functions.
Cellular Activity and Cytotoxicity
Evaluating the effect of these inhibitors on cell viability is crucial for understanding their on-target efficacy in a cellular context and their potential for off-target cytotoxicity. The therapeutic index in vitro can be estimated by comparing the concentration required for anti-proliferative or cytotoxic effects in cancer cells versus normal cells.
Table 2: In Vitro Cellular Activity and Cytotoxicity of this compound and Dasatinib
| Compound | Cell Line | Cell Type | Assay | Value (µM) |
| This compound | LX-2 | Human Hepatic Stellate | CC50 | 3[1] |
| PC-07-0024 PDX | Primary Tumor Cells | IC50 (3 days) | 5.7[1] | |
| LU-01-0523 PDX | Primary Tumor Cells | IC50 (3 days) | >30[1] | |
| Dasatinib | Panc-1 | Pancreatic Cancer | IC50 | 26.3[2] |
| BV-173 | B-cell Leukemia | IC50 | <0.0512[2] | |
| K562 | Chronic Myelogenous Leukemia | IC50 | <0.0512[2] | |
| HT29 | Colon Cancer | IC50 | 1.46 | |
| MCF7 | Breast Cancer | IC50 | 13.78 | |
| SW480 | Colorectal Carcinoma | IC50 | 26.11 | |
| MRC5 | Normal Human Fetal Lung Fibroblast | IC50 | >26.11 | |
| ALL patient samples | Acute Lymphoblastic Leukemia | LC50 | 80 nM cutoff for sensitivity |
This compound shows cytotoxicity in the low micromolar range in a human hepatic stellate cell line and anti-proliferative effects in a patient-derived xenograft model.[1] Dasatinib demonstrates potent sub-micromolar to low micromolar cytotoxicity against various cancer cell lines, particularly leukemia cells.[2] Notably, a study on dasatinib nanocarriers showed significantly increased selectivity against normal MRC5 cells compared to raw dasatinib, highlighting the potential for formulation strategies to improve the therapeutic window.
In Vivo Toxicity Profile of Dasatinib
While in vivo toxicity data for this compound is not publicly available, extensive studies on dasatinib provide a benchmark for the toxicological evaluation of kinase inhibitors.
Table 3: In Vivo Toxicity of Dasatinib
| Species | Route | Dose | Observation |
| Rat | Oral | 50-100 mg/kg | LD50[1] |
| Monkey | Oral | 25-45 mg/kg | LD50[1] |
| Mouse | Oral | 30 mg/kg/day for 36 days | No significant change in body weight[5] |
| Mouse | Oral (intermittent) | 950 mg/kg/10 days | TDLO (Toxic Dose Low)[3] |
Dasatinib has a relatively narrow therapeutic index in vivo, with toxicities observed in multiple organ systems in animal studies, including the gastrointestinal tract, hematopoietic system, and heart.[1] In humans, common adverse effects include myelosuppression, fluid retention, and gastrointestinal issues. The recommended starting dose in humans is typically 100 mg or 140 mg once daily, with dose adjustments required for management of toxicities.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: this compound inhibits the collagen-activated DDR1 signaling pathway.
Caption: Dasatinib inhibits multiple oncogenic kinases.
Caption: General experimental workflow for therapeutic window assessment.
Experimental Protocols
1. Kinase Inhibition Assay (IC50 Determination)
-
Principle: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Methodology (Example using LanthaScreen™ Eu Kinase Binding Assay):
-
A recombinant kinase, a fluorescently labeled tracer (ATP-competitive), and a europium-labeled anti-tag antibody are combined.
-
Binding of the tracer and antibody to the kinase results in a high Fluorescence Resonance Energy Transfer (FRET) signal.
-
The test compound (this compound or dasatinib) is serially diluted and added to the reaction.
-
The inhibitor competes with the tracer for binding to the kinase's ATP pocket, leading to a decrease in the FRET signal.
-
The signal is measured over a range of inhibitor concentrations, and the IC50 value is calculated by fitting the data to a dose-response curve.
-
2. Cell Viability/Cytotoxicity Assay (CC50/IC50 Determination)
-
Principle: To determine the concentration of a compound that causes a 50% reduction in cell viability or metabolic activity.
-
Methodology (Example using MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader.
-
The CC50 or IC50 value is determined by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
3. Maximum Tolerated Dose (MTD) Study in Mice
-
Principle: To identify the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or mortality over a defined period.
-
Methodology:
-
Groups of mice (typically 3-5 per group) are administered escalating single or repeated doses of the test compound via the intended clinical route (e.g., oral gavage).
-
Animals are closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
The study duration is typically 7-14 days for an acute or sub-acute MTD study.
-
At the end of the study, blood samples may be collected for clinical chemistry and hematology, and major organs are examined for gross pathology and histopathology.
-
The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a predetermined level of body weight loss (e.g., 10-15%).
-
Conclusion
The comparison between this compound and dasatinib highlights a fundamental trade-off in kinase inhibitor design: selectivity versus multi-targeted efficacy. This compound, with its high selectivity for DDR1, represents a targeted approach that is predicted to have a wider therapeutic window and fewer off-target toxicities. This makes it an attractive candidate for indications where DDR1 is a key driver of disease and a favorable safety profile is paramount.
Dasatinib, on the other hand, is a powerful therapeutic for specific leukemias precisely because of its ability to inhibit multiple key oncogenic kinases simultaneously. However, this broad activity comes at the cost of a narrower therapeutic window and a well-documented profile of off-target toxicities that require careful clinical management.
For researchers and drug developers, the choice between a selective and a multi-targeted inhibitor depends heavily on the specific disease context and the role of the target kinase(s). While this guide provides a comprehensive in vitro comparison, the definitive evaluation of the therapeutic window of this compound will require in vivo efficacy and toxicity studies. The extensive data available for dasatinib serves as a valuable reference for the preclinical and clinical development path that lies ahead for novel kinase inhibitors like this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tumor-extrinsic discoidin domain receptor 1 promotes mammary tumor growth by regulating adipose stromal interleukin 6 production in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 5. Discoidin Domain Receptor 1 (DDR1) Is Necessary for Tissue Homeostasis in Pancreatic Injury and Pathogenesis of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sprycel, Phyrago (dasatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Head-to-Head In Vitro Comparison: DDR1-IN-6 Versus DDR1-IN-2
A Comprehensive Guide for Researchers in Oncology and Drug Discovery
Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology due to its role in promoting tumor progression, metastasis, and resistance to therapy. The development of small molecule inhibitors against DDR1 is a key area of research. This guide provides a detailed in vitro comparison of two notable DDR1 inhibitors, DDR1-IN-6 and DDR1-IN-2, to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Both this compound and DDR1-IN-2 are potent inhibitors of DDR1 kinase activity. This compound demonstrates high single-digit nanomolar potency against DDR1 in biochemical assays and effectively inhibits its autophosphorylation in cellular contexts. DDR1-IN-2 also exhibits potent DDR1 inhibition, with reported IC50 values in the low to mid-nanomolar range. However, key differences in their selectivity profiles and reported cellular activities exist, which are critical considerations for experimental design and data interpretation. This guide presents a side-by-side comparison of their biochemical potency, cellular activity, and provides detailed experimental protocols for their in vitro characterization.
Data Presentation: Quantitative Comparison
The following tables summarize the key in vitro quantitative data for this compound and DDR1-IN-2 based on available literature.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | DDR1-IN-2 | Reference |
| DDR1 IC50 (biochemical) | 9.72 nM | 47 nM[1], 13.1 nM[2] | [3],[1],[2] |
| DDR2 IC50 (biochemical) | Not Reported | 145 nM[1], 203 nM[2] | [1],[2] |
| DDR1 Autophosphorylation IC50 (cellular, Y513) | 9.7 nM | 9 nM | [3],[4] |
| Anti-proliferative IC50 (PC-07-0024 PDX cells, 6 days) | 2.65 µM | Not Reported | [3] |
| Anti-proliferative IC50 (CNE2 nasopharyngeal carcinoma cells) | Not Reported | 1.97 µM | Not Reported |
Table 2: Kinase Selectivity
| Inhibitor | Selectivity Profile Summary | Reference |
| This compound | Described as a selective DDR1 inhibitor. Detailed kinome-wide scan data is not readily available in the public domain. | [3] |
| DDR1-IN-2 | Less selective compared to other DDR1 inhibitors like DDR1-IN-1. Potently inhibits other kinases including Abl, BLK, CSK, EGFR, LCK, and PDGFRβ. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize DDR1 inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is commonly used to determine the IC50 of inhibitors against purified kinases.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Unlabeled test inhibitors compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
Materials:
-
Purified recombinant DDR1 kinase domain
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (this compound or DDR1-IN-2) serially diluted in DMSO
-
384-well microplates
Procedure:
-
Prepare a solution of DDR1 kinase and the Eu-labeled antibody in kinase buffer.
-
Add the kinase/antibody mixture to the wells of a 384-well plate.
-
Add the serially diluted test inhibitors or DMSO (vehicle control) to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular DDR1 Autophosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.
Principle: Cells overexpressing DDR1 are stimulated with collagen in the presence or absence of the inhibitor. Cell lysates are then analyzed by Western blot using an antibody specific for the phosphorylated form of DDR1.
Materials:
-
Human cell line overexpressing DDR1 (e.g., U2OS-DDR1)
-
Cell culture medium and supplements
-
Collagen Type I
-
Test inhibitors (this compound or DDR1-IN-2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-DDR1 (e.g., Tyr513), anti-total-DDR1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed DDR1-overexpressing cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with serially diluted test inhibitors or DMSO for 1-2 hours.
-
Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-DDR1 and loading control antibodies.
-
Quantify the band intensities and normalize the phospho-DDR1 signal to total DDR1 and the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the EC50.
Cell Proliferation Assay (CCK-8)
This assay assesses the effect of the inhibitors on cell viability and proliferation.
Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a formazan dye, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors (this compound or DDR1-IN-2)
-
CCK-8 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitors or DMSO for the desired duration (e.g., 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the viability against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
DDR1 Signaling Pathway
The following diagram illustrates the canonical DDR1 signaling pathway upon activation by collagen.
Caption: Simplified DDR1 signaling pathway upon collagen binding.
Experimental Workflow: Cellular DDR1 Autophosphorylation Assay
The diagram below outlines the key steps in a Western blot-based cellular assay to measure DDR1 autophosphorylation.
References
- 1. Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ddr1-IN-6: A Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. As a selective kinase inhibitor used in research, proper disposal of Ddr1-IN-6 is crucial to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of disposal procedures based on available safety information.
All waste containing this compound, including pure compound, solutions, and contaminated labware, should be treated as chemical waste. Disposal must adhere to local, state, and federal regulations. The primary recommended method of disposal is through a licensed professional waste disposal service.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and disposable labware (e.g., pipette tips, microfuge tubes, weighing paper).
-
Liquid Waste: Consists of solutions containing this compound, such as stock solutions, experimental media, and instrument rinse solutions. Segregate organic solvent waste from aqueous waste in separate, compatible containers.
2. Packaging and Labeling:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., flammable if dissolved in an organic solvent)
-
3. Storage:
-
Store waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and have secondary containment to prevent the spread of spills.
-
Do not store incompatible waste types together.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
The waste will be transported and disposed of by a licensed contractor, typically through high-temperature incineration.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Recommended Disposal Method | Incineration by a licensed professional waste disposal service. | General practice for kinase inhibitors and as per typical SDS recommendations. |
| Container Type | Chemically resistant, sealed containers (e.g., polyethylene for many solvents). | Standard laboratory safety protocols. |
| Labeling Requirements | Must include "Hazardous Waste," chemical name, concentration, and date. | Institutional and regulatory requirements. |
Note: No specific experimental protocols for the neutralization or deactivation of this compound are provided in publicly available safety data sheets, as the standard and safest method of disposal is through a certified waste management company. Attempting to neutralize the compound in the lab is not recommended without a validated protocol and can create unnecessary risks. Always prioritize the guidance from your institution's EHS office and the manufacturer's SDS.
Essential Safety and Operational Guidance for Handling Ddr1-IN-6
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ddr1-IN-6, a selective Discoidin Domain Receptor family, member 1 (DDR1) inhibitor with anti-cancer activity.[1][2] Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent bioactive compound intended for research use only.[1][2] While a specific Safety Data Sheet (SDS) for this compound should be consulted for comprehensive hazard information, compounds with anti-cancer properties are generally considered hazardous. Potential routes of exposure include inhalation, skin contact, and ingestion.[3] A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary barrier to exposure.[3] The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Activity | Required PPE |
| Weighing and Aliquoting (Solid Form) | - Double Chemotherapy Gloves- Disposable Gown (tested for chemotherapy drug resistance)- N95 or higher Respirator- Safety Goggles with Side Shields or Face Shield |
| Solution Preparation and Dilution | - Double Chememotherapy Gloves- Disposable Gown (tested for chemotherapy drug resistance)- Safety Goggles with Side Shields and/or Face Shield- Work within a certified chemical fume hood or biological safety cabinet |
| Cell Culture and In Vitro Assays | - Nitrile Gloves (single pair sufficient if no direct contact is anticipated)- Laboratory Coat- Safety Glasses |
| Animal Handling (Post-Administration) | - Disposable Gown- Double Gloves- Face Shield and Mask- Handle animal waste as hazardous for at least 48-72 hours post-administration |
| Spill Cleanup | - Double Chemotherapy Gloves- Disposable Gown- N95 or higher Respirator- Chemical Splash Goggles and Face Shield |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
Experimental Protocols: Safe Handling Procedures
3.1. Preparation of Stock Solutions
-
Preparation: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of the powder.[4]
-
Weighing: Use a dedicated set of spatulas and weigh boats. Tare the balance with the weigh boat before adding the compound.
-
Solubilization: this compound is soluble in DMSO.[1] Add the solvent slowly to the vessel containing the powder to avoid splashing.
-
Storage: Stock solutions should be stored in clearly labeled, tightly sealed vials at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1] Avoid repeated freeze-thaw cycles.[2]
3.2. Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[5] Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous waste containing this compound should be collected in a designated hazardous waste container. Organic solvent waste (e.g., DMSO solutions) should be collected in a separate, appropriate solvent waste container.
-
Sharps: Needles and syringes used for administering this compound must be disposed of in a designated sharps container for chemotherapy waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move the individual to fresh air.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[4]
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet.
Visual Guidance: PPE Workflow
The following diagram illustrates the recommended procedure for donning and doffing PPE to minimize cross-contamination.
Caption: Recommended sequence for donning and doffing Personal Protective Equipment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
